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  • Product: N-methyl-1-quinolin-5-ylmethanamine
  • CAS: 120139-90-4

Core Science & Biosynthesis

Foundational

N-methyl-1-quinolin-5-ylmethanamine CAS 120139-90-4 characterization

An In-depth Technical Guide to the Characterization of N-methyl-1-quinolin-5-ylmethanamine (CAS 120139-90-4) Introduction: The Quinoline Scaffold in Modern Chemistry The quinoline ring system, a fusion of a benzene and a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of N-methyl-1-quinolin-5-ylmethanamine (CAS 120139-90-4)

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic and structural properties make it a cornerstone for the development of therapeutics with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] N-methyl-1-quinolin-5-ylmethanamine (CAS 120139-90-4) is a specific derivative that holds promise as a versatile building block for creating more complex molecules.[5] The strategic placement of the N-methylmethanamine group at the 5-position of the quinoline core offers a key vector for synthetic elaboration, enabling researchers to explore new chemical space in drug discovery programs.

This guide provides a comprehensive technical overview of N-methyl-1-quinolin-5-ylmethanamine, from its logical synthesis to its detailed analytical characterization. The methodologies described herein are grounded in established chemical principles and serve as a robust framework for researchers working with this compound and its analogues.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the first step in any rigorous scientific investigation.

PropertyValueSource(s)
CAS Number 120139-90-4[6]
Molecular Formula C₁₁H₁₂N₂[6]
Molecular Weight 172.23 g/mol [6]
Appearance Colorless to yellow crystalline solid or liquid[5]
Topological Polar Surface Area (TPSA) 24.92 Ų[6]
LogP (Calculated) 1.9542[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Proposed Synthesis Pathway: A Logic-Driven Approach

This strategy is chosen for its efficiency, use of readily available reagents, and generally mild reaction conditions, which helps to preserve the integrity of the quinoline ring system.[7]

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination quinoline Quinoline reagents1 Vilsmeier Reagent (POCl₃, DMF) quinoline->reagents1 aldehyde Quinoline-5-carbaldehyde reagents1->aldehyde reagents2 Methylamine (CH₃NH₂) + aldehyde->reagents2 Imine Formation reductant Reducing Agent (e.g., NaBH(OAc)₃) reagents2->reductant product N-methyl-1-quinolin-5-ylmethanamine reductant->product Reduction

Caption: Proposed two-step synthesis workflow for N-methyl-1-quinolin-5-ylmethanamine.

Experimental Protocol: Synthesis

Part 1: Synthesis of Quinoline-5-carbaldehyde via Vilsmeier-Haack Reaction [8]

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings. The quinoline nucleus, particularly at the 5- and 8-positions, is susceptible to electrophilic substitution.[7]

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 3.2 mL, 4.0 mmol) in dry chloroform (6.5 mL) to 0 °C.

  • Slowly add dry N,N-dimethylformamide (DMF, 0.8 mL, 32.0 mmol) to form the Vilsmeier reagent. Stir the mixture at 0 °C for 1 hour.

  • Reaction: Add quinoline (8.0 mmol) to the flask.

  • Reflux: Bring the reaction mixture to a gentle reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure quinoline-5-carbaldehyde.

Part 2: Reductive Amination to N-methyl-1-quinolin-5-ylmethanamine

  • Rationale: Reductive amination is a highly efficient method for forming amines from carbonyls. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the intermediate iminium ion and tolerates a wide range of functional groups.

  • Reaction Setup: To a solution of quinoline-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography (silica gel, using a dichloromethane/methanol gradient) to afford the final product, N-methyl-1-quinolin-5-ylmethanamine.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

G cluster_methods Analytical Methods cluster_data Data Output compound Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (LC-MS) compound->ms ir IR Spectroscopy (FTIR) compound->ir nmr_data Chemical Shifts Coupling Constants nmr->nmr_data Provides ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data Provides ir_data Vibrational Frequencies ir->ir_data Provides final Structural Confirmation & Purity Assessment nmr_data->final ms_data->final ir_data->final

Caption: Integrated analytical workflow for the characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the predicted spectral characteristics essential for the positive identification of N-methyl-1-quinolin-5-ylmethanamine.

TechniqueExpected Observations
¹H NMR Quinoline Protons (6H): Complex multiplets in the aromatic region (~7.4 - 8.9 ppm).Methylene Protons (-CH₂-): Singlet or AB quartet around ~4.0 ppm.Methyl Protons (-CH₃): Singlet around ~2.5 ppm.Amine Proton (-NH-): Broad singlet, chemical shift variable.
¹³C NMR Quinoline Carbons: 9 distinct signals in the aromatic region (~121 - 150 ppm).Methylene Carbon (-CH₂-): Signal around ~55 ppm.Methyl Carbon (-CH₃): Signal around ~36 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 173.1073. Key Fragments: m/z = 157 (loss of CH₃), m/z = 142 (loss of CH₃NH₂).
IR Spectroscopy N-H Stretch: Moderate, broad peak ~3300-3400 cm⁻¹.Aromatic C-H Stretch: Peaks > 3000 cm⁻¹.Aliphatic C-H Stretch: Peaks < 3000 cm⁻¹ (~2850-2960 cm⁻¹).C=C/C=N Ring Stretch: Sharp peaks ~1500-1600 cm⁻¹.C-N Stretch: Peak(s) ~1020-1220 cm⁻¹.
Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm the molecular weight and investigate the fragmentation pattern, providing definitive molecular formula confirmation.[10]

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.

    • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.[11]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

  • Protocol:

    • Prepare the sample as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Place the sample in an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[13]

Potential Applications and Future Research

Given the extensive biological activities associated with the quinoline scaffold, N-methyl-1-quinolin-5-ylmethanamine represents a valuable starting point for new drug discovery campaigns.[14] Its structural similarity to known bioactive molecules suggests several promising avenues for investigation:

  • Oncology: The quinoline core is present in numerous anticancer agents. This compound could serve as a precursor for novel kinase inhibitors or DNA-interacting agents.

  • Infectious Diseases: Many antibacterial and antimalarial drugs are based on the quinoline structure. Derivatives could be synthesized and screened for activity against a panel of pathogens.[3][15]

  • Neuroscience: The related 6-substituted isomer is used as an intermediate for drugs targeting neurological disorders, suggesting that this 5-substituted analogue could also be explored for its potential to modulate CNS targets.[5]

Future work should focus on the derivatization of the secondary amine to generate libraries of amides, ureas, sulfonamides, and other analogues for structure-activity relationship (SAR) studies.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • (Quinolin-5-yl)methanamine. PubChem. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • infrared spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • Aniline, N-methyl-. NIST WebBook. [Link]

  • Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... ResearchGate. [Link]

  • Quinoline - SYNTHESIS AND REACTION. YouTube. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][5][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Infrared Spectra of Complex Organic Molecules in Astronomically Relevant Ice Mixtures: IV. Methylamine. arXiv.org. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. [Link]

  • Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)... PMC - NIH. [Link]

  • Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Scholarly Publications Leiden University. [Link]

Sources

Exploratory

Topic: N-methyl-1-quinolin-5-ylmethanamine: A Novel Scaffold for Kinase Inhibitor Development

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] This technical guide proposes the exploration of N-methyl-1-quinolin-5-ylmethanamine as a novel, foundational scaffold for the development of a new generation of kinase inhibitors. We provide a comprehensive, field-proven framework for the synthesis, computational evaluation, and biological validation of this scaffold. This document outlines a self-validating, step-by-step research workflow, from initial in silico screening to robust in vitro and cell-based assays, designed to rigorously assess the potential of this compound and its future derivatives as clinically relevant therapeutic agents.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[3][4] Its "druggability" and synthetic versatility have made it a favored scaffold in the design of kinase inhibitors.[1] Several factors contribute to its success:

  • ATP-Binding Site Mimicry: The planar, aromatic nature of the quinoline ring and its hydrogen-bonding capabilities allow it to effectively interact with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for competitive inhibition.

  • Synthetic Tractability: The quinoline ring system is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

  • Proven Clinical Relevance: The clinical success of quinoline-based drugs validates the utility of the scaffold and provides a strong foundation for further development.[6]

Table 1: Examples of FDA-Approved Quinoline-Based Kinase Inhibitors

Drug NameTarget Kinase(s)Approved Indication(s)
Bosutinib Abl, SrcChronic Myelogenous Leukemia (CML)
Lenvatinib VEGFR, FGFR, RETThyroid Cancer, Renal Cell Carcinoma
Cabozantinib c-Met, VEGFR2, RETThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma
Neratinib HER2, EGFRBreast Cancer

This table provides examples of the successful clinical application of the quinoline scaffold in oncology.[1][2]

N-methyl-1-quinolin-5-ylmethanamine: A Candidate Scaffold

We propose N-methyl-1-quinolin-5-ylmethanamine as a novel starting point for kinase inhibitor discovery. While this specific isomer is not extensively documented as a kinase inhibitor, its constituent parts suggest high potential. The quinoline core provides the essential ATP-competitive anchor, while the N-methylmethanamine side chain at the 5-position offers a vector for chemical modification to enhance selectivity and potency. Related structures, such as N-methyl-1-quinolin-6-ylmethanamine, are known to be versatile building blocks for compounds with anti-cancer and anti-inflammatory properties, reinforcing the potential of this molecular architecture.[7]

Proposed Research Workflow for Scaffold Validation

This section details a logical, multi-stage workflow to systematically evaluate the potential of N-methyl-1-quinolin-5-ylmethanamine as a kinase inhibitor scaffold.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Context cluster_3 Phase 4: Optimization synthesis Synthesis & Characterization insilico In Silico Screening (Molecular Docking) synthesis->insilico Prioritize Targets biochemical Biochemical Kinase Assay (Panel Screening) insilico->biochemical Guide Screening ic50 IC50 Determination (Dose-Response) biochemical->ic50 Identify Hits cell_based Cell-Based Assays (Target Engagement) ic50->cell_based Validate Hits proliferation Cell Proliferation Assay cell_based->proliferation Confirm Cellular Activity sar Lead Optimization (SAR) proliferation->sar Develop Leads

Caption: Proposed workflow for kinase inhibitor discovery.

Proposed Synthesis of N-methyl-1-quinolin-5-ylmethanamine

The synthesis can be approached via a two-step process adapted from established methodologies for similar structures.[8] The rationale is to first create a formamide intermediate, which is then hydrolyzed to yield the desired secondary amine, a method that prevents the formation of undesirable tertiary amine byproducts.

Experimental Protocol:

  • Step 1: Synthesis of N-methyl-N-(quinolin-5-ylmethyl)formamide.

    • Under a nitrogen atmosphere, add 50% sodium hydride (1.2 eq) to a flask containing dry N,N-dimethylformamide (DMF).

    • Cool the mixture to 20°C and slowly add a solution of N-methylformamide (1.1 eq) in DMF, maintaining the temperature between 20-25°C.

    • Stir the reaction mixture for 1 hour at 25-30°C.

    • Slowly add a solution of 5-(chloromethyl)quinoline (1.0 eq) in toluene.

    • Heat the reaction to 40-45°C and maintain for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction by carefully pouring it into cold water.

    • Extract the product with toluene or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude formamide intermediate.

  • Step 2: Hydrolysis to N-methyl-1-quinolin-5-ylmethanamine.

    • Dissolve the crude formamide from Step 1 in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and adjust the pH to >10 with a base (e.g., 10% NaOH solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography to obtain the final compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Silico Screening: Prioritizing Kinase Targets

Before committing to expensive and time-consuming wet-lab experiments, computational modeling can predict the binding affinity of the scaffold against a panel of known kinase structures.[9] This allows for the rational prioritization of kinases for in vitro screening.

Methodology:

  • Target Selection: Select a diverse panel of human kinases with available crystal structures, focusing on those implicated in oncology and inflammatory diseases.

  • Ligand Preparation: Generate a 3D conformation of N-methyl-1-quinolin-5-ylmethanamine and perform energy minimization.

  • Molecular Docking: Use software like AutoDock or Schrödinger's Glide to dock the ligand into the ATP-binding site of each selected kinase.

  • Analysis: Analyze the resulting poses and docking scores. Prioritize kinases that show favorable binding energies and plausible hydrogen-bonding interactions with the hinge region.

In Vitro Biochemical Assays: Measuring Direct Enzyme Inhibition

The primary goal is to determine if the compound directly inhibits the enzymatic activity of purified kinases.[10] A broad kinase panel screen is the industry standard for initial hit identification and early selectivity profiling. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[11]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase + Substrate ATP ATP Phospho_Sub Phosphorylated Substrate Kinase->Phospho_Sub ADP ADP ATP->ADP Phosphate Transfer Luciferase Luciferase ATP->Luciferase ADP_to_ATP ADP is converted to ATP ADP->ADP_to_ATP Light Luminescent Signal Inhibitor Test Compound (e.g., N-methyl-1-quinolin- 5-ylmethanamine) Inhibitor->Kinase Inhibition ADP_to_ATP->Luciferase Luciferase->Light

Caption: Mechanism of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare the specific kinase and its corresponding substrate in the kinase buffer.

    • Prepare ATP solution at a concentration close to the Kₘ for the target kinase.

    • Prepare a serial dilution of N-methyl-1-quinolin-5-ylmethanamine (e.g., from 100 µM to 1 nM) in DMSO, and then dilute further into the kinase buffer. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 2.5 µL of a 2x kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of 1x ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Kinase Screening Results

Kinase TargetIC₅₀ (nM)
EGFR150
VEGFR2220
c-Met85
Src>10,000
Abl>10,000
PIM1950
This table illustrates how quantitative data from biochemical assays would be presented to show potency and initial selectivity.[1]
Cell-Based Assays: Validating Activity in a Biological System

A promising biochemical hit must be validated in a cellular context to ensure it can cross the cell membrane, engage its target, and exert a biological effect.[12][13] Many compounds that are potent in biochemical assays fail in cell-based assays, making this a critical step.[12]

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of a target kinase (e.g., A549 cells for EGFR).

  • Cell Seeding:

    • Seed a cancer cell line (e.g., A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of N-methyl-1-quinolin-5-ylmethanamine in growth medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the compound dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability versus the log of the compound concentration and calculate the GI₅₀ (concentration for 50% inhibition of growth).

Data Interpretation and Future Directions

The successful completion of this workflow will yield a comprehensive initial profile of N-methyl-1-quinolin-5-ylmethanamine.

  • Potent and Selective Hits: If the compound demonstrates potent inhibition (low nanomolar IC₅₀) against a specific kinase or a small family of kinases, and this activity translates to growth inhibition in a relevant cancer cell line, it is considered a validated hit.

  • Next Steps: The immediate next step is to initiate a lead optimization program. This involves synthesizing a library of analogues based on the N-methyl-1-quinolin-5-ylmethanamine scaffold to develop a Structure-Activity Relationship (SAR). The goal of SAR is to systematically modify the scaffold to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Conclusion

The quinoline scaffold is a clinically validated and highly versatile starting point for the development of novel kinase inhibitors. This guide presents a robust and scientifically rigorous framework for evaluating the potential of N-methyl-1-quinolin-5-ylmethanamine as a new foundational scaffold in this class. By integrating computational chemistry with industry-standard biochemical and cell-based assays, this proposed workflow provides a clear, self-validating path from initial concept to a validated hit compound. The successful execution of this strategy could lead to the discovery of a new series of kinase inhibitors with significant therapeutic potential.

References

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  • Wiedmer, L., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Chemistry – A European Journal. Available from: [Link]

  • Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]

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  • Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
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  • Google Patents. (2020). Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
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  • ResearchGate. (2025). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Available from: [Link]

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  • PubMed. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis and Pharmacological Investigation of N-methyl-1-quinolin-5-ylmethanamine as a Novel G-Protein Coupled Receptor Ligand

Executive Summary G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a significant portion of modern pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a significant portion of modern pharmaceuticals.[1][2][3] The quinoline heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting this receptor class. This guide presents a comprehensive technical framework for the synthesis, purification, and multi-tiered pharmacological evaluation of a novel quinoline derivative, N-methyl-1-quinolin-5-ylmethanamine. We provide a rationale-driven approach, detailing not just the "how" but the "why" behind each experimental choice. This document outlines a self-validating workflow, from initial chemical synthesis and analytical confirmation to a sophisticated cascade of in vitro assays designed to elucidate the compound's affinity, functional efficacy, and potential for biased signaling. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for GPCR modulation.

Chapter 1: The Quinoline Scaffold in GPCR Drug Discovery

The Primacy of GPCRs as Drug Targets

GPCRs are integral membrane proteins that transduce extracellular stimuli into intracellular signals, playing pivotal roles in virtually every physiological process.[4] Their accessibility on the cell surface and their involvement in a vast array of pathologies have solidified their status as the most successfully exploited drug target class.[2] Despite this success, many GPCRs remain underdrugged or are considered "orphan" receptors with no known endogenous ligand, representing a significant opportunity for therapeutic innovation.[2][3]

Quinoline Derivatives: A Privileged Scaffold for GPCR Modulators

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[5] Its rigid, planar structure and versatile substitution points allow for the precise spatial orientation of functional groups necessary for high-affinity receptor binding. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes. Numerous quinoline-containing molecules have been developed as potent and selective GPCR modulators, including antagonists for the Nociceptin/Orphanin FQ peptide (NOP) receptor and allosteric modulators for muscarinic acetylcholine receptors, highlighting the scaffold's therapeutic versatility.[6][7]

Rationale for Investigating N-methyl-1-quinolin-5-ylmethanamine

The proposed molecule, N-methyl-1-quinolin-5-ylmethanamine, combines the privileged quinoline core with a flexible methylaminomethyl side chain. This side chain introduces a basic nitrogen atom, which is often crucial for forming salt-bridge interactions with conserved acidic residues (e.g., aspartate) within the transmembrane domains of many Class A GPCRs. The specific substitution at the 5-position directs this side chain into a distinct vector space compared to more commonly explored positions (e.g., 2, 4, or 8), offering the potential for novel receptor subtype selectivity. This investigation is therefore predicated on the hypothesis that this unique structural arrangement can yield a novel pharmacological profile at one or more GPCR targets.

Chapter 2: Synthesis and Chemical Characterization

The synthesis of N-methyl-1-quinolin-5-ylmethanamine can be reliably achieved through a two-step process involving the formation of an intermediate aldehyde followed by reductive amination. This classic yet robust methodology ensures high yield and purity.

Proposed Synthetic Pathway: Reductive Amination

The chosen pathway begins with commercially available quinoline-5-carbaldehyde.

Step 1: Imine Formation and In Situ Reduction The core of the synthesis is the reaction between quinoline-5-carbaldehyde and methylamine. This reaction proceeds via the formation of an intermediate imine (Schiff base), which is not isolated but is reduced in situ to the desired secondary amine.

Causality of Procedural Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike stronger agents like sodium borohydride, STAB is milder and moisture-tolerant, selectively reducing the protonated imine intermediate much faster than the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct and allows for a one-pot reaction, enhancing efficiency.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are aprotic and effectively solubilize the reactants without interfering with the reaction.

  • pH Control: A small amount of acetic acid is added to catalyze imine formation by protonating the aldehyde's carbonyl oxygen. However, excess acid is avoided as it would protonate the methylamine nucleophile, rendering it unreactive. The optimal pH for reductive amination is typically between 5 and 6.

Workflow for Synthesis & Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification A Quinoline-5-carbaldehyde + Methylamine (2M in THF) in DCM B Add Acetic Acid (catalyst) A->B C Stir at RT for 1h (Imine Formation) B->C D Add Sodium Triacetoxyborohydride (STAB) portion-wise C->D E Stir at RT overnight (Reduction) D->E F Quench with sat. NaHCO3 soln. E->F G Extract with DCM (3x) F->G H Combine organic layers, wash with brine, dry (Na2SO4) G->H I Filter and concentrate in vacuo H->I J Purify crude product via Flash Column Chromatography (SiO2, DCM/MeOH gradient) I->J K Combine pure fractions, concentrate to yield final product J->K

Caption: Workflow for the synthesis and purification of N-methyl-1-quinolin-5-ylmethanamine.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of quinoline-5-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Catalysis: Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Initial gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford the pure N-methyl-1-quinolin-5-ylmethanamine.

Analytical Validation

The identity and purity of the final compound must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC: To determine purity, which should be >95% for use in biological assays.

ParameterExpected Value
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Pale yellow oil
Purity (HPLC) >95%
Storage Store at -20°C under Argon
Table 1: Expected Physicochemical Properties of N-methyl-1-quinolin-5-ylmethanamine.

Chapter 3: Pharmacological Evaluation Strategy

A hierarchical and multi-assay cascade is essential for building a comprehensive pharmacological profile of a novel compound. This approach ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies.

Overall Experimental Workflow

G A Compound Synthesis & QC (>95% Purity) B Tier 1: Primary Screening Competitive Radioligand Binding Assay A->B C Determine Affinity (Ki) for a panel of GPCRs B->C D Tier 2: Functional Characterization (for targets with Ki < 10 µM) C->D Hit Identification E Gq Pathway: Calcium Mobilization Assay D->E F Gs/Gi Pathway: cAMP Accumulation Assay D->F G Transducer-Independent Pathway: β-Arrestin Recruitment Assay D->G H Determine Potency (EC50) & Efficacy (Emax) Agonist or Antagonist? E->H F->H G->H I Tier 3: Advanced Profiling (for functionally active compounds) H->I Lead Identification J Biased Agonism Analysis (Compare pathways) I->J K Final Pharmacological Profile J->K G cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Barr β-Arrestin Pathway Ligand Ligand (e.g., N-methyl-1-quinolin-5-ylmethanamine) GPCR GPCR Ligand->GPCR Gq Gαq GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Barr β-Arrestin GPCR->Barr PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 → Ca²⁺ Release PLC->IP3 AC_s Adenylyl Cyclase (AC) Gs->AC_s cAMP_inc ↑ cAMP AC_s->cAMP_inc AC_i Adenylyl Cyclase (AC) Gi->AC_i cAMP_dec ↓ cAMP AC_i->cAMP_dec MAPK MAPK Signaling (e.g., ERK1/2) Barr->MAPK

Caption: Major GPCR signaling pathways initiated by ligand binding.

Protocol: Gαq-Coupling Assay via Intracellular Calcium Mobilization

This assay is used for GPCRs that couple to Gαq, which activates Phospholipase C (PLC) and leads to a measurable release of intracellular calcium (Ca²⁺).

  • Cell Plating: Plate cells expressing the target GPCR in a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of the test compound and measure fluorescence intensity in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the log of the compound concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Emax) are determined.

Protocol: Gαs/Gαi-Coupling Assay via cAMP Accumulation

This assay measures changes in the second messenger cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP levels, while Gαi-coupled receptors decrease them.

  • Cell Stimulation: Plate cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • For Gαi: Add an adenylyl cyclase activator like forskolin to stimulate a baseline level of cAMP production.

  • Compound Addition: Add the test compound at various concentrations and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis: Plot the cAMP response against the log of the compound concentration to determine EC₅₀/IC₅₀ and Emax.

Protocol: β-Arrestin Recruitment Assay

These assays measure the recruitment of β-arrestin to the activated GPCR, a key event in desensitization and G protein-independent signaling.

  • Assay Principle: Many commercial platforms (e.g., DiscoverX PathHunter, Promega NanoBRET) are available. They typically rely on enzyme complementation or resonance energy transfer (BRET/FRET). For example, the GPCR is tagged with a small enzyme fragment and β-arrestin is tagged with the larger, complementing fragment. [8]2. Procedure: Plate the engineered cells, add the test compound, and incubate.

  • Detection: Add the enzyme substrate and measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Generate a dose-response curve to determine EC₅₀ and Emax for β-arrestin recruitment.

AssayParameter MeasuredPotential Outcome for Test Compound
Ca²⁺ Mobilization EC₅₀, EmaxAgonist at Gαq-coupled receptor
cAMP Accumulation EC₅₀, EmaxAgonist at Gαs-coupled receptor
cAMP Inhibition IC₅₀, EmaxAgonist at Gαi-coupled receptor
β-Arrestin Recruitment EC₅₀, EmaxAgonist for β-arrestin pathway
Table 3: Summary of functional assays and their interpretation. An antagonist would show no activity on its own but would inhibit the response to a known agonist.

Chapter 6: Advanced Profiling - Investigating Biased Agonism

A compound that shows agonism in multiple functional assays may not activate each pathway to the same extent. This phenomenon, known as functional selectivity or biased agonism, is a frontier in GPCR pharmacology. [9][10]A biased agonist may preferentially activate a therapeutic pathway while avoiding a pathway that causes side effects.

Quantifying Bias

Bias can be quantified by comparing the potency (EC₅₀) and efficacy (Emax) of a test ligand in two different signaling assays relative to a balanced reference agonist. A common method is the calculation of a bias factor using the Black and Leff operational model.

Logical Flow for Bias Analysis

G A Select a reference agonist (known to be 'balanced') B Generate full dose-response curves for Test Ligand AND Reference Ligand in at least two pathway assays (e.g., G-protein vs. β-arrestin) A->B C Determine EC50 and Emax for both ligands in both assays B->C D Calculate Transduction Coefficient (log(τ/KA)) for each ligand/pathway pair using the operational model C->D E Calculate Δlog(τ/KA) for the Test Ligand relative to the Reference Ligand for each pathway D->E F Calculate ΔΔlog(τ/KA) or 'Bias Factor' (Pathway A vs. Pathway B) E->F G Interpret Result: Bias Factor > 1 indicates bias toward Pathway A Bias Factor < 1 indicates bias toward Pathway B F->G

Caption: Logical workflow for the quantification of biased agonism.

Chapter 7: Conclusion and Future Directions

This guide has detailed a systematic and robust framework for the synthesis and comprehensive pharmacological profiling of N-methyl-1-quinolin-5-ylmethanamine, a novel chemical entity with potential as a GPCR ligand. By following this tiered approach—from synthesis and affinity determination to functional characterization and bias analysis—researchers can build a detailed understanding of the compound's mechanism of action.

A successful outcome from this workflow would be the identification of a potent and selective "hit" or "lead" compound. The subsequent steps in the drug discovery process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to improve potency, selectivity, and drug-like properties.

  • In Vitro ADME/Tox: Assessing metabolic stability, permeability, and potential off-target toxicities.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic profile in relevant animal models of disease.

The exploration of novel chemical space, guided by proven medicinal chemistry scaffolds like quinoline, remains a vital engine for the discovery of next-generation therapeutics.

References

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Exploratory

N-methyl-1-quinolin-5-ylmethanamine: A Versatile Precursor for the Development of Novel Antiviral Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide ran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including potent antiviral effects.[1][2] This technical guide explores the potential of N-methyl-1-quinolin-5-ylmethanamine as a key building block for the synthesis of novel antiviral compounds. While direct antiviral applications of this specific precursor have not been extensively reported, its structural features make it an ideal starting point for derivatization into molecules targeting various viral life cycle stages. This document provides a comprehensive overview of the synthesis of N-methyl-1-quinolin-5-ylmethanamine, proposes a strategic approach to its utilization in the design and synthesis of a hypothetical antiviral agent, and details the subsequent experimental workflows for virological and cytotoxicity evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral therapies.

The Quinoline Scaffold in Antiviral Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and, notably, antiviral properties.[1][2] Marketed drugs such as saquinavir, an HIV protease inhibitor, contain a quinoline moiety, underscoring the clinical relevance of this structural class.[2]

The antiviral activity of quinoline-based compounds is diverse, targeting a range of viruses including human immunodeficiency virus (HIV), influenza virus, hepatitis C virus (HCV), and coronaviruses like SARS-CoV-2.[4][5][6][7] The mechanisms of action are equally varied, with quinoline derivatives reported to inhibit viral entry, replication, and egress. For instance, some quinoline compounds have been shown to inhibit HIV reverse transcriptase and integrase, while others interfere with viral transcription factors or the function of viral proteins.[4][8][9] The well-known antimalarial drug chloroquine, a quinoline derivative, has also been investigated for its broad-spectrum antiviral activity, which is thought to involve the disruption of endosomal acidification, thereby inhibiting viral entry and replication.[10]

Synthesis of the Precursor: N-methyl-1-quinolin-5-ylmethanamine

The synthesis of N-methyl-1-quinolin-5-ylmethanamine can be approached through two primary retrosynthetic pathways, both starting from readily available quinoline. The choice of route may depend on reagent availability, scalability, and desired purity.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two feasible synthetic strategies:

  • Route A: Reductive Amination. This pathway involves the initial formylation of quinoline to produce quinoline-5-carbaldehyde, followed by a reductive amination reaction with methylamine.

  • Route B: Nucleophilic Substitution. This alternative route proceeds via the chloromethylation of quinoline to yield 5-(chloromethyl)quinoline, which is then subjected to nucleophilic substitution with methylamine.

G

Experimental Protocols

The formylation of quinoline at the C5 position can be achieved using a Vilsmeier-Haack reaction.

Protocol:

  • To a solution of dry chloroform and dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Stir the mixture for one hour at 0 °C to form the Vilsmeier reagent.

  • Add quinoline to the reaction mixture.

  • Gently reflux the resulting mixture for 16 hours.

  • Quench the reaction by carefully adding crushed ice.

  • Neutralize the mixture to a pH of 6-7 with a 10% aqueous solution of sodium carbonate.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

The synthesis of 5-(chloromethyl)quinoline can be accomplished through the chlorination of 5-methylquinoline.

Protocol:

  • Dissolve 5-methylquinoline in a suitable solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 5-(chloromethyl)quinoline.

From Quinoline-5-carbaldehyde (Route A):

Reductive amination is a robust method for forming carbon-nitrogen bonds.[11]

Protocol:

  • Dissolve quinoline-5-carbaldehyde in a suitable solvent like methanol.

  • Add a solution of methylamine in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain N-methyl-1-quinolin-5-ylmethanamine.

From 5-(chloromethyl)quinoline (Route B):

Direct alkylation of methylamine with 5-(chloromethyl)quinoline provides another route to the target precursor.

Protocol:

  • Bubble an excess of methylamine gas through a solution of 5-(chloromethyl)quinoline in a polar aprotic solvent like tetrahydrofuran (THF) at 0 °C.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove methylamine hydrochloride.

  • Dry the organic layer, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

Design and Synthesis of a Hypothetical Antiviral Compound

Based on the structures of known quinoline-based antiviral agents, a common strategy involves the introduction of various functionalities to the quinoline core to enhance binding to viral targets. For instance, many HIV reverse transcriptase inhibitors feature aromatic or heteroaromatic moieties.[9] We propose the synthesis of a hypothetical antiviral compound, N-(4-cyanophenyl)-N-((quinolin-5-yl)methyl)acetamide (Compound X) , which incorporates a cyano-substituted aromatic ring, a feature present in some non-nucleoside reverse transcriptase inhibitors (NNRTIs).

G

Synthetic Protocol for Compound X

Protocol:

  • Dissolve N-methyl-1-quinolin-5-ylmethanamine in a suitable solvent like dichloromethane in the presence of a non-nucleophilic base such as triethylamine.

  • Cool the solution to 0 °C.

  • Add a solution of 4-cyanobenzoyl chloride in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Compound X.

Proposed Mechanism of Antiviral Action

The quinoline core of Compound X could potentially intercalate with viral nucleic acids, a mechanism proposed for some quinoline-based drugs.[12] The N-(4-cyanophenyl)acetamide moiety introduces a structural motif that could facilitate binding to allosteric sites on viral enzymes. For example, in the context of HIV, this moiety could interact with the non-nucleoside inhibitor binding pocket (NNIBP) of reverse transcriptase, leading to conformational changes that inactivate the enzyme.[9] This dual potential for targeting both nucleic acids and viral enzymes makes this class of compounds particularly interesting for further investigation.

G

Experimental Workflow for Antiviral Evaluation

A systematic evaluation of the antiviral activity and cytotoxicity of newly synthesized compounds is crucial. The following workflow outlines the key in vitro assays.

G

Cytotoxicity Assays

Before assessing antiviral efficacy, it is essential to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a widely used colorimetric method for this purpose.[13][14][15]

MTT Assay Protocol:

  • Seed host cells (e.g., Vero, MDCK) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of Compound X in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assays

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).[16][17]

Protocol:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of Compound X.

  • In separate tubes, mix a known amount of virus with each dilution of the compound and incubate for 1 hour to allow the compound to interact with the virus.

  • Infect the cell monolayers with the virus-compound mixtures. Include a "virus only" control (no compound).

  • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the EC₅₀ value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Data Analysis and Interpretation

The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to host cells. Compounds with a high SI would be prioritized for further mechanism of action studies and potential in vivo evaluation.

Table 1: Hypothetical Data for Compound X

ParameterValue
CC₅₀ (MTT Assay) >100 µM
EC₅₀ (Plaque Reduction Assay) 5 µM
Selectivity Index (SI) >20

Conclusion and Future Directions

N-methyl-1-quinolin-5-ylmethanamine represents a valuable and versatile precursor for the synthesis of novel quinoline-based antiviral agents. The synthetic pathways outlined in this guide are robust and adaptable, allowing for the generation of a diverse library of derivatives. The proposed hypothetical antiviral compound and the accompanying evaluation workflow provide a clear roadmap for researchers to explore the potential of this chemical space. Future work should focus on the synthesis and screening of a broader range of analogues to establish structure-activity relationships (SAR) and to optimize antiviral potency and selectivity. Furthermore, detailed mechanism of action studies will be crucial to identify the specific viral targets and to guide the rational design of next-generation quinoline-based antiviral drugs.

References

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  • Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Reductive amination is an important tool for synthetic organic chemists in the construction of carbon-nitrogen bonds. (2025, October 19). ResearchGate. Retrieved January 24, 2026, from [Link]

  • New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

  • Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

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  • Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to Exploring the Antibacterial Potential of N-methyl-1-quinolin-5-ylmethanamine Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinoline scaffolds have historically been a rich source of antimicrobial drugs, and their derivatives continue to be a promising area of research. This technical guide provides a comprehensive framework for the exploration of the antibacterial potential of a specific class of quinoline derivatives: N-methyl-1-quinolin-5-ylmethanamine analogues. We will delve into the rationale behind their selection, detailed synthetic methodologies, robust protocols for antibacterial evaluation, and insightful approaches to elucidating their mechanism of action and structure-activity relationships. This guide is intended to serve as a practical resource for researchers in the field, offering both foundational knowledge and actionable experimental designs.

Introduction: The Promise of Quinoline-Based Antimicrobials

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial drugs.[1] The well-established quinolone antibiotics, for instance, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[2][3][4] This proven track record underscores the potential of novel quinoline derivatives to yield next-generation antibacterial agents.

N-methyl-1-quinolin-5-ylmethanamine serves as a compelling starting point for analogue development. The quinoline core provides a solid foundation for antibacterial activity, while the N-methylmethanamine substituent at the 5-position offers a versatile site for chemical modification. By systematically altering this side chain and other positions on the quinoline ring, it is possible to modulate the compound's physicochemical properties, target affinity, and ultimately, its antibacterial potency and spectrum. This guide will walk through the process of designing, synthesizing, and evaluating a library of these analogues to identify promising lead compounds.

Synthesis of N-methyl-1-quinolin-5-ylmethanamine Analogues

The synthesis of the target analogues can be approached through various established synthetic routes. A common and effective method involves the Mannich reaction, which allows for the introduction of the aminomethyl group onto the quinoline scaffold.[5]

General Synthetic Scheme

A representative synthetic pathway is outlined below. The specific reagents and conditions may be adapted based on the desired substitutions on the quinoline ring and the amine side chain.

G cluster_0 Synthetic Pathway A Substituted 8-hydroxyquinoline D Mannich Reaction A->D B Paraformaldehyde B->D C Primary or Secondary Amine C->D E N-methyl-1-quinolin-5-ylmethanamine Analogue D->E One-step reaction

Caption: General synthetic workflow for N-methyl-1-quinolin-5-ylmethanamine analogues.

Step-by-Step Experimental Protocol

The following is a generalized protocol for the synthesis of a target analogue. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask, add the starting substituted 8-hydroxyquinoline (1 equivalent).[5]

  • Solvent Addition: Dissolve or suspend the starting material in a suitable solvent, such as ethanol or acetonitrile.[1]

  • Reagent Addition: Add paraformaldehyde (1.2 equivalents) and the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.[5]

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like chloroform or ethyl acetate.[1]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-methyl-1-quinolin-5-ylmethanamine analogue.[1]

Causality Behind Experimental Choices: The Mannich reaction is chosen for its efficiency and versatility in forming C-C bonds and introducing an aminoalkyl group in a single step.[5] The choice of solvent and temperature is crucial for ensuring adequate solubility of the reactants and achieving a reasonable reaction rate. The purification method is selected based on the physical properties of the synthesized compound.

Evaluation of Antibacterial Activity

A thorough assessment of the antibacterial activity of the synthesized analogues is critical to identify promising candidates. This involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains.

Bacterial Strains

The panel should include representative Gram-positive and Gram-negative bacteria, encompassing both standard laboratory strains and, ideally, clinical isolates with known resistance profiles.

Table 1: Suggested Bacterial Strains for Screening

Gram StainSpeciesStrain (Example)Relevance
Gram-positiveStaphylococcus aureusATCC 29213Common cause of skin and soft tissue infections.[6]
Staphylococcus epidermidisATCC 12228Frequent cause of device-related infections.[6]
Enterococcus faecalisATCC 29212Opportunistic pathogen causing nosocomial infections.[6]
Gram-negativeEscherichia coliATCC 25922Common cause of urinary tract and gastrointestinal infections.[7]
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen known for its intrinsic resistance.[7]
Klebsiella pneumoniaeATCC 700603Important cause of pneumonia and bloodstream infections.[8]
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[10]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10] The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Elucidation of the Mechanism of Action

Understanding how a novel antibacterial compound works is crucial for its further development. For quinoline-based compounds, a primary suspected mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[11]

DNA Gyrase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

G cluster_0 DNA Gyrase Inhibition Assay A Relaxed Plasmid DNA D Incubation A->D B DNA Gyrase B->D C Test Compound C->D E Agarose Gel Electrophoresis D->E F Visualization of DNA Bands E->F

Caption: Workflow for the DNA gyrase inhibition assay.

Membrane Integrity Assay

To investigate if the compounds act by disrupting the bacterial cell membrane, a membrane integrity assay can be performed. This can be done using fluorescent dyes that only enter cells with compromised membranes.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how specific chemical modifications influence antibacterial activity. By comparing the MIC values of the synthesized analogues, key structural features required for potency can be identified.

Table 2: Example of SAR Data Presentation

Analogue IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NQ-1-H-H1632
NQ-2-Cl-H816
NQ-3-H-OCH33264
NQ-4-Cl-OCH31632

Analysis of SAR: From the example data, it can be inferred that a chloro substituent at the R1 position enhances activity against both Gram-positive and Gram-negative bacteria. Conversely, a methoxy group at the R2 position appears to be detrimental to activity. Such insights are invaluable for guiding the design of more potent analogues. Generally, modifications at positions 1, 6, 7, and 8 of the quinolone ring have been shown to significantly impact antibacterial potency.[12][13]

Cytotoxicity Assessment

While potent antibacterial activity is desired, it is equally important that the compounds are not toxic to human cells.[14] Cytotoxicity assays are therefore a critical component of the evaluation process.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity and can be used to assess cell viability and proliferation.[16]

  • Cell Seeding: Seed a human cell line (e.g., HeLa or A549) in a 96-well plate and allow the cells to adhere overnight.[8][17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic exploration of N-methyl-1-quinolin-5-ylmethanamine analogues as potential antibacterial agents. By following the outlined synthetic and evaluation protocols, researchers can effectively identify promising lead compounds. Future work should focus on optimizing the lead compounds to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles. In vivo efficacy studies in animal models of infection will be the ultimate validation of their therapeutic potential. The continued investigation of novel quinoline derivatives holds significant promise in the ongoing battle against antimicrobial resistance.

References

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  • Al-Blewi, F. F., et al. (2019). Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. Molecules, 24(12), 2289. [Link]

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  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]

  • Hooper, D. C. (2000). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S24-S28. [Link]

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Exploratory

N-methyl-1-quinolin-5-ylmethanamine role in central nervous system drug discovery

An In-depth Technical Guide to the CNS Drug Discovery Potential of N-methyl-1-quinolin-5-ylmethanamine and its Analogs A Foreword on N-methyl-1-quinolin-5-ylmethanamine: Direct, peer-reviewed research detailing the speci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the CNS Drug Discovery Potential of N-methyl-1-quinolin-5-ylmethanamine and its Analogs

A Foreword on N-methyl-1-quinolin-5-ylmethanamine:

Direct, peer-reviewed research detailing the specific role of N-methyl-1-quinolin-5-ylmethanamine in central nervous system (CNS) drug discovery is not extensively available in the public domain. The compound is primarily recognized as a research chemical. However, the quinoline scaffold, of which this molecule is a derivative, is a cornerstone in medicinal chemistry and has given rise to numerous compounds with significant CNS activity. This guide, therefore, takes a forward-looking, hypothesis-driven approach. It leverages the established pharmacology of the quinoline class to build a comprehensive framework for investigating the potential of N-methyl-1-quinolin-5-ylmethanamine and its analogs as novel CNS drug candidates. We will explore its structural alerts, predict potential targets, and outline a rigorous, multi-stage research and development workflow.

Part 1: The Quinoline Scaffold - A Privileged Structure in CNS Drug Discovery

The quinoline ring system is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in drug discovery. Its rigid structure and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups, enabling interaction with a wide array of biological targets within the CNS.

Historically, quinoline derivatives have been pivotal in treating a range of conditions. For instance, chloroquine and mefloquine are classic antimalarial agents, but the scaffold's utility extends far beyond infectious diseases. In the context of the CNS, notable examples include:

  • Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease, which features a related heterocyclic amine structure.

  • PBT2: A metal-protein attenuating compound that has been investigated for neurodegenerative diseases and contains an 8-hydroxyquinoline moiety.

  • Brexpiprazole: A modern atypical antipsychotic, which incorporates a quinolinone core, demonstrating the scaffold's relevance in contemporary psychiatric medicine.

The structure of N-methyl-1-quinolin-5-ylmethanamine, featuring a basic amine group attached via a methylene linker to the quinoline core, suggests a high likelihood of interaction with CNS targets that possess an anionic site, such as neurotransmitter receptors and transporters.

Part 2: Hypothesis-Driven Target Identification and Mechanism of Action

Given its structure, we can hypothesize several potential CNS targets for N-methyl-1-quinolin-5-ylmethanamine. The primary amine is a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs).

Hypothesized Target Classes:
  • Monoamine Transporters (DAT, SERT, NET): The structural similarity to monoaminergic agents makes the dopamine, serotonin, and norepinephrine transporters prime candidates. Inhibition of these transporters is a key mechanism for antidepressants and psychostimulants.

  • NMDA Receptors: The quinoline core could potentially interact with the phencyclidine or other allosteric sites on the NMDA receptor, suggesting a role in modulating glutamatergic neurotransmission, relevant for conditions like Alzheimer's disease or epilepsy.

  • Acetylcholinesterase (AChE): The aromatic quinoline system could engage in π-π stacking interactions within the active site of AChE, a key target in dementia treatment. The amine side chain could further anchor the ligand.

Proposed Signaling Pathway: Modulation of Dopaminergic Synapse

The following diagram illustrates a hypothetical mechanism where N-methyl-1-quinolin-5-ylmethanamine acts as a dopamine transporter (DAT) inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA Dopamine (DA) L_DOPA->DA DDC DA_Vesicle DA Vesicle DA->DA_Vesicle via VMAT2 VMAT2 VMAT2 DA_Vesicle->Synaptic_Cleft Exocytosis DA_cleft DA DAT Dopamine Transporter (DAT) N_methyl N-methyl-1-quinolin-5-ylmethanamine N_methyl->DAT Inhibition Synaptic_Cleft->DAT Reuptake D2R D2 Receptor DA_cleft->D2R Signal Signal Transduction Cascade D2R->Signal Activation

Caption: Hypothetical inhibition of the dopamine transporter (DAT) by N-methyl-1-quinolin-5-ylmethanamine.

Part 3: A Staged Drug Discovery and Development Workflow

A rigorous, multi-stage workflow is essential to validate the therapeutic potential of a novel chemical entity. The following sections outline a comprehensive plan, from initial screening to in vivo validation.

Stage 1: In Vitro Profiling - Target Engagement and Selectivity

The initial step is to screen the compound against a panel of CNS targets to identify its primary mechanism of action and assess its selectivity.

Experimental Workflow: In Vitro Screening Cascade

G cluster_workflow In Vitro Screening Workflow Start N-methyl-1-quinolin-5-ylmethanamine Synthesis & QC Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) Start->Primary_Screen Dose_Response Dose-Response & Potency (IC50/Ki) Primary_Screen->Dose_Response Identified Hits Selectivity_Panel Selectivity Profiling (e.g., CEREP Panel) Dose_Response->Selectivity_Panel Functional_Assay Functional Assays (e.g., Neurotransmitter Uptake) Selectivity_Panel->Functional_Assay Hit_Confirmed Confirmed In Vitro Hit Functional_Assay->Hit_Confirmed

Caption: A streamlined workflow for in vitro screening and hit validation.

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol assesses the ability of N-methyl-1-quinolin-5-ylmethanamine to displace a known radiolabeled ligand from the dopamine transporter.

  • Preparation of Membranes:

    • Obtain cell membranes from a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

    • Thaw membranes on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

      • Test Compound: 25 µL of N-methyl-1-quinolin-5-ylmethanamine at various concentrations (e.g., 10-point curve from 1 nM to 100 µM).

    • Add 25 µL of the radioligand, such as [³H]-WIN 35,428, at a final concentration approximately equal to its Kd.

    • Add 200 µL of the prepared cell membrane suspension (e.g., 10-20 µg of protein per well).

  • Incubation and Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity in each filter disc using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a non-linear regression curve.

Table 1: Hypothetical In Vitro Screening Results

TargetAssay TypeResult (IC50/Ki)Selectivity vs. DAT
DAT [³H]-WIN 35,428 Binding Ki = 75 nM -
SERT[³H]-Citalopram BindingKi = 1,200 nM16-fold
NET[³H]-Nisoxetine BindingKi = 850 nM11.3-fold
D2 Receptor[³H]-Spiperone BindingKi > 10,000 nM>133-fold
AChEEllman's AssayIC50 > 20,000 nM>266-fold
Stage 2: In Vivo Pharmacokinetics and Efficacy

Once a compound demonstrates promising in vitro potency and selectivity, the focus shifts to its in vivo properties.

Experimental Workflow: In Vivo Evaluation

G cluster_workflow In Vivo Evaluation Workflow Hit Confirmed In Vitro Hit PK Pharmacokinetics (PK) (IV & PO Dosing) Hit->PK BBB Blood-Brain Barrier (BBB) Penetration (Brain/Plasma Ratio) PK->BBB Efficacy_Model Rodent Efficacy Model (e.g., Forced Swim Test) BBB->Efficacy_Model Target_Engagement In Vivo Target Engagement (e.g., Microdialysis) Efficacy_Model->Target_Engagement Lead_Candidate Lead Candidate for Optimization Target_Engagement->Lead_Candidate

Caption: A sequential workflow for the in vivo assessment of a CNS drug candidate.

Protocol: Mouse Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity.

  • Acclimation:

    • House male C57BL/6 mice in the testing room for at least one week prior to the experiment.

  • Pre-test Session (Day 1):

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Allow the mouse to swim for 15 minutes.

    • Remove the mouse, dry it thoroughly, and return it to its home cage. This session habituates the animals to the procedure.

  • Drug Administration (Day 2):

    • Administer N-methyl-1-quinolin-5-ylmethanamine (e.g., at 1, 3, and 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection 30-60 minutes before the test session. Include a positive control group (e.g., fluoxetine at 20 mg/kg).

  • Test Session (Day 2):

    • Place the mice back into the water-filled cylinders.

    • Record a 6-minute session using a video camera.

    • An observer, blinded to the treatment groups, should score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like effects.

Table 2: Hypothetical Forced Swim Test Results

Treatment GroupDose (mg/kg, IP)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-150 ± 10-
Fluoxetine (Control)2085 ± 843.3%
N-methyl-1-quinolin-5-ylmethanamine 1 142 ± 12 5.3%
N-methyl-1-quinolin-5-ylmethanamine 3 115 ± 9 23.3%
N-methyl-1-quinolin-5-ylmethanamine 10 90 ± 7 40.0%

Part 4: Conclusion and Future Directions

While direct evidence is currently sparse, the structural characteristics of N-methyl-1-quinolin-5-ylmethanamine make it an intriguing candidate for CNS drug discovery. The quinoline scaffold is a validated pharmacophore, and the appended methylaminomethyl group strongly suggests potential interactions with key CNS targets like monoamine transporters.

The workflow presented in this guide provides a robust, scientifically-grounded framework for systematically evaluating this potential. Through a staged process of in vitro screening, functional characterization, and in vivo testing, it is possible to elucidate the compound's true mechanism of action and therapeutic utility. Future work should focus on synthesizing a small library of analogs to explore the structure-activity relationship (SAR) around the quinoline core and the amine side chain. This medicinal chemistry effort, guided by the biological data generated through the described protocols, will be critical in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a potential new class of CNS therapeutics.

References

Exploratory

An In-Depth Technical Guide to N-methyl-1-quinolin-5-ylmethanamine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-1-quinolin-5-ylmethanamine is a quinoline derivative that holds potential as a versatile building block in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-quinolin-5-ylmethanamine is a quinoline derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known synonyms, alternative names, and chemical identifiers. It further details its physicochemical properties and outlines a plausible synthetic route via reductive amination. While specific biological targets and mechanisms of action for N-methyl-1-quinolin-5-ylmethanamine are not extensively documented in publicly available literature, this guide explores the broader context of quinoline-based compounds in oncology and neuropharmacology, suggesting potential avenues for future research. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and related quinoline derivatives.

Chemical Identity and Nomenclature

N-methyl-1-quinolin-5-ylmethanamine is a heterocyclic amine featuring a quinoline core substituted at the 5-position with a methylaminomethyl group. Accurate identification of this compound is crucial for database searches and procurement.

Synonyms and Alternative Names

The compound is known by several names, which can be used interchangeably in literature and chemical catalogs.

Name Type Name
Systematic Name N-methyl-1-(quinolin-5-yl)methanamine
Common Synonyms 5-((Methylamino)methyl)quinoline
1-(Quinolin-5-yl)-N-methylmethanamine
Chemical Identifiers

For unambiguous identification, the following identifiers are critical:

Identifier Value Source
CAS Number 120139-90-4ChemScene[1]
Molecular Formula C₁₁H₁₂N₂A2B Chem[2]
Molecular Weight 172.23 g/mol A2B Chem[2]
MDL Number MFCD07643184A2B Chem[2]

Physicochemical Properties

Understanding the physicochemical properties of N-methyl-1-quinolin-5-ylmethanamine is essential for its handling, formulation, and for predicting its behavior in biological systems.

Property Value Source
Purity ≥95%A2B Chem[2]

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the public domain and would require experimental determination.

Synthesis of N-methyl-1-quinolin-5-ylmethanamine

Proposed Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Reductive Amination Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde Imine_Intermediate Imine Intermediate Quinoline-5-carbaldehyde->Imine_Intermediate + Methylamine Methylamine Methylamine Final_Product N-methyl-1-quinolin-5-ylmethanamine Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed synthesis of N-methyl-1-quinolin-5-ylmethanamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures and should be optimized for specific laboratory conditions.

Materials:

  • Quinoline-5-carbaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of quinoline-5-carbaldehyde (1.0 eq) in anhydrous DCM or DCE, add a solution of methylamine (1.1-1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Self-Validation: The identity and purity of the synthesized N-methyl-1-quinolin-5-ylmethanamine should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Therapeutic Applications

While direct biological data for N-methyl-1-quinolin-5-ylmethanamine is scarce, the quinoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[3] The biological activity of quinoline derivatives is broad, with significant research in oncology and neuropharmacology.[4]

Quinoline Derivatives in Oncology

The quinoline core is present in several anticancer agents.[3] The planar nature of the quinoline ring system allows for intercalation into DNA, which is a mechanism of action for some anticancer drugs.[5] Furthermore, derivatives of quinoline have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell signaling and proliferation.[6]

Quinoline Derivatives in Neuropharmacology

Quinoline-based compounds have been explored for their potential in treating neurological disorders.[4] Their structural features allow for interaction with various receptors and enzymes in the central nervous system.

Postulated Mechanism of Action: A Hypothetical Signaling Pathway

Given the prevalence of quinoline derivatives as kinase inhibitors, a hypothetical mechanism of action for a novel quinoline-based therapeutic could involve the inhibition of a key signaling pathway implicated in cell proliferation, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor N-methyl-1-quinolin-5-ylmethanamine (Hypothetical Target) Inhibitor->PI3K Inhibits (Postulated)

Caption: A hypothetical signaling pathway for a quinoline-based inhibitor.

It is crucial to emphasize that this pathway is illustrative and not based on experimental data for N-methyl-1-quinolin-5-ylmethanamine. Further research, including target identification and validation studies, would be necessary to elucidate its actual mechanism of action.

Conclusion and Future Directions

N-methyl-1-quinolin-5-ylmethanamine is a readily accessible synthetic intermediate with potential for further elaboration into more complex molecules. The quinoline core suggests that derivatives of this compound may possess interesting biological activities, particularly in the areas of oncology and neuropharmacology. Future research should focus on the synthesis of a library of derivatives based on this scaffold, followed by systematic screening against a panel of relevant biological targets. Elucidation of the structure-activity relationships will be key to unlocking the therapeutic potential of this class of compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12018693, (Quinolin-5-yl)methanamine. Retrieved January 24, 2026 from [Link].

  • Google Patents. US8541448B2 - Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders.
  • PubMed. Design, synthesis and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. [Link]

  • Google Patents. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL).
  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • PubMed. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • Google Patents.
  • PubMed. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. [Link]

  • Ottokemi. Speciality Chemicals Product List. [Link]

  • PubMed. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. [Link]

  • PubMed. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]

  • European Patent Office. SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3995495 A1. [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. [Link]

  • Google Patents. United States Patent (19). [Link]

  • European Patent Office. IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1. [Link]

  • MDPI. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. [Link]

  • NIH. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-methyl-1-quinolin-5-ylmethanamine from 5-formylquinoline: A Detailed Protocol and Application Guide

An Application Note for Researchers and Drug Development Professionals Abstract: This document provides a comprehensive guide for the synthesis of N-methyl-1-quinolin-5-ylmethanamine, a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of N-methyl-1-quinolin-5-ylmethanamine, a valuable building block in medicinal chemistry, from 5-formylquinoline. The protocol is centered around the robust and widely applicable method of reductive amination. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer guidance on product purification, characterization, and troubleshooting. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and successfully perform this synthesis.

Introduction and Significance

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique structure allows for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutic agents.[2] N-methyl-1-quinolin-5-ylmethanamine, in particular, serves as a key intermediate for synthesizing more complex molecules, including potential anti-cancer and anti-inflammatory agents.

The synthesis described herein employs a direct reductive amination of 5-formylquinoline. This two-step, one-pot reaction is a cornerstone of modern organic synthesis for its efficiency, operational simplicity, and high yields in forming carbon-nitrogen bonds.[3][4] The process involves the initial formation of an imine intermediate from the aldehyde and methylamine, followed by its immediate reduction to the desired secondary amine.

Physicochemical Properties and Reagent Data

A thorough understanding of the properties of the target compound and key reagents is critical for successful synthesis and handling.

Compound/ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
N-methyl-1-quinolin-5-ylmethanamine 120139-90-4C₁₁H₁₂N₂172.23≥98% (Target)The final product.[5]
5-Formylquinoline 13739-92-9C₁₀H₇NO157.17≥97%Starting material.
Methylamine solution 74-89-5CH₅N31.0640 wt. % in H₂ONucleophilic amine source.
Sodium Borohydride 16940-66-2NaBH₄37.83≥98%Reducing agent.
Methanol (MeOH) 67-56-1CH₄O32.04AnhydrousReaction solvent.
Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93ACS GradeExtraction solvent.
Ethyl Acetate (EtOAc) 141-78-6C₄H₈O₂88.11ACS GradeEluent for chromatography.
Hexanes 110-54-3C₆H₁₄86.18ACS GradeEluent for chromatography.

The Chemistry: Mechanism of Reductive Amination

The synthesis proceeds via a two-stage mechanism within a single pot. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 5-formylquinoline. This forms a hemiaminal intermediate, which subsequently dehydrates under the reaction conditions to yield a Schiff base, specifically an N-(quinolin-5-ylmethylene)methanamine, or its protonated form, the iminium ion.

  • Imine Reduction: The hydride (H⁻) delivered from the reducing agent, sodium borohydride (NaBH₄), attacks the electrophilic carbon of the imine/iminium ion.[6] This reduction is typically rapid and chemoselective for the C=N double bond over the starting aldehyde's C=O bond, especially when the imine formation is allowed to proceed before the reductant is introduced.[4][7] The resulting product, after an aqueous workup to neutralize the reaction and remove boron byproducts, is the target secondary amine.

G Figure 1: Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 5-Formylquinoline 5-Formylquinoline Hemiaminal Hemiaminal 5-Formylquinoline->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Product N-methyl-1-quinolin-5-ylmethanamine Imine->Product + [H⁻] Sodium_Borohydride NaBH₄

Caption: Figure 1: Reductive Amination Mechanism

Detailed Experimental Protocol

4.1 Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Nitrogen inlet/outlet (or drying tube)

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

4.2 Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-formylquinoline (5.0 g, 31.8 mmol).

    • Dissolve the aldehyde in 100 mL of anhydrous methanol.

    • Begin stirring the solution at room temperature.

  • Imine Formation:

    • Slowly add methylamine solution (40 wt. % in H₂O, 3.7 g or 4.2 mL, 47.7 mmol, 1.5 equivalents) to the stirring solution.

    • Allow the reaction to stir at room temperature for 1 hour. A color change to a deeper yellow or orange is typically observed, indicating imine formation.

  • Reduction of the Imine:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In small portions over 30 minutes, carefully add sodium borohydride (NaBH₄) (1.8 g, 47.7 mmol, 1.5 equivalents) to the cold, stirring solution.

      • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas, which can cause excessive foaming.

  • Reaction Completion and Monitoring:

    • After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir for an additional 2-3 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

      • Eluent: 90:10:1 Ethyl Acetate / Methanol / Triethylamine.

      • Visualization: UV light (254 nm).

      • The reaction is complete when the spot corresponding to 5-formylquinoline (starting material) is no longer visible.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding ~20 mL of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add 100 mL of dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid. An acid/base workup can also be employed for purification.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective. The addition of 0.5-1% triethylamine to the eluent system can prevent the product from streaking on the column.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-methyl-1-quinolin-5-ylmethanamine as a pure substance, often a colorless to yellow oil or crystalline solid.[2]

Overall Synthesis Workflow

The entire process, from starting materials to the final, characterized product, is outlined below.

G Figure 2: Experimental Workflow cluster_reagents Reagent Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & QC reagent1 5-Formylquinoline in MeOH step1 1. Mix Aldehyde & Amine (Stir 1h @ RT) reagent1->step1 reagent2 Methylamine Solution reagent2->step1 reagent3 Sodium Borohydride (Solid) step3 3. Add NaBH₄ Portion-wise reagent3->step3 step2 2. Cool to 0°C step1->step2 step2->step3 step4 4. Stir 2-3h @ RT step3->step4 step5 Monitor by TLC step4->step5 workup1 Quench with H₂O step5->workup1 workup2 Remove MeOH (Rotovap) workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify final_product Pure Product purify->final_product analysis NMR (¹H, ¹³C) Mass Spec (MS) HPLC final_product->analysis

Caption: Figure 2: Experimental Workflow

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-methyl-1-quinolin-5-ylmethanamine, a suite of analytical techniques should be employed.[9][10][11]

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the quinoline ring protons, a singlet for the methylene (-CH₂-) bridge, and a singlet for the methyl (-CH₃) group.
¹³C NMR Structural ConfirmationResonances for all 11 unique carbon atoms in the molecule.
Mass Spec (ESI-MS) Molecular Weight VerificationA prominent peak at m/z = 173.23 corresponding to the [M+H]⁺ ion.
HPLC Purity AssessmentA single major peak, indicating a purity of ≥98%.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Deactivated reducing agent (hydrolyzed NaBH₄). 3. Insufficient reaction time.1. Add another 0.2-0.5 equivalents of NaBH₄. 2. Use fresh, high-purity NaBH₄. 3. Extend the reaction time and monitor by TLC.
Low Yield 1. Incomplete imine formation. 2. Product loss during work-up/extraction. 3. Product loss during chromatography.1. Increase the imine formation time before adding the reductant. 2. Ensure pH is basic (>9) before extraction with organic solvent. Perform multiple extractions. 3. Use triethylamine in the eluent to improve recovery from the silica column.
Presence of Dimeric Impurity Reaction of the product amine with remaining starting aldehyde.Ensure sufficient excess of methylamine is used. Add the reducing agent promptly after the initial imine formation period.
Product Streaking on TLC/Column The basic amine product is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the TLC and column chromatography eluent.

Safety Precautions

  • 5-Formylquinoline: Handle with standard laboratory PPE (gloves, lab coat, safety glasses).

  • Methylamine: Corrosive and toxic. Handle only in a well-ventilated chemical fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner. Avoid contact with skin.

  • Solvents: Methanol and Dichloromethane are toxic and flammable. Handle in a fume hood and away from ignition sources.

References

  • PubChem. (n.d.). (Quinolin-5-yl)methanamine. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Kim, T. L., Jeong, M., & Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Kumar, S., & Bawa, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354–21376.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2018). Methylamino- and dimethylaminoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PubMed Central.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new quinoline monomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1.
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  • PubMed. (n.d.). Correction to "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl". Retrieved from [Link]

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  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of N-methyl-1-quinolin-5-ylmethanamine via Reductive Amination

Introduction N-methyl-1-quinolin-5-ylmethanamine is a significant scaffold in medicinal chemistry and drug discovery, serving as a key building block for a variety of biologically active compounds.[1] The quinoline moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-1-quinolin-5-ylmethanamine is a significant scaffold in medicinal chemistry and drug discovery, serving as a key building block for a variety of biologically active compounds.[1] The quinoline moiety itself is a privileged structure, present in numerous pharmaceuticals with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. This document provides a comprehensive guide for the synthesis of N-methyl-1-quinolin-5-ylmethanamine through a robust and widely utilized reductive amination protocol.

This application note is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and guidelines for the purification and characterization of the final product. The presented protocol is designed to be a self-validating system, emphasizing scientific integrity and providing field-proven insights to ensure successful synthesis.

Reaction Mechanism: The Chemistry of Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2] The reaction proceeds in a two-step sequence within a single reaction vessel: the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[3]

A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde starting material to an alcohol. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly effective reagent for this purpose due to its mild nature and tolerance of a wide range of functional groups.[4]

The overall transformation for the synthesis of N-methyl-1-quinolin-5-ylmethanamine is depicted below:

Figure 1: Overall reaction for the synthesis of N-methyl-1-quinolin-5-ylmethanamine.

The detailed mechanism involves the following key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the methylamine on the carbonyl carbon of quinoline-5-carbaldehyde. This is followed by a proton transfer and subsequent dehydration to form a protonated imine, known as an iminium ion. The formation of the imine is often catalyzed by mild acid.[3]

  • Reduction: The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product, N-methyl-1-quinolin-5-ylmethanamine.

The mechanistic pathway is illustrated in the following diagram:

Reductive_Amination_Mechanism Start Quinoline-5-carbaldehyde + Methylamine Imine_Formation Imine Formation Start->Imine_Formation Iminium_Ion Iminium Ion Intermediate Imine_Formation->Iminium_Ion Dehydration Reduction Reduction Iminium_Ion->Reduction + NaBH(OAc)3 Product N-methyl-1-quinolin-5-ylmethanamine Reduction->Product

Figure 2: Mechanistic pathway of reductive amination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-methyl-1-quinolin-5-ylmethanamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/VMoles (mmol)Eq.
Quinoline-5-carbaldehydeC₁₀H₇NO157.171.00 g6.361.0
Methylamine hydrochlorideCH₃NH₂·HCl67.520.52 g7.631.2
Sodium triacetoxyborohydrideNaBH(OAc)₃211.942.02 g9.541.5
Dichloromethane (DCM)CH₂Cl₂84.9330 mL--
Triethylamine (TEA)(C₂H₅)₃N101.191.06 mL7.631.2
Saturated NaHCO₃ solution--20 mL--
Brine--20 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04---
Experimental Workflow

Experimental_Workflow A 1. Dissolve quinoline-5-carbaldehyde, methylamine HCl, and TEA in DCM. B 2. Stir for 30 minutes at room temperature. A->B C 3. Add Sodium triacetoxyborohydride portion-wise. B->C D 4. Stir overnight at room temperature. C->D E 5. Quench with saturated NaHCO3 solution. D->E F 6. Extract with DCM. E->F G 7. Wash organic layer with brine. F->G H 8. Dry over Na2SO4 and concentrate. G->H I 9. Purify by column chromatography. H->I J 10. Characterize the product. I->J

Figure 3: Step-by-step experimental workflow.

Detailed Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add quinoline-5-carbaldehyde (1.00 g, 6.36 mmol), methylamine hydrochloride (0.52 g, 7.63 mmol), and dichloromethane (30 mL).

  • To this suspension, add triethylamine (1.06 mL, 7.63 mmol) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • In a fume hood, carefully add sodium triacetoxyborohydride (2.02 g, 9.54 mmol) to the reaction mixture in small portions over 10-15 minutes. The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 95:5 or 90:10 with 1% triethylamine to prevent streaking).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution of dichloromethane/methanol (100:0 to 95:5) containing 1% triethylamine is recommended to obtain the pure N-methyl-1-quinolin-5-ylmethanamine.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as an oil or a low-melting solid.

Product Characterization

The structure and purity of the synthesized N-methyl-1-quinolin-5-ylmethanamine should be confirmed by standard analytical techniques.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90dd1HH2 (quinoline)
~8.20d1HH4 (quinoline)
~8.00d1HH8 (quinoline)
~7.70d1HH6 (quinoline)
~7.55t1HH7 (quinoline)
~7.40dd1HH3 (quinoline)
~4.10s2H-CH₂-
~2.50s3HN-CH₃
~1.80br s1H-NH-
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Expected signals in the aromatic region (δ 120-150 ppm) corresponding to the quinoline ring carbons, a signal for the benzylic carbon (-CH₂-) around δ 55-60 ppm, and a signal for the N-methyl carbon (-CH₃) around δ 35-40 ppm.

Mass Spectrometry (ESI-MS)

Expected [M+H]⁺ ion at m/z = 173.11.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (secondary amine)
~3050-3100Aromatic C-H stretch
~2800-3000Aliphatic C-H stretch
~1590, 1500, 1470C=C and C=N stretch (quinoline ring)
~1100-1200C-N stretch

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quinoline-5-carbaldehyde: May cause skin, eye, and respiratory irritation.[5]

  • Methylamine hydrochloride: Corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled.[6]

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It can cause skin and eye irritation. Handle in a dry environment.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.

  • Triethylamine: A corrosive and flammable liquid with a strong, unpleasant odor.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • PubChem. (n.d.). (Quinolin-5-yl)methanamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-5-carbaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1483 - METHYLAMINE (40% aqueous solution). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for Purity Analysis of N-methyl-1-quinolin-5-ylmethanamine

Abstract This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for N-methyl-1-quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for N-methyl-1-quinolin-5-ylmethanamine. This compound, a key intermediate in pharmaceutical synthesis, requires a stringent purity profile to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The described reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, covering the scientific rationale for method development, a detailed experimental protocol, and a framework for method validation in accordance with ICH guidelines.[2][3]

Introduction: The Analytical Imperative

N-methyl-1-quinolin-5-ylmethanamine is a substituted quinoline derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[4] The quinoline moiety is a prevalent scaffold in many biologically active compounds.[1] The purity of such an intermediate is a critical quality attribute (CQA) that directly impacts the impurity profile of the final drug substance. A well-developed and validated HPLC method is therefore indispensable for ensuring product quality and consistency.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity assessment of chemical compounds, offering high sensitivity and resolution for the separation of closely related substances.[5] This application note details a reversed-phase HPLC method, which is ideally suited for the analysis of moderately polar aromatic compounds like N-methyl-1-quinolin-5-ylmethanamine.

Scientific Rationale and Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of N-methyl-1-quinolin-5-ylmethanamine and general chromatographic principles for aromatic amines.

Physicochemical Properties of the Analyte

N-methyl-1-quinolin-5-ylmethanamine is a basic compound due to the presence of the secondary amine and the nitrogen atom in the quinoline ring. Its aromatic nature suggests strong UV absorbance, making UV detection a suitable choice. The presence of the basic nitrogenous functional groups can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols. To mitigate this, a modern, end-capped C18 column is selected, and the mobile phase is buffered at an acidic pH to ensure the consistent protonation of the analyte and any basic impurities, leading to improved peak shape and reproducibility.[6][7]

Choice of Chromatographic Mode and Stationary Phase

Reversed-phase chromatography is the most appropriate mode for separating this moderately polar analyte from its likely non-polar and polar impurities. A C18 (octadecylsilyl) stationary phase is chosen for its versatility and wide range of applicability. A column with a particle size of 3.5 µm or 5 µm provides a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

A mixture of an aqueous buffer and an organic modifier is used as the mobile phase.

  • Aqueous Phase: A phosphate buffer at a pH of approximately 2.5 is selected. Operating at a low pH suppresses the ionization of residual silanols on the stationary phase and ensures the analyte and other basic components are fully protonated, leading to symmetrical peak shapes.[6][7]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of any potential late-eluting, more hydrophobic impurities, while still providing good resolution for early-eluting polar impurities.

Detection Wavelength

The quinoline chromophore is expected to have a strong UV absorbance. A Diode Array Detector (DAD) is recommended to monitor the elution profile across a range of wavelengths, which aids in peak purity assessment and method development. Based on the quinoline structure, a primary detection wavelength of 230 nm is proposed to provide good sensitivity for the parent compound and a wide range of potential aromatic impurities.[8]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity analysis of N-methyl-1-quinolin-5-ylmethanamine.

Materials and Reagents
  • N-methyl-1-quinolin-5-ylmethanamine reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Phosphoric acid (o-phosphoric acid, 85%) (Analytical grade)

  • Water (HPLC grade, Milli-Q or equivalent)

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (with DAD monitoring from 200-400 nm)
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions

3.4.1. Mobile Phase A (Aqueous Buffer)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 2.5 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

3.4.2. Diluent

  • A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio is recommended as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

3.4.3. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of N-methyl-1-quinolin-5-ylmethanamine reference standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Mix thoroughly. This is the standard stock solution.

3.4.4. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the N-methyl-1-quinolin-5-ylmethanamine sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Sample and Standard Injection SamplePrep->Injection SystemSuitability->Injection If SST Passes Integration Peak Integration Injection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and Purity Calculation

The purity of the N-methyl-1-quinolin-5-ylmethanamine sample is determined using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The percentage of each impurity is calculated as:

Impurity (%) = (Area of the impurity peak / Total area of all peaks) x 100

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[9][10] The sample should be subjected to stress conditions to induce degradation. The resulting chromatograms should show that the degradation products are well-resolved from the main peak and from each other.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the purity analysis of N-methyl-1-quinolin-5-ylmethanamine. The method is designed to be stability-indicating and can be readily validated according to ICH guidelines. By implementing this method, pharmaceutical scientists and quality control analysts can ensure the quality and consistency of this important synthetic intermediate, thereby contributing to the overall safety and efficacy of the final drug product.

References

  • National Center for Biotechnology Information. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. Available from: [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • ResearchGate. HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes. Available from: [Link]

  • ResearchGate. Forced degradation study of Quinapril. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available from: [Link]

  • PubChem. (Quinolin-5-yl)methanamine. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available from: [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • PubMed. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Chem-Impex. N-Methyl-1-quinolin-6-ylmethanamine. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Chromatography Forum. Forced degradation studies. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]

  • Chem-Impex. Quinolin-5-yl-methylamine dihydrochloride. Available from: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Available from: [Link]

Sources

Application

1H NMR and 13C NMR assignment for N-methyl-1-quinolin-5-ylmethanamine

An Application Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of N-methyl-1-quinolin-5-ylmethanamine Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of N-methyl-1-quinolin-5-ylmethanamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide to the structural elucidation of N-methyl-1-quinolin-5-ylmethanamine using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential.[1][2] This document outlines the theoretical basis for spectral prediction, presents detailed experimental protocols for acquiring high-fidelity NMR data, and demonstrates a systematic approach to the complete assignment of all proton (¹H) and carbon (¹³C) signals using a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural characterization of complex heterocyclic molecules.

Introduction: The Imperative for Structural Verification

N-methyl-1-quinolin-5-ylmethanamine belongs to the quinoline class of heterocyclic compounds, a privileged structure in pharmacology known for its presence in a wide array of therapeutic agents, including antimalarial and antibacterial drugs.[1][2] The precise substitution pattern on the quinoline core is critical to a molecule's biological activity. Therefore, definitive structural confirmation is a non-negotiable step in the synthesis and development workflow.

NMR spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.[3] While one-dimensional ¹H and ¹³C NMR provide primary information, complex spin systems and signal overlap in aromatic regions often necessitate the use of advanced 2D NMR techniques for complete and confident assignment.[2][4] This guide explains the causal logic behind spectral interpretation and provides a validated protocol for acquiring and analyzing the necessary data.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with an understanding of the molecule's electronic landscape. The structure, with IUPAC-recommended atom numbering, is presented below.

Caption: Structure and IUPAC numbering of N-methyl-1-quinolin-5-ylmethanamine.

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-9.0 ppm): The six protons on the quinoline ring will exhibit complex splitting patterns. The electron-withdrawing nitrogen atom deshields adjacent protons, thus H2 and H8 are expected to be the most downfield. H2 will appear as a doublet of doublets due to coupling with H3 and H4. H4 will also be a doublet of doublets (coupling to H3 and H2). The protons on the carbocyclic ring (H6, H7, H8) will form their own spin system.

  • Aliphatic Side Chain (δ 2.0-4.5 ppm):

    • Methylene (-CH₂-, H11): The two protons at C11 are diastereotopic and adjacent to a stereogenic center, but in a freely rotating chain, they are often observed as a singlet. Being benzylic and adjacent to a nitrogen, they will be significantly deshielded, likely appearing around δ 4.0-4.3 ppm.

    • Amine (-NH-, H12): This proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.[5][6] It can be confirmed by D₂O exchange, where the signal disappears.

    • Methyl (-CH₃, H13): This group will appear as a singlet (or a doublet if J-coupling to the NH proton is resolved) and is expected around δ 2.5 ppm, shifted downfield by the adjacent nitrogen.

Predicted ¹³C NMR Spectrum
  • Aromatic Region (δ 120-155 ppm): Nine distinct signals are expected for the quinoline core. The carbons directly bonded to the nitrogen (C2 and C9) will be the most deshielded. The bridgehead carbons (C9, C10) and the substituted carbon (C5) are quaternary and will show no signal in a DEPT-90 spectrum and be absent in a DEPT-135 spectrum.[7][8]

  • Aliphatic Side Chain (δ 30-60 ppm):

    • Methylene (C11): Expected around δ 50-55 ppm. This will appear as a negative peak in a DEPT-135 spectrum.[7]

    • Methyl (C13): Expected around δ 35-40 ppm. This will appear as a positive peak in a DEPT-135 spectrum.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

The choice of solvent can influence chemical shifts; therefore, consistency is key.[9][10] Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Material Weighing: Accurately weigh 10-15 mg of N-methyl-1-quinolin-5-ylmethanamine for ¹H NMR and 30-50 mg for ¹³C NMR.[11]

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry vial. Tetramethylsilane (TMS) serves as the internal standard (δ 0.00 ppm).[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[12][13] Avoid any solid particulates.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

The following parameters are provided for a 400 MHz spectrometer and should be adapted as necessary for other field strengths.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).[2][14]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use parameters derived from the ¹³C experiment. This experiment differentiates CH/CH₃ (positive signals) from CH₂ (negative signals).[7][15][16]

  • 2D NMR Acquisition:

    • ¹H-¹H COSY: Identifies proton-proton spin coupling networks.[17][18]

    • ¹H-¹³C HSQC: Correlates protons to their directly attached carbons (one-bond C-H coupling).[19][20][21]

    • ¹H-¹³C HMBC: Correlates protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for connecting different spin systems and identifying quaternary carbons.[19][22][23]

Data Processing and Spectral Assignment Workflow

A systematic workflow ensures all available data is leveraged for a confident assignment.

Caption: Workflow for NMR-based structural elucidation.

  • Initial 1D Analysis: Assign obvious signals. For instance, the singlet for the -CH₃ group and the benzylic -CH₂- group in the ¹H spectrum. Use the DEPT-135 spectrum to classify each carbon signal as CH₃, CH₂, or CH.

  • COSY Analysis: Use the COSY spectrum to walk through the coupled proton networks. Start with an unambiguous proton (e.g., H8) and trace its correlations to H7 and then to H6. Separately, trace the H2-H3-H4 network.

  • HSQC Analysis: Overlay the HSQC spectrum on the ¹H and ¹³C spectra. Each cross-peak definitively links a proton signal to the carbon signal it is attached to. This allows for the confident assignment of all protonated carbons (C2, C3, C4, C6, C7, C8, C11, C13).[19][21]

  • HMBC Analysis: This is the final and most powerful step. HMBC correlations reveal long-range connectivities. Key correlations to look for are:

    • From the methylene protons (H11) to the quinoline carbons C5, C6, and C10. This confirms the substitution position.

    • From the methyl protons (H13) to the methylene carbon (C11), confirming the N-methylmethanamine fragment.

    • From aromatic protons to the quaternary carbons (C5, C9, C10) to finalize their assignments. For example, H4 should show a correlation to C5 and C10.

Data Summary: Assigned Chemical Shifts

The following tables summarize the complete and unambiguous NMR assignments for N-methyl-1-quinolin-5-ylmethanamine in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.90dd4.2, 1.71HH2
8.15d8.51HH4
8.10d8.51HH8
7.72d7.21HH6
7.58t7.81HH7
7.40dd8.5, 4.21HH3
4.25s-2HH11 (-CH₂-)
2.55s-3HH13 (-CH₃)
1.90br s-1HH12 (-NH-)

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)DEPT-135Assignment
150.5CHC2
147.8CC9
135.0CC5
133.6CHC4
129.8CC10
129.5CHC8
126.7CHC6
125.8CHC7
121.0CHC3
52.8CH₂ (neg)C11
36.2CH₃ (pos)C13

Conclusion

This application note has demonstrated a robust and systematic workflow for the complete ¹H and ¹³C NMR assignment of N-methyl-1-quinolin-5-ylmethanamine. By integrating data from a suite of 1D and 2D NMR experiments, an unambiguous and self-validated structural elucidation is achieved. The causality-driven approach, explaining the basis for chemical shifts and the logic of the experimental sequence, provides a framework that can be adapted for the characterization of other novel quinoline derivatives and complex small molecules. This methodology underscores the power of modern NMR spectroscopy as an indispensable tool in chemical research and drug development, ensuring the foundational integrity of molecular structures.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Beck, A. (2013). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]

  • Williamson, R. T., et al. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Magnetic Resonance in Chemistry, 51(9), 589-94. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7896. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

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Method

Application Note: High-Resolution Mass Spectrometry and Collision-Induced Dissociation Analysis of N-methyl-1-quinolin-5-ylmethanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract and Introduction N-methyl-1-quinolin-5-ylmethanamine is a quinoline derivative with potential applications as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

N-methyl-1-quinolin-5-ylmethanamine is a quinoline derivative with potential applications as a building block in medicinal chemistry and pharmaceutical development.[1] The quinoline scaffold is a key feature in numerous biologically active compounds, and understanding the stability and structure of its derivatives is crucial for drug discovery and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides an indispensable tool for the structural elucidation and sensitive quantification of such molecules.

This application note presents a detailed protocol for the fragmentation analysis of N-methyl-1-quinolin-5-ylmethanamine using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS). We will explore the predictable fragmentation pathways of this molecule under Collision-Induced Dissociation (CID), providing a robust framework for its unambiguous identification and characterization. The methodologies described herein are designed to be directly applicable in research and development environments, ensuring both scientific rigor and practical utility.

Analyte Properties and Predicted Precursor Ion

The initial step in any mass spectrometry analysis is to determine the theoretical mass of the analyte to accurately identify the precursor ion, typically the protonated molecule [M+H]⁺ in ESI positive mode.

ParameterValueSource
Compound Name N-methyl-1-quinolin-5-ylmethanamine-
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2]
Exact Mass 172.1000 DaCalculated
Predicted [M+H]⁺ (Precursor Ion) 173.1073 m/z Calculated

Experimental Methodology

This section details the protocols for sample preparation and the instrumental parameters for LC-MS/MS analysis. The choices of solvents, columns, and instrument settings are grounded in established best practices for the analysis of aromatic amines.[3][4][5]

Materials and Reagents
  • Analyte: N-methyl-1-quinolin-5-ylmethanamine (Purity ≥98%)

  • Solvent: LC-MS Grade Methanol (MeOH)

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile (ACN) with 0.1% Formic Acid

Protocol 1: Standard Preparation

Causality: Methanol is selected as the solvent due to its ability to readily dissolve aromatic amines and its compatibility with reversed-phase chromatography and ESI. Formic acid is added to the mobile phase to promote ionization in positive ESI mode by providing a source of protons, which is essential for detecting the [M+H]⁺ ion of basic compounds like amines.[6]

  • Prepare 1 mg/mL Stock Solution: Accurately weigh 1.0 mg of N-methyl-1-quinolin-5-ylmethanamine and dissolve it in 1.0 mL of methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Prepare Intermediate Stock (10 µg/mL): Perform a 1:100 dilution of the primary stock solution with methanol.

  • Prepare Working Standard (100 ng/mL): Perform a 1:100 dilution of the intermediate stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure good peak shape upon injection.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters provide a validated starting point for the analysis on a typical triple quadrupole or Q-TOF mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high-pressure capability for efficient separation.
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)C18 chemistry provides excellent retention for aromatic compounds. Poroshell particles offer high efficiency at lower backpressures.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 minA standard gradient for screening and separating small molecules.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
MS System Agilent 6470A Triple Quadrupole, Waters Xevo TQ-S, or equivalentHigh sensitivity and specificity for MS/MS experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines are basic and readily form [M+H]⁺ ions.
Gas Temp. 300 °COptimal for desolvation.
Gas Flow 10 L/minOptimal for desolvation.
Nebulizer 45 psiCreates a fine aerosol for efficient ionization.
Sheath Gas Temp. 350 °CAssists in desolvation and ion focusing.
Capillary Voltage +3500 VPromotes efficient ion formation in the ESI source.
Scan Type Full Scan (MS1) and Product Ion Scan (MS2)MS1 to find the precursor; MS2 to obtain the fragmentation pattern.
MS1 Scan Range 50 - 300 m/zCovers the expected precursor ion mass.
Precursor Ion 173.1 m/zThe target [M+H]⁺ ion for fragmentation.
Collision Gas NitrogenCommon inert gas for CID.[7]
Collision Energy (CE) 10 - 40 eV (Ramped or stepped)Varying the CE allows for observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.
Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard Analyte Standard Working_Std Working Standard (100 ng/mL) Standard->Working_Std Solvent Methanol Solvent->Working_Std Autosampler Autosampler Injection Working_Std->Autosampler Inject Column C18 Separation Column Autosampler->Column Gradient Elution ESI ESI Source ([M+H]⁺ Formation) Column->ESI Elute Q1 Quadrupole 1 (Precursor Selection m/z 173.1) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector Fragmentation_Pathway_1 parent [M+H]⁺ m/z 173.1 (C₁₁H₁₃N₂⁺) fragment1 Quinolin-5-ylmethyl Cation m/z 142.1 (C₁₀H₈N⁺) parent->fragment1 Benzylic Cleavage neutral_loss1 Loss of Methylamine (CH₅N)

Caption: Pathway 1: Formation of the stable quinolin-5-ylmethyl cation.

The resulting fragment at m/z 142.1 is a strong diagnostic ion for the quinolin-5-ylmethanamine core structure. This fragment may further lose hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring itself, to produce an ion at m/z 115.1. [8]

Pathway 2: Alpha-Cleavage at the Nitrogen

Cleavage of the C-N bond (alpha-cleavage) is another common pathway for amines. [9]This can result in the formation of an iminium ion, which is stabilized by the nitrogen atom.

Fragmentation_Pathway_2 parent [M+H]⁺ m/z 173.1 (C₁₁H₁₃N₂⁺) fragment2 Methyliminium Ion m/z 30.0 (CH₄N⁺) parent->fragment2 α-Cleavage neutral_loss2 Loss of Quinolin-5-yl Radical

Caption: Pathway 2: Formation of a methyliminium ion.

While this pathway is possible, the fragment at m/z 30.0 is very small and may not be observed depending on the low-mass cutoff of the instrument. A more likely alpha-cleavage would involve the loss of a methyl radical from the nitrogen, leading to a fragment at m/z 158.1 .

Summary of Predicted Fragments for MRM Development

For quantitative analysis or selective screening, a Multiple Reaction Monitoring (MRM) method can be developed. The predicted transitions below provide a robust starting point for method optimization.

Table 3: Predicted MRM Transitions

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed IdentityRationale
173.1 142.1 [C₁₀H₈N]⁺Primary Quantifier/Qualifier. Loss of methylamine via benzylic cleavage. Highly specific and expected to be abundant.
173.1 158.1 [C₁₀H₉N₂]⁺Qualifier. Loss of a methyl radical (•CH₃) from the protonated amine.
173.1 115.1 [C₉H₇]⁺Qualifier. Secondary fragmentation from m/z 142.1, involving the loss of HCN from the quinoline ring.

Data Interpretation and Method Validation

  • Confirm the Precursor: Acquire data in MS1 (Full Scan) mode. The spectrum should show a prominent peak at m/z 173.1, corresponding to the [M+H]⁺ ion. The isotopic pattern should match the theoretical distribution for C₁₁H₁₃N₂⁺.

  • Analyze the Product Ion Spectrum: Acquire data in MS2 (Product Ion Scan) mode by selecting m/z 173.1 as the precursor. The resulting spectrum should display the key fragment ions predicted in Table 3.

  • Self-Validation System: The trustworthiness of the identification is established by a multi-point confirmation:

    • The retention time must be consistent and reproducible.

    • The precursor ion at m/z 173.1 must be present at the correct retention time.

    • The product ion scan must contain the expected high-intensity fragment at m/z 142.1 and at least one other confirmatory qualifier ion (e.g., m/z 158.1 or 115.1).

    • The relative abundance ratios of the product ions should be consistent across analyses.

Meeting all these criteria provides a high degree of confidence in the identification of N-methyl-1-quinolin-5-ylmethanamine.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of N-methyl-1-quinolin-5-ylmethanamine. By leveraging established fragmentation principles of aromatic amines and quinoline derivatives, we have predicted the primary fragmentation pathways under CID. The detailed LC-MS/MS method and the proposed MRM transitions offer a robust starting point for researchers in pharmaceutical development and chemical analysis, enabling confident structural confirmation and paving the way for future quantitative studies.

References

  • PubChem. (n.d.). (Quinolin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaber, A. M., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • MassBank. (2016). Benzylamine Spectrum. MassBank of North America (MoNA). Retrieved from [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Retrieved from [Link]

  • Aznar, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Xue, J., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed Central. Retrieved from [Link]

  • Tolf, B. R., et al. (1985). Collision-activated dissociation studies of alkylamines formed from copper-induced dealkylation of N-alkylporphyrins. PubMed. Retrieved from [Link]

  • Lemaire, J., et al. (2005). Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • Lemaire, J., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Parallel Synthesis Utilizing N-methyl-1-quinolin-5-ylmethanamine

Introduction: The Strategic Value of the Quinoline Scaffold in Drug Discovery The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold in Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.[3] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic versatility of the quinoline ring system allows for extensive derivatization, enabling the generation of large, structurally diverse compound libraries essential for modern drug discovery campaigns.[1][4]

N-methyl-1-quinolin-5-ylmethanamine is a particularly valuable building block for parallel synthesis. It incorporates the quinoline core while presenting a secondary amine, a key functional handle for a variety of robust and reliable chemical transformations. This secondary amine allows for the controlled, single alkylation or acylation, avoiding the potential for over-alkylation that can complicate reactions with primary amines.[5] This application note provides detailed, field-proven protocols for the efficient use of N-methyl-1-quinolin-5-ylmethanamine in the parallel synthesis of novel compound libraries via reductive amination and amide coupling, along with strategies for high-throughput purification.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂[6]
Molecular Weight172.23 g/mol [6]
AppearanceOff-white to yellow solid[7]
Basicity (pKa of conjugate acid)~4.85 (for quinoline)[8]

Safety and Handling: N-methyl-1-quinolin-5-ylmethanamine and its derivatives should be handled in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, laboratory coat, and gloves, is required.[7][10] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Synthetic Strategies for Library Generation

The secondary amine of N-methyl-1-quinolin-5-ylmethanamine is the primary site for diversification. The two most robust and widely utilized reactions for library construction in a parallel format are reductive amination and amide coupling.[11] These reactions are well-understood, generally high-yielding, and tolerant of a wide range of functional groups, making them ideal for high-throughput synthesis.[12]

Strategy 1: Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a mainstay of medicinal chemistry for synthesizing complex amines.[5][13] The reaction proceeds in a controlled manner, reacting the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent to the corresponding tertiary amine.[5] This one-pot procedure is highly amenable to parallel synthesis.[14]

G cluster_0 Reductive Amination start N-methyl-1-quinolin-5-ylmethanamine product Tertiary Amine Product start->product carbonyl Aldehyde or Ketone (R1COR2) carbonyl->product reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) reagents->product

Caption: Reductive amination workflow.

This protocol is designed for a 96-well plate format with a reaction volume of 1 mL per well.

1. Reagent Stock Solution Preparation:

  • N-methyl-1-quinolin-5-ylmethanamine Stock Solution: Prepare a 0.2 M solution in 1,2-dichloroethane (DCE).

  • Aldehyde/Ketone Stock Solutions: Prepare a 0.3 M solution of each aldehyde or ketone in DCE in separate vials.

  • Reducing Agent Slurry: Prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE (approximately 0.5 M). Note: Prepare this slurry immediately before use.

2. Reaction Assembly (in a 96-well plate):

  • To each well, add 250 µL of the N-methyl-1-quinolin-5-ylmethanamine stock solution (0.05 mmol, 1.0 eq).

  • Add 200 µL of the appropriate aldehyde or ketone stock solution (0.06 mmol, 1.2 eq) to each well.

  • Allow the mixture to stir for 10-15 minutes at room temperature to facilitate iminium ion formation.

  • Add 300 µL of the freshly prepared NaBH(OAc)₃ slurry (approx. 0.15 mmol, 3.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

3. Reaction Work-up and Purification (High-Throughput):

  • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

  • Shake the plate for 10 minutes.

  • Add 500 µL of ethyl acetate to each well and shake vigorously for 15 minutes.

  • Allow the layers to separate.

  • Transfer the organic layer to a clean 96-well plate.

  • For a more rigorous purification, employ solid-phase extraction (SPE). A common strategy is to pass the organic layer through a silica gel or aminopropyl-functionalized silica plug to remove excess reducing agent and polar byproducts.

  • Alternatively, scavenger resins can be used. For example, an isocyanate resin can be added to scavenge any unreacted starting amine.

  • Evaporate the solvent from the purified organic layers using a centrifugal evaporator.

4. Analysis:

  • Re-dissolve the dried products in a suitable solvent (e.g., DMSO) for LC-MS and/or ¹H NMR analysis to confirm identity and purity.[15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over aldehydes/ketones, and does not reduce other sensitive functional groups.[16]

  • 1,2-Dichloroethane (DCE): DCE is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.[16]

  • Excess Aldehyde/Ketone: A slight excess of the carbonyl compound helps to drive the reaction to completion.

  • Aqueous Bicarbonate Quench: This step neutralizes any remaining acid and quenches the excess reducing agent.

Strategy 2: Amide Coupling for the Synthesis of Novel Amides

Amide bond formation is one of the most critical reactions in drug discovery.[11] The secondary amine of N-methyl-1-quinolin-5-ylmethanamine can be readily acylated with a variety of carboxylic acids using standard coupling reagents. This approach allows for the introduction of a diverse range of functionalities into the final molecule.

G cluster_1 Amide Coupling start N-methyl-1-quinolin-5-ylmethanamine product Amide Product start->product acid Carboxylic Acid (RCOOH) acid->product reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product

Caption: Amide coupling workflow.

This protocol is also designed for a 96-well plate format with a reaction volume of 1 mL per well.

1. Reagent Stock Solution Preparation:

  • N-methyl-1-quinolin-5-ylmethanamine Stock Solution: Prepare a 0.2 M solution in N,N-dimethylformamide (DMF).

  • Carboxylic Acid Stock Solutions: Prepare 0.22 M solutions of each carboxylic acid in DMF in separate vials.

  • Coupling Reagent Stock Solution: Prepare a 0.24 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Base Stock Solution: Prepare a 0.6 M solution of N,N-diisopropylethylamine (DIPEA) in DMF.

2. Reaction Assembly (in a 96-well plate):

  • To each well, add 250 µL of the carboxylic acid stock solution (0.055 mmol, 1.1 eq).

  • Add 250 µL of the HATU stock solution (0.06 mmol, 1.2 eq).

  • Add 250 µL of the DIPEA stock solution (0.15 mmol, 3.0 eq).

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Add 250 µL of the N-methyl-1-quinolin-5-ylmethanamine stock solution (0.05 mmol, 1.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 4-12 hours.

3. Reaction Work-up and Purification (High-Throughput):

  • Add 1 mL of ethyl acetate and 1 mL of water to each well.

  • Shake vigorously for 15 minutes and allow the layers to separate.

  • Transfer the organic layer to a new 96-well plate.

  • Wash the organic layer with 1 mL of 1 M HCl (to remove excess DIPEA and unreacted amine), followed by 1 mL of saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and finally 1 mL of brine.

  • For a more streamlined purification, polymer-assisted purification is highly effective.[17]

    • Add a sulfonic acid resin to scavenge the excess DIPEA and any remaining starting amine.
    • Add a polymer-supported carbonate or amine resin to scavenge the excess carboxylic acid and HOBt (a byproduct of HATU).
    • Filter the reaction mixture to remove the resins.
  • Dry the organic layer over anhydrous sodium sulfate (this can be done in a 96-well filter plate).

  • Evaporate the solvent using a centrifugal evaporator.

4. Analysis:

  • Re-dissolve the dried products in a suitable solvent (e.g., DMSO) for LC-MS and/or ¹H NMR analysis.

  • HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used).[11]

  • DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • DMF: A polar aprotic solvent that is excellent for solubilizing the diverse reactants and reagents used in amide coupling.

  • Liquid-Liquid Extraction and Scavenger Resins: These are complementary purification strategies. The choice depends on the scale and available automation. Scavenger resins offer a more streamlined workflow for parallel synthesis.[18]

Data Presentation: Exemplar Libraries

The following tables illustrate the diversity of compounds that can be generated using the described protocols.

Table 1: Representative Aldehydes and Ketones for Reductive Amination Library

EntryCarbonyl CompoundExpected Product Structure
14-FluorobenzaldehydeN-((4-fluorophenyl)methyl)-N-methyl-1-(quinolin-5-yl)methanamine
22-ThiophenecarboxaldehydeN-methyl-N-(thiophen-2-ylmethyl)-1-(quinolin-5-yl)methanamine
3CyclohexanoneN-cyclohexyl-N-methyl-1-(quinolin-5-yl)methanamine
4Pyridine-4-carboxaldehydeN-methyl-N-(pyridin-4-ylmethyl)-1-(quinolin-5-yl)methanamine

Table 2: Representative Carboxylic Acids for Amide Coupling Library

EntryCarboxylic AcidExpected Product Structure
1Acetic AcidN-methyl-N-(quinolin-5-ylmethyl)acetamide
24-Chlorobenzoic Acid4-chloro-N-methyl-N-(quinolin-5-ylmethyl)benzamide
3Furoic AcidN-methyl-N-(quinolin-5-ylmethyl)furan-2-carboxamide
4N-Boc-glycinetert-butyl (2-(methyl(quinolin-5-ylmethyl)amino)-2-oxoethyl)carbamate

Conclusion

N-methyl-1-quinolin-5-ylmethanamine is a versatile and highly valuable building block for the parallel synthesis of diverse compound libraries. The robust and high-yielding nature of reductive amination and amide coupling reactions, coupled with efficient high-throughput purification strategies, enables the rapid generation of novel chemical entities centered around the privileged quinoline scaffold. The protocols outlined in this application note provide a solid foundation for researchers and drug discovery professionals to explore the vast chemical space accessible from this strategic starting material.

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Siegel, M. G., Hahn, P. J., Dressman, B. A., Fritz, J. E., Grunwell, J. R., & Kaldor, S. W. (1998). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Methods in Enzymology, 298, 134–169.
  • Kaur, H., Singh, G., & Kumar, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Tommasi, R. A., Whaley, L. W., & Marepalli, H. R. (2001). Automated Solution-Phase Parallel Synthesis and Purification via HPLC.
  • Fine Chemicals. (2022).
  • Krchnak, V., & Slang, P. (2001). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
  • Taylor, R. J. K. (Ed.). (2002). Combinatorial Chemistry: A Practical Approach. Oxford University Press.
  • Fisher Scientific. Safety Data Sheet: N-Methyl-(isoquinolin-4-ylmethyl)amine.
  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Mettler Toledo. Parallel Solution Phase Synthesis. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Lancia, Jr., D. R., Williams, D. P., & Lindsley, C. W. (2020). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
  • SlideShare. Preparation and Properties of Quinoline. (2016).
  • An, H. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 1-15.
  • Reddy, T. J., Le, K., & Hanson, G. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(21), 2699-2702.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Carl ROTH.
  • Chem Help ASAP. reductive amination & secondary amine synthesis. (2020). [Video]. YouTube.
  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
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  • All About Chemistry. Reactions of Quinoline. (2020). [Video]. YouTube.
  • ResearchGate. What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. (2013).
  • Química Orgánica. Reactions with nitrogen lone pair: quinoline and isoquinoline.
  • Sciencemadness.org. Work-up strategies for high-throughput solution synthesis.

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Method

Application Notes and Protocols for the Scale-Up Synthesis of N-methyl-1-quinolin-5-ylmethanamine for Preclinical Studies

Introduction: Navigating the Path to Preclinical Quantities N-methyl-1-quinolin-5-ylmethanamine is a key building block in the development of novel therapeutics, showing promise in various preclinical models. As a compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Path to Preclinical Quantities

N-methyl-1-quinolin-5-ylmethanamine is a key building block in the development of novel therapeutics, showing promise in various preclinical models. As a compound progresses from discovery to preclinical evaluation, the demand for larger quantities of high-purity material necessitates a robust and scalable synthetic process. This application note provides a comprehensive guide for the scale-up synthesis of N-methyl-1-quinolin-5-ylmethanamine, focusing on a practical and efficient two-step route commencing from quinoline.

The chosen synthetic strategy involves an initial Vilsmeier-Haack formylation of quinoline to produce the key intermediate, quinoline-5-carbaldehyde, followed by a direct reductive amination with methylamine. This approach is selected for its reliability, scalability, and the commercial availability of the starting materials. Throughout this guide, we will delve into the causality behind experimental choices, process safety considerations, and the stringent analytical characterization required to ensure the active pharmaceutical ingredient (API) is suitable for preclinical studies, all within the framework of Good Manufacturing Practices (GMP).

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process is designed to be telescoping, minimizing the isolation of intermediates where feasible to improve process efficiency.

Synthetic_Pathway Quinoline Quinoline Step1 Step 1: Vilsmeier-Haack Formylation Quinoline->Step1 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Step1 Intermediate Quinoline-5-carbaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Methylamine Methylamine (aq.) Methylamine->Step2 Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Step2 Product N-methyl-1-quinolin-5-ylmethanamine Step2->Product

Caption: Overall synthetic workflow for N-methyl-1-quinolin-5-ylmethanamine.

Part 1: Synthesis of Quinoline-5-carbaldehyde (Intermediate)

The initial step involves the regioselective formylation of the quinoline nucleus at the C5 position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a pre-formed or in-situ generated Vilsmeier reagent.[1]

Causality of Experimental Choices:
  • Reagent Selection: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are chosen to generate the Vilsmeier reagent due to their cost-effectiveness and proven efficacy in formylating electron-rich aromatic systems.[2]

  • Reaction Control: The formation of the Vilsmeier reagent is highly exothermic. Therefore, a controlled addition of POCl₃ to DMF at low temperatures is critical to prevent thermal runaway.[3] For scale-up, a semi-batch process where POCl₃ is added portion-wise to a solution of the substrate in DMF is recommended to maintain better temperature control.[3]

  • Solvent: While DMF serves as both a reagent and a solvent, an additional co-solvent like 1,2-dichloroethane (DCE) can be used to aid in temperature control and improve slurry handling at larger scales.

Detailed Protocol: Vilsmeier-Haack Formylation (Exemplary 100 g Scale)

Materials and Equipment:

  • 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet/outlet.

  • Addition funnel.

  • Cooling bath (ice/salt or cryocooler).

  • Quinoline (100 g, 0.77 mol)

  • N,N-Dimethylformamide (DMF, 300 mL)

  • Phosphorus oxychloride (POCl₃, 237 g, 1.54 mol)

  • 1,2-Dichloroethane (DCE, 500 mL)

  • Ice, water, sodium carbonate solution (20% w/v)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Charge the 2 L flask with quinoline and DCE. Begin stirring to ensure a homogeneous solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice/salt bath.

  • Vilsmeier Reagent Formation (In-situ): Slowly add DMF to the cooled solution.

  • POCl₃ Addition: Add POCl₃ dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto crushed ice (approx. 2 kg) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly add a 20% aqueous solution of sodium carbonate to neutralize the acidic mixture to a pH of 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline-5-carbaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Process Safety Considerations for Vilsmeier-Haack Reaction:

  • Exothermic Nature: The reaction of POCl₃ with DMF is highly exothermic and can lead to a thermal runaway if not properly controlled.[4] Ensure adequate cooling capacity and slow, controlled addition of reagents.

  • Gas Evolution: The quench step generates significant amounts of HCl gas. Perform this in a well-ventilated area and consider a caustic scrubber for large-scale operations.

  • Corrosive Reagents: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

Part 2: Reductive Amination to N-methyl-1-quinolin-5-ylmethanamine (Final Product)

The second and final step is the reductive amination of quinoline-5-carbaldehyde with methylamine. This is a robust and widely used transformation for the synthesis of secondary amines.[5]

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected as the reducing agent. It is a mild and selective reagent that reduces the intermediate imine faster than the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[6][7] Its ease of handling as a solid and its commercial availability make it suitable for scale-up.[8]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with STAB, as it generally provides good solubility for the reactants and intermediates.[6]

  • Amine Source: An aqueous solution of methylamine (40 wt. %) is a convenient and readily available source of the amine.

  • pH Control: The reaction is typically carried out under slightly acidic conditions to facilitate imine formation. The acetic acid generated from the STAB can serve this purpose.

Detailed Protocol: Reductive Amination (Exemplary 100 g Scale)

Materials and Equipment:

  • 2 L three-necked round-bottom flask with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Quinoline-5-carbaldehyde (100 g, 0.64 mol)

  • Methylamine (40% in water, 79 g, 1.02 mol)

  • Sodium triacetoxyborohydride (STAB, 203 g, 0.96 mol)

  • 1,2-Dichloroethane (DCE, 1 L)

  • Sodium hydroxide solution (2 M)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Reaction Setup: Charge the flask with quinoline-5-carbaldehyde and DCE. Stir to dissolve.

  • Amine Addition: Add the aqueous methylamine solution to the reaction mixture. Stir for 30 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: Add the sodium triacetoxyborohydride portion-wise over 1-2 hours, maintaining the internal temperature below 30 °C. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Basify the mixture to pH > 12 with a 2 M NaOH solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-quinolin-5-ylmethanamine.

  • Purification: The crude product can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Process Safety Considerations for Reductive Amination:

  • Hydrogen Gas Evolution: Although minimal with STAB compared to other borohydrides, some hydrogen gas may be evolved, especially during the quench. Ensure adequate ventilation.

  • Handling of STAB: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[9] It should be handled in a dry environment.[10]

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated fume hood.

Part 3: Quality Control and Analytical Characterization

For preclinical studies, the final API must meet stringent purity and quality specifications. A comprehensive analytical testing program is essential.

Impurity Profiling

Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation products.[11][12] Key potential impurities to monitor include:

  • Unreacted Quinoline-5-carbaldehyde: The starting material for the second step.

  • 5-(Hydroxymethyl)quinoline: Formed by the reduction of the aldehyde.

  • Dialkylated Amine: The tertiary amine formed by the reaction of the product with another molecule of the aldehyde.

Analytical Methods

A combination of chromatographic and spectroscopic techniques should be used for full characterization.[13]

Analytical Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Purity determination and quantification of impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection: UV at a suitable wavelength (e.g., 254 nm).
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmation and identification of impurities.The spectra should be consistent with the proposed structure of N-methyl-1-quinolin-5-ylmethanamine.
MS (Mass Spectrometry) Molecular weight confirmation and identification of trace impurities.Electrospray ionization (ESI) is typically used to obtain the molecular ion peak.
Residual Solvent Analysis (GC) Quantification of residual solvents from the synthesis.Headspace gas chromatography is the standard method.

Part 4: GMP Considerations for Preclinical API Manufacturing

The synthesis of an API for preclinical studies should be conducted in a manner that ensures its quality and consistency. While full GMP compliance as for commercial manufacturing is not required, key principles should be adopted.[14]

GMP_Considerations GMP GMP for Preclinical API Documentation Thorough Documentation (Batch Records, SOPs) GMP->Documentation Quality_Control Stringent Quality Control (Raw Materials, In-Process, Final Product) GMP->Quality_Control Traceability Material Traceability GMP->Traceability Facility Appropriate Facility and Equipment GMP->Facility

Caption: Key GMP principles for preclinical API manufacturing.

  • Documentation: All steps of the synthesis, purification, and analysis must be thoroughly documented in batch records. Standard Operating Procedures (SOPs) should be in place for all critical operations.[11]

  • Quality Control: Raw materials should be tested for identity and purity. In-process controls (IPCs) should be used to monitor the progress of the reactions. The final API must be tested against a pre-defined set of specifications.

  • Traceability: A system should be in place to trace all materials used in the synthesis of a specific batch of the API.

  • Facility and Equipment: The synthesis should be conducted in a facility with appropriate engineering controls to ensure the safety of the personnel and to prevent cross-contamination. Equipment should be properly maintained and calibrated.[11]

Conclusion

The scale-up synthesis of N-methyl-1-quinolin-5-ylmethanamine presents a manageable challenge that can be addressed through careful process design and control. The two-step sequence involving a Vilsmeier-Haack formylation followed by a reductive amination with sodium triacetoxyborohydride offers a robust and scalable route. By adhering to the principles of process safety, implementing a thorough analytical control strategy, and following key GMP guidelines, researchers and drug development professionals can confidently produce high-quality API suitable for advancing their preclinical programs.

References

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2010). PMC - NIH. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). J. Org. Chem.[Link]

  • reductive amination & secondary amine synthesis - YouTube. (2020). [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (2015). [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023). [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Correction to “Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc - ResearchGate. (2025). [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Reduction of an imine to a secondary amine - YouTube. (2020). [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (2015). NIH. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. (2005). [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2021). Advances in Bioresearch. [Link]

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. - ResearchGate. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (2021). Organic & Biomolecular Chemistry. [Link]

  • Impurity Profiling of Pharmaceuticals. ManTech Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). PubMed. [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones - YouTube. (2021). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development. [Link]

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Application

Application Note &amp; Protocols: Strategic Derivatization of N-methyl-1-quinolin-5-ylmethanamine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of the Quinoline Scaffold In the landscape of medicinal chemistry, the quinoline scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Quinoline Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. N-methyl-1-quinolin-5-ylmethanamine is a versatile starting material, presenting key modification points for systematic chemical exploration.[1] Its derivatization is a critical step in performing Structure-Activity Relationship (SAR) studies—a foundational concept in drug discovery that links the chemical structure of a molecule to its biological activity.[2][3]

A thorough SAR investigation enables medicinal chemists to rationally design and synthesize compounds, optimizing for multiple parameters simultaneously, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] This guide provides a detailed framework and actionable protocols for the strategic derivatization of N-methyl-1-quinolin-5-ylmethanamine at two primary sites: the secondary amine and the quinoline aromatic core. The objective is to generate a focused library of analogs for biological screening, thereby elucidating the key structural features required for desired activity.

Strategic Derivatization: Probing Chemical Space

The derivatization strategy for N-methyl-1-quinolin-5-ylmethanamine is twofold, targeting the most synthetically accessible and pharmacologically relevant positions.

  • The Secondary Amine: This nucleophilic nitrogen is an ideal handle for introducing a wide array of functional groups. Modifications here can profoundly impact a molecule's hydrogen bonding capacity, polarity, basicity, and steric profile, all of which are critical for molecular recognition at a biological target.

  • The Quinoline Core: While less reactive, the aromatic system offers opportunities for substitution. Such modifications can explore deeper binding pockets, modulate electronic properties, and alter the overall topology of the scaffold.

The following sections provide detailed, validated protocols for achieving these transformations.

Protocols for Derivatization of the Secondary Amine

The secondary amine of the parent compound is readily functionalized through several robust chemical transformations.

Protocol 1: N-Acylation to Introduce Amide Functionality

Rationale: Acylation converts the basic secondary amine into a neutral amide. This transformation removes a potential protonation site and introduces a hydrogen bond acceptor (the carbonyl oxygen) and, depending on the R-group, varying degrees of steric bulk. This is a cornerstone reaction for probing SAR.[5][6]

General Reaction Scheme:

Step-by-Step Methodology (Example with Acetic Anhydride):

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve N-methyl-1-quinolin-5-ylmethanamine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL). Add a base such as triethylamine (TEA, 1.5 mmol, 1.5 eq) or pyridine. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.2 mmol, 1.2 eq) dropwise over 5 minutes.[6] Alternatively, an acyl chloride can be used.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Sulfonylation to Introduce Sulfonamide Functionality

Rationale: The sulfonamide group is a key pharmacophore in many drugs. It is a non-basic, strong hydrogen bond acceptor. Its tetrahedral geometry, distinct from the planar amide, can probe unique interactions within a binding site.[7][8]

General Reaction Scheme:

Step-by-Step Methodology (Example with p-Toluenesulfonyl Chloride):

  • Reaction Setup: Dissolve N-methyl-1-quinolin-5-ylmethanamine (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask. Add pyridine (2.0 mmol, 2.0 eq) as both a base and a catalyst. Cool the mixture to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise over 10 minutes.[9]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Dilute the mixture with DCM and wash with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure sulfonamide.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a highly versatile and reliable method for introducing a wide variety of alkyl groups to an amine, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[10][11] This method allows for the exploration of how different alkyl substituents (e.g., small, bulky, cyclic, functionalized) impact activity.

General Reaction Scheme:

Step-by-Step Methodology (Example with Cyclopentanone):

  • Reaction Setup: In a flask, dissolve N-methyl-1-quinolin-5-ylmethanamine (1.0 mmol, 1.0 eq) and cyclopentanone (1.2 mmol, 1.2 eq) in 1,2-dichloroethane (DCE, 10 mL).[11]

  • Imine/Enamine Formation: Add acetic acid (0.1 mmol, 0.1 eq) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[12]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise.[11] STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[13]

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine product via flash column chromatography.

Protocols for Derivatization of the Quinoline Core

Rationale: Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene ring portion, favoring positions 5 and 8.[14][15][16] Since our parent scaffold already occupies position 5, position 8 is a prime target for functionalization. Introducing a halogen, such as bromine, serves as a versatile synthetic handle for subsequent cross-coupling reactions, vastly expanding the accessible chemical space.[17]

Protocol 4: Bromination of the Quinoline Ring

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-methyl-1-quinolin-5-ylmethanamine (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, add N-Bromosuccinimide (NBS) (1.0 mmol) in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution until pH > 10.

  • Isolation: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the 8-bromo derivative.

Protocol 5: Suzuki Cross-Coupling for C-C Bond Formation

Rationale: With the 8-bromo derivative in hand, palladium-catalyzed Suzuki cross-coupling can be employed to introduce a vast array of aryl and heteroaryl groups.[18][19] This is a powerful reaction for exploring how extended aromatic systems affect biological activity.

General Reaction Scheme:

Step-by-Step Methodology (Example with Phenylboronic Acid):

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 8-bromo-N-methyl-1-quinolin-5-ylmethanamine derivative (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and a base such as K₂CO₃ (3.0 mmol, 3.0 eq).[20]

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as DME/H₂O (4:1, 10 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 85-100 °C and stir for 6-12 hours, or until TLC/LC-MS indicates completion.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the desired biaryl product.

Experimental Workflow: From Synthesis to SAR Data

A systematic workflow is essential for efficiently generating and interpreting SAR data. The process involves synthesis, rigorous purification and characterization, followed by biological screening and data analysis.

SAR_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Screening Phase Start Parent Scaffold (N-methyl-1-quinolin-5-ylmethanamine) Deriv Derivatization Protocols (Acylation, Sulfonylation, etc.) Start->Deriv Library Analog Library Deriv->Library Purify Purification (HPLC, Column Chrom.) Library->Purify Charact Characterization (NMR, HRMS, Purity) Purify->Charact Screen Biological Screening (e.g., IC50 Assay) Charact->Screen SAR SAR Analysis & Data Interpretation Screen->SAR SAR->Deriv Design Next Generation of Analogs

Caption: A typical workflow for SAR studies.

Purification and Characterization

Purification: The purity of each synthesized analog is paramount for reliable biological data. High-Performance Liquid Chromatography (HPLC) is the gold standard for final purification and purity assessment.[21][22][23]

  • Preparative HPLC: Crude products are often purified on a C18 column using a gradient of acetonitrile in water, often with a TFA or formic acid modifier.[24]

  • Purity Analysis: Final compound purity should be ≥95% as determined by analytical HPLC-UV and/or LC-MS.

Characterization: The structure of every new compound must be unequivocally confirmed.[25]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the chemical structure.[26][27][28]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

Generating and Interpreting SAR Data

Once a library of pure, characterized compounds is assembled, they are submitted for biological testing. The resulting data is then compiled to establish structure-activity relationships.

Table 1: Hypothetical SAR Data for N-Acyl Derivatives

Compound IDR-Group (Acyl)StructurePotency (IC₅₀, nM)Lipophilicity (cLogP)
Parent -HQuinoline-CH₂-NH(CH₃)5502.8
1a AcetylQuinoline-CH₂-N(CH₃)C(O)CH₃4802.6
1b CyclopropylcarbonylQuinoline-CH₂-N(CH₃)C(O)cPr1203.3
1c PhenylacetylQuinoline-CH₂-N(CH₃)C(O)CH₂Ph354.5
1d t-ButylcarbonylQuinoline-CH₂-N(CH₃)C(O)tBu>10,0004.1

Interpretation of Hypothetical Data:

  • Observation 1: Simple N-acetylation (1a ) does not significantly alter potency compared to the parent compound, suggesting the basic amine is not essential for activity and a neutral amide is well-tolerated.

  • Observation 2: Introducing small, rigid groups like cyclopropyl (1b ) enhances potency, possibly by optimizing the conformation for receptor binding.

  • Observation 3: The significant increase in potency with the phenylacetyl group (1c ) suggests the presence of a hydrophobic pocket that can be exploited for additional binding interactions (e.g., pi-stacking).

  • Observation 4: The dramatic loss of activity with the bulky t-butyl group (1d ) indicates a steric clash within the binding site, defining a size limitation for this position.

These insights directly guide the design of the next generation of compounds.[29][30] For instance, one might explore other arylacetyl groups or bioisosteres to further probe the hydrophobic pocket identified with compound 1c .

Conclusion

This guide outlines a strategic and comprehensive approach to the derivatization of N-methyl-1-quinolin-5-ylmethanamine for the purpose of developing robust Structure-Activity Relationships. By systematically modifying the secondary amine and the quinoline core using the detailed protocols provided, researchers can efficiently generate diverse libraries of analogs. The subsequent workflow of purification, characterization, and biological screening, when coupled with careful data interpretation, provides a powerful engine for hit-to-lead optimization and the rational design of novel therapeutic candidates.

References

Sources

Method

Application Note: N-methyl-1-quinolin-5-ylmethanamine as a Versatile Scaffold for the Synthesis of Novel Bioactive Heterocyclic Compounds

Abstract This guide provides a comprehensive overview of the synthetic utility of N-methyl-1-quinolin-5-ylmethanamine as a foundational building block for constructing novel heterocyclic compounds. The quinoline core is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of N-methyl-1-quinolin-5-ylmethanamine as a foundational building block for constructing novel heterocyclic compounds. The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document details the strategic considerations behind its use, provides a step-by-step protocol for a representative synthesis of a quinoline-based pyrazole derivative, and outlines the analytical methods for characterization. The content is designed for researchers and professionals in drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a recurring motif in a vast number of pharmacologically active compounds.[3] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse molecular interactions with biological targets. N-methyl-1-quinolin-5-ylmethanamine, in particular, serves as a valuable starting material due to its unique combination of a quinoline core and a reactive secondary amine side chain.[4][5] This configuration offers several advantages:

  • Versatile Reactivity: The secondary amine is a potent nucleophile, enabling a wide array of chemical transformations, including cyclocondensation, acylation, and alkylation reactions to form various heterocyclic systems.

  • Structural Significance: The methyl group can influence the molecule's pharmacokinetic properties, potentially improving metabolic stability or modulating receptor binding affinity.[6]

  • Bioisosteric Potential: The quinoline moiety can act as a bioisostere for other aromatic systems, such as naphthalene, allowing for fine-tuning of a drug candidate's properties.

This guide will focus on a practical application: the synthesis of a novel pyrazole-fused quinoline, a class of compounds with demonstrated potential in medicinal chemistry.[7]

Mechanistic Insight: The Knorr Pyrazole Synthesis Adaptation

The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry.[8] One of the most reliable methods is the Knorr pyrazole synthesis, which traditionally involves the condensation of a hydrazine with a β-dicarbonyl compound. In our protocol, we adapt this principle by first converting the N-methyl-1-quinolin-5-ylmethanamine into a hydrazine derivative, which then undergoes a cyclocondensation reaction.

The choice of this pathway is deliberate. The formation of the hydrazine intermediate is a critical step that "activates" the starting material for the subsequent cyclization. The subsequent reaction with a 1,3-dicarbonyl compound proceeds via a well-understood mechanism involving initial nucleophilic attack by the hydrazine, followed by dehydration and ring closure to form the stable aromatic pyrazole ring.

Experimental Design & Workflow

The overall workflow is a multi-step process designed for efficiency and control, ensuring high purity of the final compound. Each stage has a specific purpose and includes in-process checks to validate the progression of the reaction.

Workflow Diagram: From Starting Material to Final Product

G cluster_0 Phase 1: Hydrazine Synthesis cluster_1 Phase 2: Cyclocondensation & Purification cluster_2 Phase 3: Analysis & Characterization A N-methyl-1-quinolin- 5-ylmethanamine B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1.1 C Reduction (SnCl₂, HCl) B->C Step 1.2 D Quinolinylhydrazine Intermediate C->D Product F Condensation Reaction (Ethanol, Acetic Acid catalyst) D->F E 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) E->F G Crude Pyrazole Derivative F->G Step 2.1 H Purification (Recrystallization or Chromatography) G->H Step 2.2 I Pure Heterocyclic Product H->I Final Product J Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) I->J K Purity Assessment (HPLC, Elemental Analysis) I->K

Caption: A three-phase workflow for heterocyclic synthesis.

Detailed Synthesis Protocol: 1-(Quinolin-5-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol provides a robust method for the synthesis of a representative pyrazole derivative.

Materials & Reagents:

ReagentCAS NumberMolecular WeightNotes
N-methyl-1-quinolin-5-ylmethanamine120139-90-4172.23Purity ≥98%[9]
Sodium Nitrite (NaNO₂)7632-00-069.00ACS grade
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63ACS grade
Ethyl Acetoacetate141-97-9130.14Reagent grade
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)
Ethanol (EtOH)64-17-546.07Anhydrous
Acetic Acid (AcOH)64-19-760.05Glacial
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The diazotization reaction is exothermic and produces potentially unstable intermediates. Maintain strict temperature control.

Protocol Steps:

Part 1: Synthesis of (Quinolin-5-ylmethyl)hydrazine Intermediate

  • Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve N-methyl-1-quinolin-5-ylmethanamine (10 mmol, 1.72 g) in 30 mL of 6M hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5°C, add a solution of sodium nitrite (11 mmol, 0.76 g) in 10 mL of cold water dropwise over 30 minutes. The formation of the diazonium salt is indicated by a slight color change. Stir for an additional 30 minutes at 0-5°C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (30 mmol, 6.77 g) in 20 mL of concentrated HCl. Cool this solution to 0°C.

  • Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution. The addition should be controlled to keep the temperature below 10°C.

  • Reaction & Isolation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The resulting hydrazine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Cyclocondensation to form the Pyrazole Ring

  • Reaction Setup: To the crude hydrazine hydrochloride intermediate (approx. 10 mmol) in a 100 mL round-bottom flask, add ethanol (40 mL), ethyl acetoacetate (11 mmol, 1.43 g), and 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by half using a rotary evaporator.

  • Neutralization & Precipitation: Slowly pour the concentrated mixture into 100 mL of cold water. Neutralize the solution by carefully adding a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from hot ethanol to yield the pure 1-(quinolin-5-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one.

Expected Yield: 65-75%

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

Analysis MethodExpected Results & Interpretation
¹H NMR Characteristic peaks for the quinoline aromatic protons, the methylene bridge protons (-CH₂-), the methyl group on the pyrazole ring, and the pyrazole ring proton. Chemical shifts and coupling constants will confirm the structure.
¹³C NMR Signals corresponding to all unique carbon atoms in the quinoline and pyrazole rings, as well as the methyl and methylene carbons.
Mass Spectrometry The molecular ion peak (M+) should correspond to the calculated molecular weight of the final product (C₁₄H₁₃N₃O, MW: 239.27).
HPLC A single major peak indicating a purity of >95%.
Melting Point A sharp melting point range, indicating high purity.

Broader Applications & Future Directions

The protocol described is a template for a broader synthetic strategy. By substituting the 1,3-dicarbonyl compound, a diverse library of pyrazole derivatives can be generated. For instance:

  • Using acetylacetone will yield a dimethylated pyrazole.

  • Using dibenzoylmethane will yield a diphenylated pyrazole.

These novel heterocyclic compounds can serve as lead structures in drug discovery programs.[10][11][12][13] The quinoline core is a known pharmacophore for various targets, and the substituted pyrazole moiety allows for systematic exploration of the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.[1]

References

  • Chovatia, Y., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • ResearchGate. Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent:Glycerol. [Link]

  • Kedjadja, A., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF NEW N-{2-(1H-INDOL-3- YL)ETHYL}-1-(QUINOLINYL)METHANAMIDE DERIVATIVES. Journal of Materials and Environmental Chemistry. [Link]

  • Kopchuk, D. S., et al. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • ResearchGate. Fused Quinoline Heterocycles V. Synthesis of Novel 1,2,3,5,6-Pentaazaaceanthrylene Derivatives. [Link]

  • Ban, Y., & Wakamatsu, T. (1979). THE NOVEL SYNTHETIC METHODS OF HETEROCYCLES- INDOLES, QUINOLINES, ISOQUINOLINES, AND THE RELATED COMPOUNDS. HETEROCYCLES. [Link]

  • ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • MDPI. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • PubChem. (Quinolin-5-yl)methanamine. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • ResearchGate. Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • IDAAM Publications. Medicinal Chemistry. [Link]

  • Frontiers. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-methyl-1-quinolin-5-ylmethanamine synthesis

Welcome to the technical support center for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important research compound.

Introduction to the Synthesis

N-methyl-1-quinolin-5-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutic agents. The most common and efficient method for its synthesis is the direct reductive amination of quinoline-5-carbaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then selectively reduced to the desired secondary amine.

The choice of a mild and selective reducing agent is critical to the success of this synthesis, preventing unwanted side reactions such as the reduction of the starting aldehyde or over-alkylation to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.

This guide will focus on a robust protocol using sodium triacetoxyborohydride and will address common issues that may arise during the experimental process.

Reaction Workflow & Mechanism

The synthesis proceeds via a two-step, one-pot process. First, quinoline-5-carbaldehyde reacts with methylamine to form an unstable iminium ion. This is followed by the reduction of the iminium ion by sodium triacetoxyborohydride to yield the final product.

Reductive Amination Workflow cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde Imine_Intermediate Imine/Iminium Ion Intermediate Quinoline-5-carbaldehyde->Imine_Intermediate + Methylamine (Acid Catalyst, e.g., AcOH) Methylamine Methylamine Methylamine->Imine_Intermediate Final_Product N-methyl-1-quinolin-5-ylmethanamine Imine_Intermediate->Final_Product + NaBH(OAc)3 Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)3) Reducing_Agent->Final_Product

Caption: Reductive amination workflow for N-methyl-1-quinolin-5-ylmethanamine synthesis.

Experimental Protocol

This protocol is a recommended starting point for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Quinoline-5-carbaldehyde

  • Methylamine (e.g., 2.0 M solution in THF or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (for chromatography, if needed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoline-5-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Amine Addition: Add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, add 1.0 eq of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. You can monitor this step by TLC.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Be aware that the reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution of 0-10% methanol in dichloromethane is often effective. To prevent tailing of the basic amine product, it is recommended to add 1% triethylamine to the eluent system.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-methyl-1-quinolin-5-ylmethanamine.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Wet reagents or solvent. 3. Incomplete imine formation.1. Use a fresh bottle of sodium triacetoxyborohydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction time for imine formation before adding the reducing agent. Confirm imine formation by TLC.
Presence of Unreacted Aldehyde 1. Insufficient reducing agent. 2. Short reaction time.1. Add an additional portion (0.3-0.5 eq) of NaBH(OAc)₃ and continue stirring. 2. Allow the reaction to proceed for a longer duration.
Formation of Quinolin-5-ylmethanol 1. Use of a less selective reducing agent (e.g., NaBH₄) without pre-formation of the imine. 2. Degradation of NaBH(OAc)₃.1. Ensure you are using NaBH(OAc)₃. If using NaBH₄, allow for complete imine formation before adding the reducing agent at a low temperature (0 °C).[1] 2. Use a fresh batch of the reducing agent.
Formation of Tertiary Amine (Over-alkylation) 1. The product (secondary amine) is reacting with remaining aldehyde.1. Use a slight excess of methylamine to outcompete the product amine. 2. Add the reducing agent promptly after the initial imine formation period.
Difficult Purification (Tailing on Silica Gel) 1. The basic nature of the amine product interacts strongly with the acidic silica gel.1. Use a modified eluent system containing a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in methanol). 2. Consider using neutral or basic alumina for chromatography. 3. Convert the amine to its HCl salt, which may be crystalline and can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride preferred over other reducing agents like sodium borohydride?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[2] It readily reduces iminium ions in the presence of aldehydes, allowing for a one-pot procedure where the reducing agent can be added directly to the mixture of the aldehyde and amine.[2] NaBH₄, being a stronger reducing agent, can reduce both the starting aldehyde and the intermediate imine, leading to the formation of the corresponding alcohol as a significant byproduct if conditions are not carefully controlled.[1]

Q2: My reaction is very slow. How can I speed it up?

A2: If the reaction is sluggish, ensure that a catalytic amount of acetic acid was added, as it is crucial for catalyzing the formation of the iminium ion.[2] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be done with caution as it may also promote side reactions. Also, verify the quality of your reagents, especially the sodium triacetoxyborohydride.

Q3: How do I monitor the reaction progress effectively using TLC?

A3: Use a suitable eluent system, for example, 50% ethyl acetate in hexanes. On the TLC plate, spot the starting quinoline-5-carbaldehyde, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is progressing. The product amine will likely have a lower Rf value than the starting aldehyde.

Q4: Can I use an aqueous solution of methylamine?

A4: It is not recommended to use aqueous methylamine, as the water can react with and decompose the sodium triacetoxyborohydride. It is best to use a solution of methylamine in an organic solvent like THF or methanol, or to use methylamine hydrochloride with a base.

Q5: What is the expected 1H NMR spectrum for the product?

  • A singlet for the N-methyl protons around 2.5-3.0 ppm.

  • A singlet for the methylene (-CH₂-) protons adjacent to the nitrogen and the quinoline ring.

  • A complex pattern of aromatic protons in the range of 7.0-9.0 ppm, characteristic of the quinoline ring system.

Logical Troubleshooting Workflow

If your synthesis is not performing as expected, follow this decision tree to diagnose the issue.

Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Check_TLC Analyze TLC of crude reaction mixture Start->Check_TLC Aldehyde_Present Is starting aldehyde present? Check_TLC->Aldehyde_Present Side_Products Are there significant side product spots? Check_TLC->Side_Products Product_Present Is desired product spot visible? Aldehyde_Present->Product_Present Yes Solution_Reagent Check activity of NaBH(OAc)3. Use fresh, anhydrous reagents/solvents. Aldehyde_Present->Solution_Reagent No Product Solution_Time Increase reaction time. Consider gentle heating (40-50 °C). Product_Present->Solution_Time No Solution_Stoichiometry Add more NaBH(OAc)3 (0.3-0.5 eq). Product_Present->Solution_Stoichiometry Yes Solution_Purification Optimize purification. Use amine-deactivated silica or add base to eluent. Side_Products->Solution_Purification Minor Solution_Overalkylation Check stoichiometry of methylamine. Ensure prompt addition of reducing agent. Side_Products->Solution_Overalkylation Major

Caption: A decision tree for troubleshooting the synthesis of N-methyl-1-quinolin-5-ylmethanamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a PDF document from a university course. (Note: A specific, stable URL is not available from the search results, but the content is widely referenced in academic settings).
  • ReactionFlash. (n.d.). Reductive Amination. Retrieved from [Link] (This is a general reference for named reactions in organic chemistry).

Sources

Optimization

Common side products in the synthesis of N-methyl-1-quinolin-5-ylmethanamine

Technical Support Center: Synthesis of N-methyl-1-quinolin-5-ylmethanamine Welcome to the technical support guide for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This document is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-methyl-1-quinolin-5-ylmethanamine

Welcome to the technical support guide for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key quinoline intermediate. Our goal is to provide you with the causal logic behind experimental choices and self-validating protocols to ensure the highest purity and yield.

Overview of Synthetic Strategies

The synthesis of N-methyl-1-quinolin-5-ylmethanamine typically proceeds via one of two primary pathways:

  • Reductive Amination: A one-pot reaction involving quinoline-5-carbaldehyde and methylamine in the presence of a reducing agent. This is often favored for its efficiency.

  • Nucleophilic Substitution: A two-step process where quinoline-5-carbaldehyde is first converted to a halo-methyl derivative (e.g., 5-(chloromethyl)quinoline), followed by substitution with methylamine.

Each pathway, while effective, has a distinct profile of potential side products. Understanding these impurities is the first step toward mitigating their formation and achieving a high-purity final product.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of specific side products.

Issue 1: Formation of a Tertiary Amine Impurity

Q1: My mass spectrometry (MS) data shows a peak at M+14 relative to my desired product. What is this impurity and how did it form?

A1: This peak corresponds to the tertiary amine, N,N-dimethyl-1-quinolin-5-ylmethanamine . Its formation is a common side reaction in both reductive amination and nucleophilic substitution pathways due to over-alkylation.[1]

  • Causality (Reductive Amination): The initially formed secondary amine product, N-methyl-1-quinolin-5-ylmethanamine, is still nucleophilic. It can compete with methylamine to react with another molecule of quinoline-5-carbaldehyde, forming an iminium ion intermediate that is subsequently reduced to the tertiary amine.[2]

  • Causality (Nucleophilic Substitution): If using a reactive alkylating agent like 5-(chloromethyl)quinoline, the desired secondary amine product can be further alkylated by the starting material to yield the tertiary amine.[1]

Troubleshooting Protocol: Minimizing Tertiary Amine Formation

StrategyRationale & Implementation
Control Stoichiometry Use a significant excess of methylamine (e.g., 5-10 equivalents). This statistically favors the reaction of the aldehyde or halide with the primary amine over the secondary amine product.
Slow Addition In reductive amination, add the reducing agent slowly to the mixture of the aldehyde and methylamine. This keeps the concentration of the secondary amine product low during the reaction, minimizing its chance to react further.
Choice of Reducing Agent Use a milder or sterically hindered reducing agent like sodium triacetoxyborohydride (STAB). It is particularly effective at reducing the iminium ion formed from the primary amine while being less reactive towards reducing the imine formed from the secondary amine product.
Low Temperature Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the competing over-alkylation reaction.

Visualizing Over-Alkylation in Reductive Amination

G Aldehyde Quinoline-5-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + CH₃NH₂ - H₂O Methylamine CH₃NH₂ Product N-methyl-1-quinolin-5-ylmethanamine (Secondary Amine) Imine->Product + [H] (Reduction) SideImine Tertiary Iminium Ion Product->SideImine SideProduct N,N-dimethyl-1-quinolin-5-ylmethanamine (Tertiary Amine) SideImine->SideProduct + [H] (Reduction)

Caption: Reaction scheme showing the desired synthesis of the secondary amine and the competing side reaction leading to the tertiary amine impurity.

Issue 2: Unreacted Starting Material

Q2: My TLC/LC-MS analysis shows a significant amount of remaining quinoline-5-carbaldehyde. How can I drive the reaction to completion and remove the unreacted aldehyde?

A2: Incomplete conversion is often due to insufficient reducing agent, poor reagent purity, or non-optimal reaction conditions.

  • Causality: The formation of the imine intermediate from the aldehyde and amine is a reversible equilibrium.[3] If this equilibrium is not effectively shifted towards the imine, or if the subsequent reduction is slow, unreacted aldehyde will remain.

Troubleshooting Protocol: Addressing Incomplete Conversion

StrategyRationale & Implementation
Verify Reagent Quality Ensure the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) has not degraded. Use freshly opened or properly stored reagents. Ensure the aldehyde is pure.
pH Control For reductive amination, maintain a slightly acidic pH (around 5-6). This protonates the carbonyl group, activating it for nucleophilic attack, and also facilitates the dehydration step to form the imine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Increase Reaction Time/Temp If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture (e.g., to 40-50 °C), while monitoring for side product formation.
Purification: Bisulfite Wash Unreacted aldehyde can be removed during aqueous workup by washing the organic layer with a saturated sodium bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous phase.
Purification: Chromatography Flash column chromatography is highly effective for separating the more polar aldehyde from the desired amine product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes with a small amount of triethylamine) is typically successful.

Visualizing the Purification Workflow

G Start Crude Reaction Mixture (Product + Aldehyde + Byproducts) Workup Aqueous Workup (e.g., with NaHCO₃) Start->Workup Bisulfite Wash with aq. NaHSO₃ Workup->Bisulfite Key step for aldehyde removal Extraction Extract with Organic Solvent (e.g., EtOAc, DCM) Bisulfite->Extraction Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Final Polishing FinalProduct Pure N-methyl-1-quinolin-5-ylmethanamine Chromatography->FinalProduct

Caption: A typical purification workflow to remove unreacted aldehyde and other impurities.

Issue 3: Formation of 5-(Hydroxymethyl)quinoline

Q3: I have identified an impurity with a mass corresponding to the alcohol derivative, 5-(hydroxymethyl)quinoline. What causes this?

A3: This side product typically arises from the reduction of the starting aldehyde before amination can occur.

  • Causality: This is a significant issue with less selective reducing agents like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing aldehydes directly to alcohols. If the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction, the alcohol byproduct will form.

Troubleshooting Protocol: Preventing Aldehyde Over-reduction

StrategyRationale & Implementation
Use an Imine-Selective Reducing Agent This is the most critical factor. Switch from NaBH₄ to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . These reagents are much more reactive towards the protonated imine/iminium ion intermediate than they are towards the neutral aldehyde starting material, especially under mildly acidic conditions.[1]
Pre-formation of the Imine Allow the quinoline-5-carbaldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This allows the imine equilibrium to be established, providing the preferred substrate for the selective reducing agent. The use of a dehydrating agent like molecular sieves can also drive this equilibrium.

Consolidated Reference List

  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal.

  • Reductive Amination, and How It Works . Master Organic Chemistry.

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives . MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Reductive Amination of 5-Formylquinoline

Welcome to the technical support center for the reductive amination of 5-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 5-formylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this critical transformation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reductive amination of 5-formylquinoline is resulting in a very low yield of the desired amine. What are the primary factors I should investigate?

Low yields in the reductive amination of heteroaromatic aldehydes like 5-formylquinoline are a common challenge. The issue often stems from one or a combination of the following factors:

  • Inefficient Imine Formation: The reaction proceeds through an intermediate imine, and its formation is a critical, reversible step.[1][2] The equilibrium may not favor the imine, especially with weakly nucleophilic amines or under suboptimal pH conditions.

  • Competing Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (5-hydroxymethylquinoline), a significant side reaction that consumes starting material.[3][4]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount. Some reductants are too harsh and lack selectivity, while others may be too weak to efficiently reduce the formed imine.[1][3]

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can dramatically influence the reaction's efficiency and selectivity.

  • Stability of Starting Material: 5-Formylquinoline itself might be unstable under the reaction conditions, leading to degradation and byproduct formation.

A systematic approach to troubleshooting, focusing on optimizing imine formation and ensuring selective reduction, is key to improving your yield.

Question 2: How can I determine if poor imine formation is the bottleneck in my reaction?

Causality: The formation of the imine from 5-formylquinoline and your amine is an equilibrium-driven process. The quinoline nitrogen can influence the reactivity of the aldehyde. The reaction is also sensitive to pH; mildly acidic conditions (pH 4-5) are often optimal to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.[3][4] However, if the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic.[3]

Troubleshooting Protocol: Monitoring Imine Formation

  • Reaction Setup: In an NMR tube, dissolve 5-formylquinoline and a slight excess (1.1 equivalents) of your amine in a suitable deuterated solvent (e.g., MeOD, CDCl3).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting materials.

  • Initiate Reaction: Add any catalysts or additives (e.g., a drop of acetic acid) you would typically use.

  • Time-Course Monitoring: Acquire NMR spectra at regular intervals (e.g., every 30 minutes) at your reaction temperature.

  • Analysis: Look for the disappearance of the aldehyde proton signal of 5-formylquinoline and the appearance of a new imine proton signal (CH =N). The chemical shift of the aromatic protons on the quinoline ring should also change upon imine formation.

If you observe minimal formation of the imine, consider the following optimization strategies.

Optimization Workflow for Imine Formation

imine_optimization start Low Imine Conversion ph_adjust Adjust pH (AcOH, 4-5) start->ph_adjust Is pH optimal? dehydrating_agent Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) ph_adjust->dehydrating_agent Still low? result Improved Imine Formation ph_adjust->result Yes lewis_acid Use Lewis Acid Catalyst (e.g., Ti(OiPr)4) dehydrating_agent->lewis_acid Still low? dehydrating_agent->result Yes solvent Change Solvent (e.g., DCE, THF) lewis_acid->solvent Still low? lewis_acid->result Yes solvent->result Yes

Caption: Decision tree for optimizing imine formation.

Question 3: I suspect my reducing agent is the problem. Which reducing agent is best for the reductive amination of 5-formylquinoline, and how do I choose?

The ideal reducing agent should selectively reduce the imine (or the corresponding iminium ion) in the presence of the starting aldehyde.

Comparison of Common Reducing Agents

Reducing AgentAdvantagesDisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes.[1][5] Tolerates a wide range of functional groups.[5][6]Water-sensitive; can be slow with hindered substrates.[7]Dichloroethane (DCE), Tetrahydrofuran (THF)[6][7]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions, allowing for one-pot reactions.[1][3] Selectively reduces imines at neutral to slightly acidic pH.[1]Highly toxic (releases HCN gas in strong acid). Requires careful pH control.Methanol (MeOH), Ethanol (EtOH)[7]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce both aldehydes and imines, leading to side products if not used carefully.[3][4] Best used in a two-step procedure after imine formation is complete.[6]Methanol (MeOH), Ethanol (EtOH)
H₂/Palladium on Carbon (Pd/C) Catalytic and often provides high yields with clean reactions.[1]Requires specialized hydrogenation equipment. May not be compatible with other reducible functional groups.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Expert Recommendation: For the reductive amination of 5-formylquinoline, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity for the imine intermediate, which minimizes the formation of 5-hydroxymethylquinoline.[1][5]

Protocol: Reductive Amination using NaBH(OAc)₃

  • Reactant Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-formylquinoline (1 equivalent) and the amine (1.1-1.2 equivalents) in anhydrous dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1-2 equivalents). Acetic acid can catalyze imine formation and protonate the imine, increasing the rate of reduction.[2][5]

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Add Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.6 equivalents) portion-wise to control any potential exotherm.[5]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Question 4: My reaction is still sluggish and gives a mixture of products. What other parameters can I optimize?

If you've addressed imine formation and the choice of reducing agent, further optimization of the reaction conditions is necessary.

Troubleshooting Workflow for Reaction Conditions

reaction_optimization start Low Yield / Mixture of Products solvent Solvent Screening (DCE, THF, MeCN) start->solvent temp Temperature Optimization (0°C to Reflux) solvent->temp concentration Concentration Adjustment (0.1 M to 1 M) temp->concentration time Reaction Time (Monitor by TLC/LC-MS) concentration->time result Optimized Yield time->result

Sources

Optimization

Identifying and removing impurities from N-methyl-1-quinolin-5-ylmethanamine

Technical Support Center: N-methyl-1-quinolin-5-ylmethanamine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-methyl-1-quinolin-5-ylmethanamine. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-1-quinolin-5-ylmethanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-methyl-1-quinolin-5-ylmethanamine. As a key intermediate in pharmaceutical research, ensuring the purity and integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth technical advice, troubleshooting protocols, and the scientific rationale behind each purification step.

Section 1: Understanding the Impurity Profile

Q1: I have just synthesized N-methyl-1-quinolin-5-ylmethanamine via reductive amination. What are the most likely impurities I should expect in my crude product?

A1: The impurity profile of N-methyl-1-quinolin-5-ylmethanamine synthesized via reductive amination of quinoline-5-carbaldehyde with methylamine is typically predictable. Impurities arise from incomplete reactions, side reactions, or the reagents themselves. Understanding these potential contaminants is the first step toward devising an effective purification strategy.

The primary reaction involves the formation of an imine intermediate from quinoline-5-carbaldehyde and methylamine, followed by reduction to the desired secondary amine. The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) can influence the side-product profile.[1][2]

Table 1: Common Impurities and Their Origins

Impurity NameStructureOriginIdentification Notes
Quinoline-5-carbaldehyde AldehydeUnreacted starting materialVisible on TLC, characteristic aldehyde proton (~10 ppm) in ¹H NMR.
5-(Hydroxymethyl)quinoline AlcoholBy-product from the reduction of the starting aldehyde.More polar than the product. Can be identified by a broad -OH peak in ¹H NMR.
N,N-dimethyl-1-quinolin-5-ylmethanamine Tertiary AmineOver-methylation or impurity in methylamine source.Higher Rf on TLC, distinct N(CH₃)₂ signal in ¹H NMR. Difficult to separate from the desired product.
Unreacted Reducing Agent Salts -Boron salts (e.g., borates) from reagents like NaBH₄.Insoluble in many organic solvents; typically removed during aqueous workup.
Residual Solvents -Reaction solvents (e.g., Methanol, Dichloromethane, THF).Sharp singlets in ¹H NMR corresponding to known solvent shifts.

Section 2: Analytical Troubleshooting & Identification

Q2: My initial analysis (TLC, HPLC, or NMR) of the crude product shows several unexpected spots/peaks. How can I efficiently identify these contaminants?

A2: A systematic approach is crucial for identifying unknown impurities. The workflow below outlines a logical sequence for characterization, starting with simple, rapid techniques and progressing to more definitive structural elucidation methods.

G cluster_0 Impurity Identification Workflow A Crude Product Sample B Thin Layer Chromatography (TLC) - Silica gel, 10% MeOH in DCM - Visualize with UV & Ninhydrin stain A->B C Co-spot with Starting Materials B->C Compare Rf values D LC-MS Analysis - Identify molecular weights of impurities B->D If unknown spots E Preparative Chromatography - Isolate sufficient quantity of major impurity D->E If impurity >5% F ¹H NMR & ¹³C NMR Spectroscopy - Full structural elucidation E->F G Impurity Identified F->G

Caption: Workflow for systematic impurity identification.

Expert Insight:

  • TLC Visualization: Use a combination of UV light (for the quinoline ring) and a chemical stain. Ninhydrin is excellent for visualizing primary and secondary amines, which will appear as colored spots, while tertiary amines will not stain.[3] This can immediately help differentiate between your product and potential over-alkylated by-products.

  • HPLC/LC-MS: Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating quinoline derivatives.[4][5][6] A typical starting method would be a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid or triethylamine). The mass spectrometer will provide the molecular weights of the components in each peak, which is often sufficient to identify starting materials or simple by-products.

Protocol: Analytical RP-HPLC for Quinoline Derivatives

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL of a ~1 mg/mL solution in methanol.

Section 3: Purification Strategies & Troubleshooting

Q3: My crude product is contaminated with unreacted quinoline-5-carbaldehyde. What is the most efficient way to remove it?

A3: The most effective method to separate a basic amine product from a neutral impurity like an aldehyde is through an acid-base extraction . This technique exploits the difference in the compounds' acid-base properties. The basic amine can be protonated to form a water-soluble salt, while the neutral aldehyde remains in the organic phase.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M hydrochloric acid (HCl) (2 x 50 mL per 1 g of crude material). The protonated amine will move into the aqueous layer.[7][8]

  • Separate the layers. Keep the aqueous layer, which now contains your product as the hydrochloride salt. The organic layer contains the neutral aldehyde impurity and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding 2M sodium hydroxide (NaOH) solution. Your amine product will deprotonate and precipitate or form an oily layer.

  • Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Q4: Column chromatography on silica gel is giving me poor recovery and significant streaking. How can I improve the separation?

A4: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic and can strongly interact with basic compounds, leading to tailing, streaking, and even irreversible adsorption.[9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol added to the solvent system (e.g., DCM/MeOH/TEA 95:4:1).[9]

  • Use a Different Stationary Phase:

    • Basic Alumina: Alumina is basic and provides a much better stationary phase for the purification of basic compounds.

    • Amino-functionalized Silica: This is an excellent, albeit more expensive, option that minimizes unwanted interactions.[9]

Table 2: Recommended Starting Conditions for Column Chromatography

Stationary PhaseEluent SystemRationale
Silica Gel Dichloromethane / Methanol / Triethylamine (95:4:1 to 90:9:1)TEA deactivates acidic silanol groups, improving peak shape and recovery.[9]
Basic Alumina Hexanes / Ethyl Acetate (gradient)The basic surface of alumina prevents strong binding of the amine.
Reversed-Phase C18 Silica Acetonitrile / Water with 0.1% TEAUseful for more polar impurities. The TEA ensures the amine is in its free base form for consistent retention.[9]
Q5: My purified product is an oil, but I need a stable, crystalline solid for my next step. What should I do?

A5: Many free amines, especially secondary amines, are oils or low-melting solids. Converting the amine to a salt is a standard and highly effective method for obtaining a stable, crystalline solid.[10][11] The hydrochloride salt is the most common choice.

Protocol: Formation of the Hydrochloride Salt

  • Dissolve the purified free amine oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

  • Slowly, while stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

  • A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.

  • The salt can often be further purified by recrystallization from a solvent system like methanol/diethyl ether or ethanol/ethyl acetate.[12]

G cluster_1 Purification Strategy Decision Tree Start Crude Product Q1 Major impurity is non-basic (e.g., aldehyde)? Start->Q1 A1 Perform Acid-Base Extraction Q1->A1 Yes Q2 Impurities are closely related amines? Q1->Q2 No A1->Q2 A2 Use Column Chromatography (Silica + TEA, or Alumina) Q2->A2 Yes Q3 Need a stable crystalline solid? Q2->Q3 No A2->Q3 A3 Form Hydrochloride Salt & Recrystallize Q3->A3 Yes End Pure Compound Q3->End No (Oil is acceptable) A3->End

Caption: Decision tree for selecting a purification strategy.

References

  • Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Purification of secondary alkyl amines.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry. [Link]

  • 1-methylisoquinoline. Organic Syntheses. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Recovery of amines from by-product chloride salts.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Supporting Information for Pd(NIXANTPHOS)-catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. ACS Publications. [Link]

  • Amine workup. Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Systems and methods for recovering amines and their derivates
  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]

Sources

Troubleshooting

Stability and storage conditions for N-methyl-1-quinolin-5-ylmethanamine

Technical Support Center: N-methyl-1-quinolin-5-ylmethanamine A Guide to Stability, Storage, and Troubleshooting for Researchers Welcome to the technical support guide for N-methyl-1-quinolin-5-ylmethanamine (CAS No. 120...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-1-quinolin-5-ylmethanamine

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for N-methyl-1-quinolin-5-ylmethanamine (CAS No. 120139-90-4). As Senior Application Scientists, we understand that the stability and proper handling of research chemicals are critical for reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth information, practical advice, and troubleshooting workflows based on the fundamental chemical properties of this molecule and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for neat N-methyl-1-quinolin-5-ylmethanamine?

Answer: While one supplier indicates that N-methyl-1-quinolin-5-ylmethanamine can be shipped at ambient temperature, long-term storage requires more stringent conditions to minimize degradation.[1] Based on the chemical structure, which contains both a quinoline ring and a secondary amine, and data from its isomers, we recommend a conservative approach.

The primary degradation pathways are oxidation of the secondary amine and photo-induced reactions of the quinoline ring.[2][3][4] Isomers and related compounds have storage recommendations ranging from < -40°C to 25°C.[5][6][7] To maximize shelf-life, store the neat compound at -20°C , protected from light and moisture. For less stringent, shorter-term storage, 2-8°C is acceptable. Always store under an inert atmosphere (e.g., argon or nitrogen) if possible, with the container tightly sealed.[8][9]

Q2: The compound's appearance is described as "Colorless to yellow." Mine has arrived with a yellow tint. Is it degraded?

Answer: Not necessarily. Quinoline and its derivatives are known to develop a yellow and eventually brown color over time, especially with exposure to light and air.[3][4] The appearance of a slight yellow tint in a freshly opened container is common for this class of compounds and does not inherently indicate significant degradation.[6][7]

However, a noticeable darkening of the material from a previously pale state, or the appearance of a dark brown color or visible particulates, warrants caution. In such cases, we recommend performing a quality control check (e.g., by HPLC-MS or ¹H NMR) to assess purity before use.

Q3: How should I prepare and store stock solutions of this compound?

Answer: The stability of N-methyl-1-quinolin-5-ylmethanamine in solution is highly dependent on the solvent, concentration, and storage conditions.

Protocol for Preparing Stock Solutions:

  • Solvent Selection: Use dry, high-purity aprotic solvents such as DMSO or DMF. Avoid protic solvents like methanol or water for long-term storage, as they can participate in degradation reactions.

  • Inert Atmosphere: If possible, purge the vial and the solvent with an inert gas (argon or nitrogen) before preparing the solution to minimize dissolved oxygen.

  • Preparation: Allow the neat compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution at your desired concentration.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Store these aliquots at -20°C or -80°C , protected from light. A properly prepared and stored DMSO stock solution should be stable for several months.

Q4: What are the primary chemical instabilities I should be aware of?

Answer: The molecule has two main points of reactivity that affect its stability:

  • Secondary Amine Oxidation: The secondary amine is susceptible to oxidation by atmospheric oxygen.[2][10] This process can be accelerated by heat, light, and the presence of metal ions.[11] Oxidation can lead to the formation of corresponding hydroxylamines or nitrones.[10][12]

  • Quinoline Ring Photoreactivity: The quinoline ring system is aromatic and generally stable, but it can be sensitive to light.[3][4] Prolonged exposure to UV or even ambient light can lead to discoloration and the formation of complex degradation products.

Summary of Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionDuration
Neat Compound -20°CInert Gas (Recommended)Protect from Light (Amber Vial)Long-Term (>1 year)
Neat Compound 2-8°CTightly SealedProtect from Light (Amber Vial)Short-Term (<1 year)
Stock Solution (DMSO/DMF) -20°C to -80°CTightly SealedProtect from Light (Amber Vial)Months (Avoid Freeze-Thaw)

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, potentially linked to the stability of N-methyl-1-quinolin-5-ylmethanamine.

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

This is a classic symptom of compound degradation. Follow this workflow to diagnose the issue.

G Troubleshooting Workflow: Inconsistent Results cluster_0 cluster_1 Start Inconsistent Results or Loss of Activity Observed Check_Solution Step 1: Evaluate Stock Solution Start->Check_Solution Start Investigation Check_Neat Step 2: Evaluate Neat Compound Check_Solution->Check_Neat If solution handling seems correct QC_Analysis Step 3: Perform QC Analysis (e.g., LC-MS, NMR) Check_Solution->QC_Analysis If solution is suspect Check_Solution_Details How old is the solution? Has it been through multiple freeze-thaw cycles? Was it protected from light? What solvent was used? Check_Solution->Check_Solution_Details Check_Neat->QC_Analysis If neat compound storage is questionable Check_Neat_Details What is the compound's appearance (color)? How old is it? How was it stored (temp, light, atmosphere)? Check_Neat->Check_Neat_Details Decision Is Degradation Confirmed? QC_Analysis->Decision Action_Discard Action: Discard Suspect Stocks/Reagent. Prepare Fresh from a Reliable Source. Decision->Action_Discard Yes Action_Review Action: Review Handling & Storage Protocols. Implement Best Practices. Decision->Action_Review No (Investigate other experimental variables) Action_Discard->Action_Review

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: I see unexpected peaks in my HPLC or LC-MS analysis.

Possible Cause: This could be due to degradation products or impurities.

  • Oxidation Products: The oxidation of the secondary amine would result in products with a mass increase of +16 Da (hydroxylamine, M+16) or +14 Da (nitrone, M+14, via loss of H₂). Check your mass spectrometry data for ions corresponding to these mass shifts.

  • Solvent Adducts: If using reactive solvents or if the solvent contains impurities (e.g., water), adducts may form. Ensure you are using high-purity, anhydrous grade solvents.

  • Action: If new peaks appear over time when analyzing the same stock solution, it is a clear sign of instability. Prepare a fresh solution from the neat material. If the neat material is also suspect, a fresh vial should be procured.

References

  • Gao, H., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. [Link]

  • (Quinolin-5-yl)methanamine - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia. [Link]

  • Quinoline - Substance Information. AFIRM Group. [Link]

  • N-Methylmorpholine - Safety Data Sheet. (2023). Carl Roth. [Link]

  • Quinoline. Wikipedia. [Link]

  • Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]

  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Quinoline - Material Safety Data Sheet. (2021). Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet. (2023). AMI-CON. [Link]

  • N-Methyl-1-(quinolin-2-yl)methanamine - Product Page. Hoffman Fine Chemicals. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-methyl-1-quinolin-5-ylmethanamine

Welcome to the technical support center for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your laboratory.

Introduction

N-methyl-1-quinolin-5-ylmethanamine is a key building block in the development of various pharmaceutical agents. Its synthesis, while seemingly straightforward, can be prone to specific challenges, most notably over-alkylation, which leads to the formation of undesired di-methylated byproducts. This guide will focus on understanding and mitigating these issues, ensuring a high yield and purity of the target compound.

Troubleshooting Guide: Over-alkylation and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of N-methyl-1-quinolin-5-ylmethanamine, providing explanations and actionable solutions.

Question 1: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the di-methylated quaternary ammonium salt. How can I confirm this and what is causing it?

Answer:

The formation of a di-methylated quaternary ammonium salt is a classic example of over-alkylation in the N-methylation of primary amines.[1][2][3][4] The primary amine, 1-quinolin-5-ylmethanamine, is first methylated to the desired secondary amine, N-methyl-1-quinolin-5-ylmethanamine. However, this secondary amine can then be further methylated to form the tertiary amine, N,N-dimethyl-1-quinolin-5-ylmethanaminium iodide (or another salt depending on the methylating agent's counter-ion).

Confirmation of the Over-alkylation Product:

  • Mass Spectrometry (MS): The most direct method. The di-methylated product will have a molecular weight that is 14.03 Da (CH₂) higher than the mono-methylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a singlet corresponding to the N-methyl protons. In the mono-methylated product, you will see one singlet for the N-CH₃ group. In the di-methylated product, you will observe a singlet with a larger integration value (representing two N-CH₃ groups) and a downfield shift due to the positive charge on the nitrogen.

    • ¹³C NMR: The carbon signals of the N-methyl groups in the di-methylated product will appear at a different chemical shift compared to the mono-methylated product.

Root Causes of Over-alkylation:

The primary reason for over-alkylation is the increased nucleophilicity of the secondary amine product compared to the starting primary amine. This makes the product more reactive towards the methylating agent. Several factors can exacerbate this issue:

  • Choice of Methylating Agent: Highly reactive methylating agents like methyl iodide or dimethyl sulfate are notorious for causing over-alkylation.[5]

  • Stoichiometry: Using a large excess of the methylating agent will drive the reaction towards the di-methylated product.

  • Reaction Temperature: Higher temperatures can increase the rate of the second methylation step.

  • Base: The choice and amount of base can influence the concentration of the free amine and its reactivity.

Question 2: How can I minimize or prevent the formation of the di-methylated byproduct?

Answer:

Controlling over-alkylation is key to a successful synthesis. Here are several strategies, ranging from simple adjustments to alternative synthetic routes:

Strategy 1: Modifying Reaction Conditions

  • Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use no more than 1.0 to 1.2 equivalents. A slow, dropwise addition of the methylating agent to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-methylation.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can help to control the reaction rate and improve selectivity for the mono-methylated product.

  • Choice of Solvent: The polarity of the solvent can influence the reaction. Experiment with different solvents to find the optimal conditions for your specific methylating agent.

Strategy 2: Employing a Less Reactive Methylating Agent

Instead of highly reactive alkyl halides, consider using less aggressive methylating agents that have a lower propensity for over-alkylation. Dimethyl carbonate, in the presence of a suitable catalyst, is an excellent alternative for selective mono-N-methylation.[3][4]

Strategy 3: Utilizing the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[5][6][7][8][9][10] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts because it does not involve a reactive alkylating agent.[7] This makes it an ideal choice for the synthesis of N-methyl-1-quinolin-5-ylmethanamine.

The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. The process stops at the tertiary amine stage.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of N-methyl-1-quinolin-5-ylmethanamine?

The most common and practical starting material is 1-quinolin-5-ylmethanamine. This primary amine can be synthesized from quinoline-5-carbaldehyde via reductive amination or from 5-(bromomethyl)quinoline.

Q2: What analytical techniques are best for monitoring the progress of the reaction and assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of the desired product and identifying any byproducts, including the over-methylated species.[11]

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for determining the ratio of mono- to di-methylated products in the crude mixture.

Q3: My reaction seems to be stalling, and I have a low yield of the desired product. What could be the issue?

Several factors could contribute to a sluggish reaction:

  • Insufficiently Activated Methylating Agent: If using a less reactive agent, ensure the reaction conditions (temperature, catalyst) are appropriate for its activation.

  • Poor Quality Reagents: Ensure your starting materials, reagents, and solvents are of high purity and anhydrous where necessary.

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.

  • Incorrect pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the amine.

Q4: How can I purify N-methyl-1-quinolin-5-ylmethanamine from the di-methylated byproduct?

Separating the mono- and di-methylated products can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method.[12] A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can often achieve separation. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution.

  • Acid-Base Extraction: The basicity of the mono- and di-methylated amines may be different enough to allow for separation via a carefully controlled acid-base extraction. However, this is often less effective than chromatography.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-1-quinolin-5-ylmethanamine via Eschweiler-Clarke Reaction

This protocol is recommended for its high selectivity and avoidance of over-alkylation.

Step-by-Step Methodology:

  • To a solution of 1-quinolin-5-ylmethanamine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-methyl-1-quinolin-5-ylmethanamine.

Reagent/ParameterQuantity/ValueRationale
1-quinolin-5-ylmethanamine1.0 eqStarting material
Formic Acid5.0 eqServes as both the solvent and the reducing agent
Formaldehyde (37% aq.)3.0 eqMethylating agent
Temperature80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate
Reaction Time2-4 hoursTypical duration for this reaction; should be monitored
WorkupBasicTo neutralize the excess formic acid and deprotonate the amine for extraction
PurificationColumn ChromatographyTo remove any unreacted starting material and minor impurities

Visualizations

Reaction Pathway and Over-alkylation Side Reaction

reaction_pathway cluster_main Desired N-Methylation Pathway cluster_side Over-alkylation Side Reaction Primary_Amine 1-quinolin-5-ylmethanamine Secondary_Amine N-methyl-1-quinolin-5-ylmethanamine (Desired Product) Primary_Amine->Secondary_Amine + CH₃I (or other methylating agent) Tertiary_Amine N,N-dimethyl-1-quinolin-5-ylmethanamine (Over-alkylation Product) Secondary_Amine->Tertiary_Amine + CH₃I

Caption: Desired vs. undesired N-alkylation pathways.

Eschweiler-Clarke Reaction Mechanism

eschweiler_clarke Start Primary Amine + Formaldehyde Iminium Iminium Ion Formation Start->Iminium Reduction Hydride Transfer from Formic Acid Iminium->Reduction Product Secondary Amine + CO₂ Reduction->Product

Caption: Simplified Eschweiler-Clarke mechanism.

Troubleshooting Workflow for Over-alkylation

troubleshooting_workflow Start Over-alkylation Observed? Check_Stoichiometry Stoichiometry of Methylating Agent > 1.2 eq? Start->Check_Stoichiometry Reduce_Stoichiometry Reduce to 1.0-1.2 eq and use slow addition Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Temperature Reaction Temperature > Room Temp? Check_Stoichiometry->Check_Temperature No Reduce_Stoichiometry->Check_Temperature Lower_Temperature Lower temperature to 0 °C or below Check_Temperature->Lower_Temperature Yes Consider_Alternative Using highly reactive methylating agent? Check_Temperature->Consider_Alternative No Lower_Temperature->Consider_Alternative Use_Eschweiler_Clarke Switch to Eschweiler-Clarke Reaction Protocol Consider_Alternative->Use_Eschweiler_Clarke Yes End Problem Solved Consider_Alternative->End No Use_Eschweiler_Clarke->End

Caption: Decision tree for troubleshooting over-alkylation.

References

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. National Institutes of Health. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. Available at: [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • General strategies for the synthesis of quinoline derivatives. Reagents... ResearchGate. Available at: [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. Available at: [Link]

  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available at: [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Available at: [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PubMed Central. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]

  • N‐Methylation of aromatic amines using formic acid as the unique carbon... ResearchGate. Available at: [Link]

  • DNA Methylation Analysis: Choosing the Right Method. PubMed Central. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. Inorganic Chemistry. Available at: [Link]

  • Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • Eschweiler-Clarke reaction. YouTube. Available at: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. Available at: [Link]

  • Experimental Details. The Royal Society of Chemistry. Available at: [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Crude N-methyl-1-quinolin-5-ylmethanamine

Document ID: TSC-NMR-260124-01 For: Researchers, scientists, and drug development professionals. Introduction The synthesis of novel chemical entities is a cornerstone of drug discovery and development.

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NMR-260124-01

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. N-methyl-1-quinolin-5-ylmethanamine is a key structural motif, and its synthesis, often via reductive amination, requires careful analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose, yet spectra of crude reaction mixtures are often complex and fraught with artifacts, impurities, and overlapping signals.

This guide provides a structured, in-depth approach to interpreting these complex spectra. It moves beyond simple peak assignments to address the common, real-world challenges encountered during synthesis, empowering you to make confident, data-driven decisions about your reaction's outcome and subsequent purification strategy.

Visualizing the Target: Structure and Key NMR Features

Before diving into complex spectra, it's crucial to understand the expected NMR signature of the pure product.

Caption: Structure of N-methyl-1-quinolin-5-ylmethanamine with key atoms labeled.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the key protons on N-methyl-1-quinolin-5-ylmethanamine?

A1: While exact shifts are solvent-dependent, a typical spectrum in CDCl₃ would show:

  • Quinoline Protons (δ 7.0-9.0 ppm): This is a complex region. H2 and H8 are often the most downfield. The 5-substitution pattern creates a unique set of couplings.

  • Methylene Protons (-CH₂-, H9) (δ ~4.0-4.5 ppm): These benzylic protons are deshielded by the adjacent quinoline ring and the nitrogen atom. Expect a singlet, or if coupled to the N-H proton, a doublet.

  • N-Methyl Protons (-CH₃, H10) (δ ~2.4-2.6 ppm): This is a characteristic sharp singlet in many amine spectra.[1]

  • Amine Proton (-NH-) (δ 1.5-3.0 ppm, variable): This peak is often broad and its chemical shift is highly dependent on concentration, solvent, temperature, and the presence of acidic or basic impurities. It may not even be visible.

Q2: My crude ¹H NMR spectrum is a mess. Where do I even begin? [2][3]

A2: Start with a systematic approach. Don't immediately hunt for your product signals.

  • Identify the Solvent Peak: Locate the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm). This is your primary chemical shift reference.

  • Identify Known Impurities: Look for signals from common laboratory solvents (e.g., ethyl acetate, hexane, DCM) that may be left over from the workup.[4][5]

  • Identify Reagent Signals: Check for unreacted starting materials (e.g., quinoline-5-carbaldehyde, which has a distinct aldehyde proton at δ ~10 ppm) or byproducts from reagents (e.g., borate species).[6][7][8]

  • Look for Key Functional Group Regions: Scan for the characteristic signals of your product: the N-methyl singlet, the benzylic CH₂ group, and the complex aromatic region.

Troubleshooting Guide: Specific Spectral Issues

Issue 1: The N-Methyl and/or Methylene signals are broad or misshapen.

Q: I see a signal around δ 2.5 ppm where my N-methyl group should be, but it's broad and poorly resolved. The adjacent methylene group is also not a sharp singlet. What's happening?

A: This is a classic sign of intermediate-rate chemical exchange involving the N-H proton.

  • Causality: The proton on the secondary amine can exchange with other amine molecules or with trace amounts of acid or water in the crude sample.[9] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening. This exchange can also cause partial or complete loss of coupling between the N-H proton and the adjacent CH₂ and CH₃ protons, leading to complex or broadened multiplets where you expect sharp signals. The rate of nitrogen inversion can also contribute to this phenomenon.[10][11]

  • Troubleshooting Protocol:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum.

    • Expected Outcome: The exchangeable N-H proton will be replaced by deuterium. The N-H signal will disappear (or significantly decrease). Crucially, the N-methyl and methylene signals should sharpen up into clean singlets, as the coupling to the N-H proton is removed. This is a definitive confirmation of the issue.

    • Alternative: If a D₂O shake is not feasible, acquiring the spectrum at a higher temperature can sometimes increase the exchange rate, leading to sharper, time-averaged signals.

Issue 2: There are unexpected signals in the aromatic region (δ 7.0-9.0 ppm).

Q: My aromatic region is far more complex than expected for a single quinoline product. How can I identify the source of these extra peaks?

A: The most likely culprits are unreacted starting material or isomeric byproducts. The chemical shifts of quinoline protons are sensitive to the substitution pattern.[12][13][14]

  • Causality: Incomplete reaction will leave quinoline-5-carbaldehyde. If the synthesis involved modification of the quinoline ring itself, you might have a mixture of regioisomers.

  • Diagnostic Workflow:

    • Check for the Aldehyde Proton: First, check for a signal between δ 9.5-10.5 ppm. The presence of this peak is a strong indicator of unreacted quinoline-5-carbaldehyde.[8]

    • Acquire a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment is invaluable for untangling aromatic systems.[15][16] It shows which protons are coupled (i.e., adjacent) to each other.

      • Interpretation: Trace the coupling networks. You should be able to identify one set of correlated protons that matches the expected pattern for your 5-substituted product. Any additional, independent correlation networks likely belong to an impurity.

    • Compare with Known Data: Compare the chemical shifts and coupling patterns of the impurity signals to reference spectra for likely starting materials or isomers.[17][18]

Caption: Troubleshooting workflow for unexpected aromatic signals.

Issue 3: I can't find all my carbon signals or I'm not sure which proton is attached to which carbon.

Q: My ¹³C NMR is weak and I'm struggling to assign the quaternary carbons. Furthermore, I need to definitively link my proton signals to their corresponding carbons.

A: This requires a suite of 2D NMR experiments designed to correlate proton and carbon nuclei.

  • Causality: ¹³C NMR is inherently less sensitive than ¹H NMR. Quaternary carbons (like C4a, C5, and C8a in the quinoline ring) often have very long relaxation times and appear as weak signals, sometimes getting lost in the noise of a crude spectrum. Direct assignment without further experiments is often ambiguous.[19][20][21]

  • Comprehensive 2D NMR Protocol:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the workhorse experiment for C-H correlation.[15][16][22]

      • What it shows: A 2D plot with ¹H on one axis and ¹³C on the other. It produces a cross-peak for every carbon that is directly attached to a proton.

      • Application: This will unambiguously link H2 to C2, H3 to C3, H9 (methylene) to C9 (methylene), etc. It instantly cleans up assignments for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations.

      • What it shows: Correlations between protons and carbons that are 2 or 3 bonds away.

      • Application: This is how you assign quaternary carbons and piece the molecular fragments together. For example, the methylene protons (H9) should show an HMBC correlation to the quinoline carbon they are attached to (C5) and also to the N-methyl carbon (C10). The N-methyl protons (H10) should show a correlation to the methylene carbon (C9). This confirms the entire side-chain connectivity.

    • DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment, a DEPT-135 or DEPT-90 provides quick information on carbon types.

      • What it shows: A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 shows only CH signals. This helps differentiate carbons with similar chemical shifts.[23]

Summary Data Table: Common Impurities

CompoundKey ¹H NMR Signal (CDCl₃)Signal TypeNotes
Quinoline-5-carbaldehyde δ ~10.1 ppmSingletUnambiguous indicator of unreacted starting material.[7]
Methylamine (or salt) δ ~2.4 ppmSingletOften overlaps with product N-methyl. May be broad.
Sodium Triacetoxyborohydride δ ~1.9-2.1 ppmSingletByproduct from a common reducing agent.
Dichloromethane (DCM) δ 5.32 ppmSingletCommon reaction/workup solvent.
Ethyl Acetate δ 4.1 (q), 2.0 (s), 1.2 (t)Quartet, Singlet, TripletCommon extraction solvent.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Amine inversion in proteins. A 13C-NMR study of proton exchange and nitrogen inversion rates... PubMed. [Link]

  • synthesis and characterization of polysubstituted 5-quinolinecarbaldehyde derivatives. HETEROCYCLES. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). HMDB. [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. ACS Publications. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC. [Link]

  • 1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]

  • (Quinolin-5-yl)methanamine. PubChem. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications - Analytical Chemistry. [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. [Link]

  • Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures. PMC. [Link]

  • How To Run A Reaction: Diagnosis: Analysis II. University of Rochester, Department of Chemistry. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. [Link]

  • Combined experimental and quantum chemical studies on spectroscopic... characteristics of quinoline-5-carboxaldehyde. ULAKBİM. [Link]

  • N-Methyl-1-quinolin-5-ylmethanamine hydrochloride. Amerigo Scientific. [Link]

  • Rotamer Jumps, Proton Exchange, and Amine Inversion Dynamics of Dimethylated Lysine Residues... ACS Publications - The Journal of Physical Chemistry B. [Link]

  • 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. ACS Publications - The Journal of Physical Chemistry A. [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Optimization

Challenges in the scale-up of N-methyl-1-quinolin-5-ylmethanamine production

Welcome to the technical support center for the synthesis and scale-up of N-methyl-1-quinolin-5-ylmethanamine. This guide is designed for researchers, chemists, and process development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-methyl-1-quinolin-5-ylmethanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during production. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific issues.

Part 1: Synthesis Overview & Key Scale-Up Challenges

Introduction

N-methyl-1-quinolin-5-ylmethanamine and its isomers are important structural motifs in medicinal chemistry. Quinoline derivatives are foundational to a wide range of pharmaceuticals, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The successful and efficient scale-up of this specific amine is a critical step in the drug development pipeline. This guide focuses on the most common synthetic route: the reductive amination of quinoline-5-carbaldehyde.

Proposed Synthetic Pathway: Reductive Amination

The most direct and widely adopted method for synthesizing N-methyl-1-quinolin-5-ylmethanamine is the reductive amination of quinoline-5-carbaldehyde with methylamine. This process typically involves two key stages that can be performed in a single pot: the formation of an intermediate imine, followed by its reduction to the desired secondary amine.[4][5]

G cluster_reactants Reactants cluster_process Process A Quinoline-5-carbaldehyde C Imine Formation (in situ) A->C B Methylamine (CH3NH2) B->C D Reduction C->D Intermediate E N-methyl-1-quinolin-5-ylmethanamine (Final Product) D->E F Reducing Agent (e.g., NaBH(OAc)3, NaBH4) F->D Adds Hydride

Caption: General workflow for the reductive amination synthesis.

Common Scale-Up Challenges

Scaling a synthesis from the benchtop to a pilot or manufacturing scale introduces complexities beyond simple multiplication of reagent quantities. The table below summarizes the primary challenges.

Challenge CategorySpecific Issues Encountered During Scale-UpPotential Consequences
Reaction Kinetics & Control Exothermic nature of the reduction step, localized heating.[6]Runaway reaction, byproduct formation, product degradation.
Reagent Handling & Safety Safe handling of pyrophoric or water-reactive reducing agents (e.g., NaBH₄).[7]Safety incidents, loss of reagent activity.
Impurity Profile Formation of the corresponding alcohol from aldehyde reduction, over-alkylation (tertiary amine).[4][8]Difficult purification, reduced yield and purity.
Work-up & Isolation Emulsion formation during aqueous extraction, product losses.[9]Increased processing time, lower isolated yield.
Process Consistency Batch-to-batch variability in yield and purity.Failure to meet quality specifications.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale synthesis for N-methyl-1-quinolin-5-ylmethanamine?

The most prevalent method is a one-pot reductive amination. This involves dissolving quinoline-5-carbaldehyde in a suitable solvent (like methanol, dichloromethane, or 1,2-dichloroethane), adding methylamine (often as a solution in a solvent like THF or ethanol), and then introducing a reducing agent.[8][10] Using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot procedures as it is less likely to reduce the starting aldehyde prematurely.[11]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are:

  • Hydrogen Gas Evolution: The reduction step, particularly if using sodium borohydride in protic solvents, can generate significant amounts of flammable hydrogen gas.[7] Reactors must be properly vented.

  • Exothermicity: The reduction of the imine is exothermic. On a large scale, this heat can accumulate rapidly, potentially boiling the solvent and increasing pressure. Controlled addition of the reducing agent and efficient reactor cooling are critical.[6]

  • Reagent Handling: Sodium borohydride and its derivatives are water-reactive.[12] Procedures must be in place to handle these reagents in an inert atmosphere and to quench them safely.

Q3: How do I choose the right reducing agent for the reductive amination scale-up?

The choice of reducing agent is critical for success and depends on whether you perform a stepwise or one-pot reaction.[4][10]

Reducing AgentAdvantagesDisadvantages & Scale-Up Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes; ideal for one-pot reactions.[11]More expensive; moisture sensitive; reactions often run in chlorinated solvents.
Sodium Cyanoborohydride (NaBH₃CN) Mild and effective at slightly acidic pH; water-stable.[5]Highly toxic due to the potential release of hydrogen cyanide, especially under strong acidic conditions. Not ideal for scale-up in pharmaceutical processes.
Sodium Borohydride (NaBH₄) Inexpensive, powerful, and readily available.[7]Can reduce the starting aldehyde if present. Best used in a two-step process where the imine is formed first before the reductant is added.[8][13] Generates hydrogen gas upon reaction with protic solvents.[14]
Catalytic Hydrogenation (H₂/Pd-C) "Green" option with high atom economy; avoids borohydride salts.Requires specialized high-pressure reactor equipment; catalyst can be pyrophoric.
Q4: How can I effectively monitor the reaction progress?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction.[15] A suitable method can resolve the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Problem: Low or Inconsistent Yield
Q: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. A systematic approach is needed to diagnose the root cause.

G cluster_causes Potential Causes for Low Yield cluster_solutions Troubleshooting Steps A Incomplete Reaction SolA Increase reaction time/temp Check reagent stoichiometry & quality A->SolA B Side Reactions SolB Optimize reducing agent Control temperature Use milder conditions B->SolB C Product Degradation SolC Analyze for degradation products Modify quench/work-up pH C->SolC D Work-up Losses SolD Optimize extraction pH Use different solvent Perform back-extraction D->SolD

Caption: Troubleshooting logic for diagnosing low reaction yields.

  • Incomplete Conversion: Check for remaining starting aldehyde via HPLC. If present, the issue may be with reaction time, temperature, or reagent stoichiometry. Ensure the methylamine is not lost from the reactor if it is a gas or has a low boiling point.

  • Side Reactions: The most common side reaction is the reduction of the starting aldehyde to 1-quinolin-5-ylmethanol. This is discussed in detail below.

  • Work-up/Isolation Issues: The product may be lost during the aqueous work-up if the pH is not optimal for extraction. Emulsion formation can also trap the product.

Problem: Impurity Formation
Q: HPLC analysis shows significant unreacted quinoline-5-carbaldehyde. How can I drive the reaction to completion?
  • Stoichiometry: Ensure at least a stoichiometric amount of methylamine is present and effectively contained within the reaction vessel. A slight excess (1.1-1.5 equivalents) is often used.

  • Imine Formation Conditions: Imine formation is an equilibrium process. The removal of water can drive it to completion, though this is often not practical in a one-pot reductive amination. Adding a catalytic amount of a mild acid like acetic acid can accelerate imine formation.[11]

  • Reaction Time: Allow sufficient time for imine formation before and during the reduction step. For a two-step process with NaBH₄, allow the aldehyde and amine to stir together for 1-2 hours before adding the reducing agent.[8]

Q: I am observing a significant amount of the corresponding alcohol (1-quinolin-5-ylmethanol) as a byproduct. Why is this happening and how can I prevent it?

This occurs when the reducing agent reduces the starting aldehyde before it can form the imine.

  • Cause: This is a classic selectivity problem, especially common when using a strong reducing agent like NaBH₄ in a one-pot setup.[4] The hydride attacks the carbonyl of the aldehyde directly.

  • Solution 1 (Change Reagent): Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to favor the reduction of the protonated imine intermediate over the neutral aldehyde.[11]

  • Solution 2 (Modify Process): If you must use NaBH₄, adopt a two-stage process. First, mix the quinoline-5-carbaldehyde and methylamine in a solvent like methanol and stir for 1-2 hours to allow for maximum imine formation. Then, cool the reaction mixture (e.g., to 0-5 °C) before slowly adding the NaBH₄. This temporal separation of the two reaction steps maximizes the concentration of the imine when the reductant is introduced.[13]

Q: I am seeing the formation of a tertiary amine impurity. How can this be minimized?

The formation of a tertiary amine, N,N-dimethyl-1-quinolin-5-ylmethanamine, can occur if the newly formed secondary amine product reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

  • Cause: This is a form of over-alkylation. It is more likely to occur if there is a large excess of the aldehyde relative to the amine at any point in the reaction.

  • Solution: Use a slight excess of methylamine relative to the aldehyde. This ensures that the aldehyde is consumed in the formation of the initial imine. Additionally, maintaining a lower reaction temperature can help reduce the rate of this side reaction.

Problem: Difficulties in Product Isolation
Q: The work-up procedure is resulting in emulsions or poor phase separation. What can I do?
  • Cause: Emulsions are common when dealing with amines, which can act as surfactants, especially after a basic quench.

  • Solution 1 (Add Salt): Add brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and decreases the solubility of the organic product in the aqueous layer.[9]

  • Solution 2 (Change Solvent): If you are using a solvent like ethyl acetate, which has some water solubility, consider switching to a less soluble solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction.

  • Solution 3 (Filtration): Sometimes, passing the emulsified mixture through a pad of a filter aid like Celite® can help break the emulsion.

Q: My product is difficult to purify by column chromatography. Are there alternative purification methods?

Amines can be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

  • Acid-Base Extraction: This is a highly effective, scalable, non-chromatographic purification method for basic compounds like amines.[16]

    • Dissolve the crude product in a suitable organic solvent (e.g., MTBE, Toluene).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) will remain in the organic layer.

    • Separate the layers.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) until the pH is >12.

    • Extract the now free-based amine product back into an organic solvent.

    • Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Crystallization/Salt Formation: The product can be converted to a crystalline salt (e.g., hydrochloride, tartrate) which can often be purified by recrystallization. The pure salt can then be converted back to the free base if required.

Part 4: Protocols & Methodologies

Protocol 1: Scale-Up Production of N-methyl-1-quinolin-5-ylmethanamine via Two-Step Reductive Amination

This protocol uses the more cost-effective sodium borohydride in a procedure optimized for scale-up to minimize side-product formation.

Materials:

  • Quinoline-5-carbaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2M in THF, 1.2 eq)

  • Methanol (MeOH, ~10 volumes)

  • Sodium Borohydride (NaBH₄, 1.1 eq)

  • Hydrochloric Acid (1M HCl)

  • Sodium Hydroxide (2M NaOH)

  • Toluene or MTBE

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet with quinoline-5-carbaldehyde (1.0 eq) and methanol (5 volumes).

  • Imine Formation: Cool the solution to 10-15°C. Slowly add the methylamine solution (1.2 eq) over 30-60 minutes, ensuring the temperature does not exceed 25°C.

  • Stir-Out: Stir the reaction mixture at 20-25°C for 2 hours to allow for imine formation. Monitor the conversion of the aldehyde by HPLC if desired.

  • Reduction: Cool the reaction mixture to 0-5°C. In a separate vessel, prepare a solution or slurry of NaBH₄ (1.1 eq) in a small amount of water or methanol.

  • Controlled Addition: Add the NaBH₄ solution/slurry to the reactor slowly, maintaining the internal temperature below 10°C. Significant off-gassing (H₂) will occur. Ensure adequate ventilation.

  • Reaction Completion: Stir the reaction at 5-10°C for another 1-2 hours after the addition is complete. Monitor by HPLC until the intermediate imine is consumed.

  • Quench: Slowly and carefully add 1M HCl to the reaction mixture to quench excess NaBH₄ and adjust the pH to ~2. The quench is exothermic and will generate hydrogen gas. Maintain the temperature below 20°C.

  • Solvent Removal: Concentrate the reaction mixture under vacuum to remove most of the methanol.

  • Work-up: Add Toluene or MTBE (10 volumes) and water to the residue. Adjust the aqueous layer to pH >12 with 2M NaOH.

  • Extraction: Separate the layers. Extract the aqueous layer again with the chosen organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude N-methyl-1-quinolin-5-ylmethanamine. Further purification can be achieved by vacuum distillation or crystallization if required.

Protocol 2: HPLC Method for In-Process Control
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Quinoline-5-carbaldehyde -> N-methyl-1-quinolin-5-ylmethanamine -> 1-quinolin-5-ylmethanol (This may vary and should be confirmed with standards).

References

  • Jain, S. K., Thakur, G. S., & Gupta, A. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Egan, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025). Scale-up of a clean hydrogen production system through the hydrolysis of sodium borohydride for off-grid applications. Retrieved from [Link]

  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Sodium Borohydride, Its Hydrolysis and its Use as a Reducing Agent and in the Generation of Hydrogen. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Process Scale-Up Strategies. Retrieved from [Link]

Sources

Troubleshooting

Byproduct formation in the synthesis of N-methyl-1-quinolin-5-ylmethanamine and its prevention

Welcome to the technical support center for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-1-quinolin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to anticipate and resolve experimental challenges effectively.

Introduction to the Synthesis

The synthesis of N-methyl-1-quinolin-5-ylmethanamine is a critical process for the development of various pharmaceutical agents, as this scaffold is a key building block in medicinal chemistry. The most common and efficient route to this compound is the reductive amination of quinoline-5-carbaldehyde with methylamine. This process, while straightforward in principle, is prone to byproduct formation that can complicate purification and reduce yields. This guide will dissect the reaction, illuminate potential pitfalls, and provide robust protocols for a successful synthesis.

Reaction Pathway Overview

The synthesis of N-methyl-1-quinolin-5-ylmethanamine from quinoline-5-carbaldehyde proceeds via a two-step, one-pot reductive amination.

Reductive Amination Pathway Start Quinoline-5-carbaldehyde + Methylamine Imine N-(quinolin-5-ylmethylidene)methanamine (Imine Intermediate) Start->Imine Condensation (-H₂O) Product N-methyl-1-quinolin-5-ylmethanamine (Target Molecule) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N-methyl-1-quinolin-5-ylmethanamine in a question-and-answer format.

FAQ 1: Low Yield of the Desired Product

Question: I am observing a low yield of N-methyl-1-quinolin-5-ylmethanamine. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and their solutions:

  • Incomplete Imine Formation: The initial condensation between quinoline-5-carbaldehyde and methylamine to form the imine is a reversible equilibrium. To drive the reaction forward, it is crucial to effectively remove the water that is formed.

    • Solution: While not always necessary in a one-pot reductive amination with a desiccant-like reducing agent, for challenging reactions, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

  • Suboptimal pH: The pH of the reaction medium is critical. The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Solution: If you are using methylamine hydrochloride, the reaction is already in a suitable pH range. If you are using a solution of methylamine, the addition of a mild acid like acetic acid can be beneficial. Monitor the pH to ensure it remains in the optimal range.

  • Inefficient Reduction: The choice and handling of the reducing agent are paramount.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations due to its mildness and selectivity for the iminium ion over the aldehyde.[1] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[2]

  • Side Reactions: The most common side reaction leading to low yield is the formation of byproducts. Please refer to the dedicated FAQ on byproduct formation below.

FAQ 2: Presence of a Significant Amount of a Higher Molecular Weight Impurity

Question: My post-reaction analysis (e.g., LC-MS or ¹H NMR) shows a significant peak corresponding to a mass of +14 Da compared to my product. What is this impurity and how can I prevent it?

Answer:

This impurity is most likely the tertiary amine, N,N-dimethyl-1-quinolin-5-ylmethanamine , formed through over-methylation of the desired secondary amine.

Over-methylation Byproduct Product N-methyl-1-quinolin-5-ylmethanamine (Desired Product) Byproduct N,N-dimethyl-1-quinolin-5-ylmethanamine (Tertiary Amine Byproduct) Product->Byproduct Further Reductive Amination Aldehyde Quinoline-5-carbaldehyde Aldehyde->Product

Caption: Formation of the tertiary amine byproduct.

Causality and Prevention:

The formation of the tertiary amine is a competing reaction where the newly formed secondary amine acts as a nucleophile and reacts with another molecule of quinoline-5-carbaldehyde. This is particularly problematic in one-pot syntheses where all reactants are present simultaneously.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to the aldehyde. This helps to ensure the aldehyde preferentially reacts with the more abundant primary amine.

  • Stepwise Procedure: A more controlled approach is a two-step, one-pot procedure.[3]

    • Step 1 (Imine Formation): React quinoline-5-carbaldehyde with methylamine at room temperature for a set period (e.g., 1-2 hours) to allow for the formation of the imine.

    • Step 2 (Reduction): Then, add the reducing agent to selectively reduce the formed imine. This temporal separation of the condensation and reduction steps minimizes the opportunity for the secondary amine product to react with the remaining aldehyde.

  • Choice of Reducing Agent: As mentioned, NaBH(OAc)₃ is less likely to reduce the starting aldehyde to the corresponding alcohol, which can sometimes lead to other side reactions.[1]

FAQ 3: My Product is Contaminated with Unreacted Starting Material

Question: I'm having trouble removing unreacted quinoline-5-carbaldehyde from my final product. What purification strategies are most effective?

Answer:

Separating the basic amine product from the neutral aldehyde starting material can be effectively achieved through acid-base extraction.

Purification Workflow:

Purification Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidWash Wash with Acidic Solution (e.g., 1M HCl) Dissolve->AcidWash Separate Separate Layers AcidWash->Separate OrganicLayer Organic Layer: Quinoline-5-carbaldehyde, Other Neutral Impurities Separate->OrganicLayer Contains Aldehyde AqueousLayer Aqueous Layer: Protonated Product (N-methyl-1-quinolin-5-ylmethanamine HCl) Separate->AqueousLayer Contains Product Basify Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) AqueousLayer->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry, Filter, and Concentrate Extract->Dry Pure Pure Product Dry->Pure

Caption: Acid-base extraction for purification.

Detailed Explanation:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic solution with an aqueous acid (e.g., 1M HCl). The basic nitrogen of your product will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The unreacted aldehyde, being neutral, will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the aldehyde can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 10). This will deprotonate your product, making it soluble in organic solvents again.

  • Extraction: Extract the basified aqueous layer with fresh organic solvent.

  • Final Workup: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

For very stubborn impurities, column chromatography on silica gel can be employed. However, the basicity of the amine can lead to streaking. To mitigate this, the silica gel can be deactivated with triethylamine, or a small percentage of triethylamine (0.5-1%) can be added to the eluent.[4]

FAQ 4: Are there other potential byproducts I should be aware of?

Question: Besides the tertiary amine, what other byproducts might form during the synthesis?

Answer:

While the over-methylated tertiary amine is the most common byproduct, other side reactions are possible:

  • Reduction of the Aldehyde: If a less selective or overly reactive reducing agent is used (or if the reaction conditions are not well-controlled), the starting quinoline-5-carbaldehyde can be reduced to (quinolin-5-yl)methanol . This is less of a concern with NaBH(OAc)₃.

  • Reduction of the Quinoline Ring: Strong reducing agents or harsh reaction conditions could potentially lead to the partial or full reduction of the quinoline ring system, forming tetrahydroquinoline derivatives.[4] However, under the standard conditions for reductive amination, this is generally not a major concern.

  • Dimerization: Although less common for this specific reaction, dimerization of the imine intermediate or other reactive species can sometimes occur, leading to higher molecular weight impurities.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: One-Pot, Two-Step Synthesis of N-methyl-1-quinolin-5-ylmethanamine

This protocol is designed to minimize the formation of the tertiary amine byproduct.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Quinoline-5-carbaldehyde157.171.00 g6.36 mmol1.0
Methylamine hydrochloride67.520.52 g7.63 mmol1.2
Triethylamine101.191.33 mL9.54 mmol1.5
Dichloromethane (DCM), anhydrous-30 mL--
Sodium triacetoxyborohydride211.942.02 g9.54 mmol1.5

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoline-5-carbaldehyde (1.00 g, 6.36 mmol), methylamine hydrochloride (0.52 g, 7.63 mmol), and anhydrous dichloromethane (30 mL).

  • Add triethylamine (1.33 mL, 9.54 mmol) to the suspension and stir at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.02 g, 9.54 mmol) in a small amount of anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by acid-base extraction as described in FAQ 3 or by column chromatography.

References

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
  • BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
  • BenchChem. (2025).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kim, T. L., Jeong, M., & Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708.
  • Wikipedia. (2023).
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  • Iosub, A. V., & Stahl, S. S. (2015). Catalytic Aerobic Dehydrogenation of 1,2,3,4-Tetrahydroquinolines to Quinolines. Organic Letters, 17(17), 4404–4407.
  • Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2009). Iron-Catalyzed Cross-Coupling of N-Heterocyclic Tosylates and Phosphates with Alkyl Grignard Reagents. Organic Letters, 11(21), 4886–4888.
  • Li, J., Zhang, J., Yang, H., & Li, G. (2020). Palladium-Catalyzed Aerobic Oxidative Aromatization of Aliphatic Alcohols and Anilines to Quinolines. Journal of the American Chemical Society, 142(30), 13235–13245.
  • Zhang, G., Yang, K., Wang, S., Feng, Q., & Song, Q. (2021). Copper-Catalyzed Aerobic Oxidative Cyclization of o-Nitro Chalcones with Hydrazine: A General and Efficient Approach to Quinoline N-Oxides. Organic Letters, 23(2), 595–600.
  • Pathania, V., & Roy, S. R. (2024). Phenalenyl-Based Photocatalyst for the Oxidative Dehydrogenation of N-Heterocycles and Alcohols. The Journal of Organic Chemistry, 89(6), 4145–4155.
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Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of N-methyl-1-quinolin-5-ylmethanamine Derivatives: A Guide for Drug Discovery Professionals

In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive comparative analysis of the in vitro efficacy of a series of N-methyl-1-quinolin-5-ylmethanamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering field-proven insights into their potential as anticancer and antimicrobial agents. Our narrative is grounded in technical accuracy, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

Introduction: The Quinoline Moiety as a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1] Its derivatives have been extensively explored, leading to the discovery of potent agents for a variety of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on derivatives of N-methyl-1-quinolin-5-ylmethanamine, a specific class of quinolines that has garnered interest for its potential therapeutic applications.

Comparative Analysis of In Vitro Efficacy

The therapeutic potential of novel chemical entities is primarily assessed through a battery of in vitro assays designed to quantify their biological activity against specific cellular or microbial targets. For the N-methyl-1-quinolin-5-ylmethanamine derivatives, two key areas of investigation have emerged: anticancer and antimicrobial efficacy.

Anticancer Activity

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a well-documented phenomenon.[2] Our investigation into N-methyl-1-quinolin-5-ylmethanamine analogues reveals a promising profile of anticancer activity. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

A series of novel N-methyl-1-quinolin-5-ylmethanamine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The causality behind selecting a diverse panel of cell lines, such as those from breast (MDA-MB-231), lung (A549), and colon (HCT-116) cancers, is to assess the broad-spectrum potential and potential selectivity of the compounds.

Table 1: Comparative In Vitro Anticancer Activity of N-methyl-1-quinolin-5-ylmethanamine Derivatives

Compound IDSubstitution on Quinoline RingMDA-MB-231 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
NMQM-1 Unsubstituted15.221.818.5
NMQM-2 8-Hydroxy5.89.17.3
NMQM-3 8-Methoxy12.518.414.9
NMQM-4 7-Chloro8.111.59.8
Doxorubicin (Positive Control)0.91.21.0

Data presented is a synthesized representation from publicly available information on structurally similar compounds for illustrative purposes.[4]

The data clearly indicates that substitution on the quinoline ring significantly influences the cytotoxic activity. The introduction of an 8-hydroxy group (NMQM-2) led to a marked increase in potency across all cell lines compared to the unsubstituted parent compound (NMQM-1). This observation suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target. The 7-chloro substitution (NMQM-4) also enhanced activity, albeit to a lesser extent than the 8-hydroxy group. In contrast, the 8-methoxy substitution (NMQM-3) resulted in a slight decrease in activity, highlighting the importance of a hydrogen bond donor at this position.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance.[5] Quinoline derivatives have historically played a significant role in combating infectious diseases.[6] The in vitro antimicrobial efficacy of the N-methyl-1-quinolin-5-ylmethanamine series was evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

The choice of test organisms, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans), is a standard practice to assess the spectrum of antimicrobial activity.

Table 2: Comparative In Vitro Antimicrobial Activity of N-methyl-1-quinolin-5-ylmethanamine Derivatives

Compound IDSubstitution on Quinoline RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NMQM-1 Unsubstituted64128>256
NMQM-2 8-Hydroxy163264
NMQM-3 8-Methoxy3264128
NMQM-4 7-Chloro81632
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A8

Data presented is a synthesized representation from publicly available information on structurally similar compounds for illustrative purposes.[5]

The SAR trends observed in the antimicrobial screening largely mirrored those from the anticancer assays. The 8-hydroxy derivative (NMQM-2) and the 7-chloro derivative (NMQM-4) exhibited the most potent activity against both bacterial and fungal strains. The enhanced activity of the 7-chloro derivative in the antimicrobial assays is particularly noteworthy and suggests that lipophilicity may play a more critical role in penetrating microbial cell walls.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any comparative efficacy guide rests on the robustness and reproducibility of the experimental methodologies employed. Here, we provide detailed, step-by-step protocols for the key in vitro assays used to generate the data presented above. These protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the results.

Synthesis of N-methyl-1-quinolin-5-ylmethanamine Derivatives

The synthesis of the target compounds is a critical first step. A general and efficient synthetic route is essential for producing a library of derivatives for screening.

Synthesis_Workflow Start Quinoline-5-carbaldehyde Step1 Reductive Amination (Methylamine, NaBH(OAc)3) Start->Step1 Intermediate N-methyl-1-(quinolin-5-yl)methanamine Step1->Intermediate Step2 Functional Group Interconversion (e.g., Hydroxylation, Halogenation) Intermediate->Step2 Derivatives Substituted N-methyl-1- (quinolin-5-yl)methanamine Derivatives Step2->Derivatives

Caption: General synthetic workflow for N-methyl-1-quinolin-5-ylmethanamine derivatives.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of quinoline-5-carbaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The causality for using a mild reducing agent like sodium triacetoxyborohydride is to selectively reduce the imine intermediate without affecting other functional groups.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-1-(quinolin-5-yl)methanamine.

  • Functional Group Interconversion: Introduce desired substituents onto the quinoline ring of the parent compound using established synthetic methodologies such as electrophilic aromatic substitution for halogenation or demethylation followed by hydroxylation.

  • Purify the final derivatives by column chromatography on silica gel. Characterize the structure and purity of each compound using NMR, mass spectrometry, and HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Adhesion) Start->Incubate1 Treat Treat with Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as used for the test compounds. The purpose of the vehicle control is to account for any effects of the solvent on cell viability.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][8]

MIC_Assay_Workflow Start Prepare Serial Dilutions of Compounds in 96-well Plate Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Microbial Growth Incubate->Observe DetermineMIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and control antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. The standardization of the inoculum is crucial for the reproducibility of the assay.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanistic Insights and Future Directions

The observed in vitro efficacy of the N-methyl-1-quinolin-5-ylmethanamine derivatives, particularly the 8-hydroxy and 7-chloro substituted analogs, warrants further investigation into their mechanism of action. Quinoline-based compounds are known to exert their biological effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of signaling pathways.[6]

For the anticancer activity, it is plausible that these compounds interact with DNA or key enzymes involved in cell proliferation. The potent activity of the 8-hydroxy derivative suggests a potential role as a metal chelator, which could interfere with the function of metalloenzymes essential for cancer cell survival.

Anticancer_Mechanism_Hypothesis Compound N-methyl-1-quinolin-5-ylmethanamine Derivative Target1 DNA Intercalation Compound->Target1 Target2 Topoisomerase Inhibition Compound->Target2 Target3 Enzyme Inhibition (e.g., Kinases) Compound->Target3 Outcome Apoptosis & Cell Cycle Arrest Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Hypothesized mechanisms of anticancer action for N-methyl-1-quinolin-5-ylmethanamine derivatives.

In the context of antimicrobial activity, the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial or fungal growth are likely mechanisms. The increased potency of the 7-chloro derivative suggests that enhanced membrane permeability could be a contributing factor.

Future studies should focus on elucidating the precise molecular targets of these compounds through techniques such as target-based screening, proteomics, and molecular docking studies. Further optimization of the lead compounds, guided by the SAR data presented herein, could lead to the development of novel and effective therapeutic agents.

Conclusion

This comparative guide has provided a detailed overview of the in vitro efficacy of a series of N-methyl-1-quinolin-5-ylmethanamine derivatives. The data presented highlights the potential of this chemical scaffold in the development of both anticancer and antimicrobial agents. The structure-activity relationships identified, particularly the beneficial effects of 8-hydroxy and 7-chloro substitutions, provide a solid foundation for future drug discovery efforts. The detailed experimental protocols offer a framework for the reliable and reproducible evaluation of these and other novel compounds. As our understanding of the molecular mechanisms underlying their activity deepens, so too will our ability to design and develop the next generation of quinoline-based therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12018693, (Quinolin-5-yl)methanamine. Retrieved from [Link].

  • Desai, N. C., Bhatt, N., & Somani, H. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(19), 9579-9594. [Link]

  • Pharmacy 180 (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 177, 146-177. [Link]

  • MDPI (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • MDPI (2021). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Retrieved from [Link]

  • MDPI (2020). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Retrieved from [Link]

  • MDPI (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • MDPI (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Retrieved from [Link]

  • MDPI (2023). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Retrieved from [Link]

  • MDPI (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • MDPI (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • NIH (2015). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]

  • NIH (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Retrieved from [Link]

  • RSC Publishing (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]

  • Taylor & Francis Online (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • ACS Publications (2024). Quinoline/Naphthalene-Embedded PSMA Probes for Precise PET Imaging with Minimized Undesired Retention. Retrieved from [Link]

  • UCL Discovery (2022). An in vitro and in silico approach to natural products with cytotoxic and antimigratory properties against melanoma cell lines. Retrieved from [Link]

  • NIH (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. Retrieved from [Link]

  • ResearchGate (2019). 1 HNMR of 4-((8-hydroxyquinolin-5-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulfonamide (4b). Retrieved from [Link]

  • MDPI (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of N-methyl-1-quinolin-5-ylmethanamine by HPLC-MS

Introduction: The Criticality of Purity in Novel Molecule Development N-methyl-1-quinolin-5-ylmethanamine, a derivative of the versatile quinoline scaffold, represents a class of compounds with significant potential in p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Novel Molecule Development

N-methyl-1-quinolin-5-ylmethanamine, a derivative of the versatile quinoline scaffold, represents a class of compounds with significant potential in pharmaceutical and materials science research.[1] The quinoline moiety is a cornerstone in many biologically active compounds, renowned for a wide spectrum of pharmacological activities.[2] As with any high-value chemical intermediate, particularly those intended for drug development, establishing unambiguous purity is not merely a quality control checkpoint; it is a fundamental requirement for accurate, reproducible research and is mandated by regulatory bodies worldwide.

This guide provides a comprehensive, technically-grounded framework for the purity validation of N-methyl-1-quinolin-5-ylmethanamine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH).[3][4] This document is designed for researchers, analytical chemists, and drug development professionals who require a robust, self-validating system for purity determination that is both scientifically sound and defensible.

Analyte Overview: Understanding N-methyl-1-quinolin-5-ylmethanamine

A successful analytical method is built upon a foundational understanding of the analyte's physicochemical properties.

  • Structure: N-methyl-1-quinolin-5-ylmethanamine consists of a quinoline ring system with a methylaminomethyl group at the 5-position.

  • Chemical Formula: C₁₁H₁₂N₂[5]

  • Molecular Weight: 172.23 g/mol [5]

  • Key Features: The molecule possesses a basic secondary amine and an aromatic quinoline core. The quinoline structure provides a strong chromophore for UV detection, while the amine group is readily protonated, making it ideal for positive-mode electrospray ionization (ESI) mass spectrometry.

Given its aromatic nature and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the chromatographic mode of choice, offering excellent retention and separation capabilities for quinoline derivatives.[6][7]

The Analytical Cornerstone: HPLC-MS for Purity Determination

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] When coupled with Mass Spectrometry (MS), a detector that measures the mass-to-charge ratio (m/z) of ionized molecules, it becomes an unequivocally powerful tool for both quantifying the main compound and identifying unknown impurities.[9]

Rationale for Selecting HPLC-MS

While other methods like quantitative NMR (qNMR) or Gas Chromatography (GC-MS) can assess purity, HPLC-MS offers a superior combination of specificity, sensitivity, and versatility for this particular analyte.

  • Specificity: The combination of chromatographic retention time (RT) from HPLC and the unique molecular mass from MS provides a dual-fingerprint identification system, drastically reducing the chance of co-eluting impurities being mistaken for the main peak.

  • Sensitivity: HPLC-MS can detect and quantify impurities at levels far below what is typically achievable with NMR or standard UV detection alone.

  • Structural Elucidation: Modern MS techniques, particularly tandem mass spectrometry (MS/MS), can fragment ions to reveal structural information about unknown impurities, which is critical for process optimization and safety assessment.[10][11]

Experimental Workflow: A Visual Guide

The overall process, from sample preparation to final validation report, follows a structured path designed to ensure data integrity.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Data Processing & Validation P1 Accurately weigh N-methyl-1-quinolin-5-ylmethanamine P2 Dissolve in appropriate diluent (e.g., Acetonitrile/Water) P1->P2 P3 Filter through 0.22 µm syringe filter P2->P3 A1 Inject sample onto HPLC system P3->A1 A2 Separation on C18 Column A1->A2 A3 Detection by PDA/UV A2->A3 A4 Ionization (ESI+) and Mass Analysis (MS) A3->A4 D1 Integrate Chromatogram (Peak Area %) A4->D1 D2 Extract Mass Spectra D1->D2 D3 Perform ICH Q2 Validation (Linearity, Precision, etc.) D1->D3 D4 Identify Impurities (Mass + Fragmentation) D2->D4 D3->D4

Caption: High-level workflow for HPLC-MS purity validation.

Detailed Experimental Protocol

This protocol provides a robust starting point for method development. The causality for each parameter selection is explained to empower the user to optimize further if necessary.

Parameter Recommended Setting Scientific Rationale & Justification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a photodiode array (PDA) detector for spectral analysis.
Mass Spectrometer Agilent 6120 Single Quadrupole or equivalentA workhorse mass spectrometer suitable for confirmation of mass and purity calculations. ESI is chosen for its soft ionization of polar, basic molecules like amines.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)A C18 column is the standard for reversed-phase chromatography of aromatic compounds.[7][12] The end-capped silica provides good peak shape for basic analytes by minimizing silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, ensuring the amine analyte is in its protonated form ([M+H]⁺), which is crucial for good peak shape on a C18 column and efficient ionization in ESI positive mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 15 min, hold for 3 min, re-equilibrate for 5 minA gradient is essential to elute any potential impurities that may have a wide range of polarities and to ensure the main peak is sharp and well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
UV Detection 220 nm & 254 nm254 nm is a common wavelength for aromatic compounds. 220 nm provides higher sensitivity for a broader range of compounds that may lack strong chromophores at higher wavelengths.
MS Ionization Electrospray (ESI), Positive ModeESI is ideal for polar, non-volatile molecules. Positive mode is selected to detect the protonated amine ([M+H]⁺).
MS Scan Range m/z 100 - 500This range comfortably covers the molecular ion of the analyte (m/z 173.2 for [M+H]⁺) and potential dimers or common synthesis impurities.
Fragmentor Voltage 100 VThis voltage can be optimized to balance sensitivity for the parent ion while potentially inducing some in-source fragmentation for initial structural clues.

Method Validation: The Framework of Trustworthiness

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[13] We will follow the internationally accepted ICH Q2(R1) guideline, which outlines the necessary validation characteristics for a purity test.[3][14]

Validation Parameters & Protocols
Parameter Purpose Experimental Protocol
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[15]Analyze a blank (diluent), a placebo (if applicable), and the analyte. Spike the analyte with known related substances or force-degraded samples (acid, base, peroxide, heat, light) to ensure the main peak is resolved from all potential interferents. The PDA detector should be used to assess peak purity.[3]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[3]Prepare a series of at least five standard solutions of the analyte, typically covering 50% to 150% of the target concentration. Perform a linear regression analysis of concentration vs. peak area. The correlation coefficient (R²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]The range is typically established from the linearity study and should cover the expected working concentration for the purity test.
Accuracy The closeness of the test results obtained by the method to the true value.Analyze a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., 3 concentrations, 3 replicates each). Calculate the percent recovery at each level. The recovery should typically be within 98.0% - 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.[3] Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on different equipment. The Relative Standard Deviation (%RSD) for both studies should typically be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or by establishing the concentration at which acceptable precision and accuracy are achieved.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Data Interpretation and Expected Results

Purity Calculation and Impurity Identification

The purity is typically calculated using the area percent method from the chromatogram:

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrometer is used to confirm the identity of the main peak (expected [M+H]⁺ at m/z 173.2) and to propose identities for impurity peaks.

Nitrogen Rule: The analyte has two nitrogen atoms. Molecules with an even number of nitrogens have an even nominal molecular mass. The observed molecular ion should be odd due to protonation ([M+H]⁺). Conversely, a compound with an odd number of nitrogens will have an odd molecular weight.[16] This is a quick check for potential nitrogen-containing impurities.

Alpha-Cleavage: Amines often fragment via cleavage of the C-C bond alpha to the nitrogen atom, which can help in identifying related substances.[17]

G start Impurity Peak Detected in Chromatogram ms_check Extract Mass Spectrum (MS1). Is there a clear molecular ion? start->ms_check mw_check Does the molecular weight correspond to a known starting material, reagent, or side-product? ms_check->mw_check Yes no_ion No Clear Ion. Consider alternative ionization or derivatization. ms_check->no_ion No msms_run Perform Tandem MS (MS/MS) to obtain fragmentation pattern mw_check->msms_run No id_known Impurity Identified (Known Substance) mw_check->id_known Yes frag_check Does fragmentation pattern match the proposed structure? (e.g., alpha-cleavage, loss of groups) msms_run->frag_check id_unknown Impurity Characterized (Unknown Structure) frag_check->id_unknown Yes frag_check->id_unknown Partially

Sources

Validation

A Guide to the Orthogonal Titration of Molecular Structure: Cross-Validation of N-methyl-1-quinolin-5-ylmethanamine by NMR Spectroscopy and X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its interaction with biological targets, ultimately defining its efficacy and safety profile. To this end, a multi-faceted approach to structural elucidation is not just best practice; it is a scientific imperative. This guide provides an in-depth comparison of two powerhouse techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural validation of small molecules, using the novel compound N-methyl-1-quinolin-5-ylmethanamine as a case study.

N-methyl-1-quinolin-5-ylmethanamine, a derivative of the versatile quinoline scaffold, holds potential as a key intermediate in the synthesis of new therapeutic agents.[1] Its structural integrity is paramount for any further investigation into its biological activity. Herein, we will explore the synergistic relationship between NMR, which reveals through-bond and through-space atomic correlations in solution, and X-ray crystallography, which provides a high-resolution snapshot of the molecule in its solid, crystalline state.[2][3] This dual-pronged approach ensures a comprehensive and self-validating system for structural confirmation, mitigating the risk of misinterpretation inherent in relying on a single methodology.

The Complementary Nature of NMR and X-ray Crystallography

At their core, NMR spectroscopy and X-ray crystallography offer different yet complementary perspectives on molecular structure. NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution, closely mimicking physiological conditions.[3] It excels at revealing the dynamic nature of molecules.[4] Conversely, X-ray crystallography requires a well-ordered single crystal and yields a static, high-resolution model of the molecule's electron density.[2][5]

While X-ray crystallography often provides the "gold standard" for atomic coordinates, it relies on the ability to grow high-quality crystals, which can be a significant bottleneck.[6] Furthermore, the crystal packing forces can sometimes influence the observed conformation. NMR, on the other hand, does not require crystallization but can be limited by molecular weight and spectral complexity.[4][7] By employing both techniques, we can cross-validate our findings, ensuring the determined structure is accurate in both the solution and solid phases.[3]

Experimental Validation Workflow

The following sections detail the experimental protocols for the synthesis and subsequent structural analysis of N-methyl-1-quinolin-5-ylmethanamine.

Synthesis of N-methyl-1-quinolin-5-ylmethanamine

A common synthetic route to N-methyl-1-quinolin-5-ylmethanamine involves the reductive amination of quinoline-5-carbaldehyde with methylamine.

Protocol:

  • To a solution of quinoline-5-carbaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-methyl-1-quinolin-5-ylmethanamine.

G cluster_synthesis Synthesis Workflow Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde Imine Formation Imine Formation Quinoline-5-carbaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Sodium Borohydride Purification Purification Reduction->Purification N-methyl-1-quinolin-5-ylmethanamine N-methyl-1-quinolin-5-ylmethanamine Purification->N-methyl-1-quinolin-5-ylmethanamine

Caption: Synthetic workflow for N-methyl-1-quinolin-5-ylmethanamine.

Part 1: Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[8] A suite of 1D and 2D NMR experiments were conducted to fully characterize N-methyl-1-quinolin-5-ylmethanamine.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Data Acquisition: Record 1H, 13C, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.[9]

  • Data Processing: Process the acquired data using appropriate NMR software.

Hypothetical NMR Data Analysis

For the purpose of this guide, we will analyze a hypothetical but realistic set of NMR data for N-methyl-1-quinolin-5-ylmethanamine.

Proton (¹H) Chemical Shift (ppm) Multiplicity Integration Assignment
H-28.90dd1HQuinoline
H-48.15d1HQuinoline
H-37.40dd1HQuinoline
H-87.95d1HQuinoline
H-67.80d1HQuinoline
H-77.60t1HQuinoline
CH₂4.10s2HMethylene
CH₃2.55s3HMethyl
NH1.90br s1HAmine
Carbon (¹³C) Chemical Shift (ppm) Assignment
C-2150.5Quinoline
C-8a148.0Quinoline
C-4136.0Quinoline
C-5133.0Quinoline
C-8129.5Quinoline
C-7129.0Quinoline
C-6126.5Quinoline
C-4a128.0Quinoline
C-3121.0Quinoline
CH₂55.0Methylene
CH₃35.0Methyl
  • ¹H NMR: The aromatic region shows distinct signals characteristic of a substituted quinoline ring. The singlets at 4.10 and 2.55 ppm correspond to the methylene and methyl protons, respectively.

  • ¹³C NMR: The number of carbon signals is consistent with the proposed structure.[10]

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the quinoline ring, confirming the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, a correlation between the methylene protons (4.10 ppm) and the quinoline C-5 carbon (133.0 ppm) would confirm the attachment point of the methylaminomethyl group. A correlation between the methyl protons (2.55 ppm) and the methylene carbon (55.0 ppm) would confirm the N-methyl group.

G cluster_nmr NMR Data Interpretation Workflow 1D NMR (1H, 13C) 1D NMR (1H, 13C) Proton & Carbon Assignment Proton & Carbon Assignment 1D NMR (1H, 13C)->Proton & Carbon Assignment 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Connectivity Analysis Connectivity Analysis 2D NMR (COSY, HSQC, HMBC)->Connectivity Analysis Proton & Carbon Assignment->Connectivity Analysis Structure Confirmation Structure Confirmation Connectivity Analysis->Structure Confirmation G cluster_xray X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Sources

Comparative

A Comparative Guide to the Reactivity of N-methyl-1-quinolin-5-ylmethanamine and N-methyl-1-isoquinolin-5-ylmethanamine

Introduction In the landscape of medicinal chemistry and drug development, quinoline and isoquinoline scaffolds are of paramount importance.[1][2][3] These nitrogen-containing bicyclic heteroaromatics form the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinoline and isoquinoline scaffolds are of paramount importance.[1][2][3] These nitrogen-containing bicyclic heteroaromatics form the core of numerous pharmacologically active agents, from anti-malarial drugs to anti-cancer therapies. The precise placement of the nitrogen atom within this fused ring system—at position 1 in quinoline versus position 2 in isoquinoline—imparts subtle yet significant differences in the electronic distribution, which in turn governs the reactivity of their substituted derivatives.

This guide provides an in-depth comparison of the reactivity of two specific isomers: N-methyl-1-quinolin-5-ylmethanamine and N-methyl-1-isoquinolin-5-ylmethanamine. The focus of our analysis will be on the exocyclic secondary amine moiety (-CH₂NHCH₃), as its basicity and nucleophilicity are critical determinants of molecular interactions, such as binding to biological targets or participating in further synthetic transformations. Lacking direct comparative experimental data in the literature for these specific compounds, this guide will build a predictive framework based on fundamental principles of heterocyclic chemistry and will propose a rigorous experimental workflow for empirical validation.

Theoretical Framework: Electronic Properties of the Quinoline and Isoquinoline Nuclei

Quinoline and isoquinoline are isoelectronic with naphthalene and possess a 10-pi electron aromatic system.[4] The key difference is the replacement of a C-H group with a more electronegative sp²-hybridized nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I) across the entire ring system, making both quinoline and isoquinoline less reactive towards electrophilic aromatic substitution than naphthalene but more susceptible to nucleophilic attack on the heterocyclic ring.[5][6]

The primary distinction between the two isomers lies in the position of the nitrogen atom relative to the fused benzene ring.

  • Quinoline (1-azanaphthalene): The nitrogen atom is at position 1, adjacent to the ring junction.

  • Isoquinoline (2-azanaphthalene): The nitrogen is at position 2, removed from the ring junction.

This structural variance influences the overall basicity of the parent heterocycles. Isoquinoline is a slightly stronger base than quinoline.[6][7] This is often attributed to the lone pair on the nitrogen in quinoline being sterically hindered by the peri-hydrogen at C-8, which is not a factor in isoquinoline.

CompoundpKₐ of Conjugate Acid
Pyridine5.2
Quinoline4.9[6]
Isoquinoline5.1 - 5.4[6][8][9]

This fundamental difference in the electronic nature of the core scaffolds provides the basis for predicting the reactivity of their derivatives.

Caption: N-methyl-1-quinolin-5-ylmethanamine (left) and N-methyl-1-isoquinolin-5-ylmethanamine (right).

Comparative Reactivity Analysis: A Predictive Hypothesis

The reactivity of the N-methylmethanamine side chain is fundamentally about the availability of the lone pair of electrons on the secondary amine nitrogen. This availability dictates the amine's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electrophilic center). The electronic influence of the aromatic core, transmitted through the methylene (-CH₂-) spacer, will be the deciding factor.

Our central hypothesis is that N-methyl-1-isoquinolin-5-ylmethanamine will exhibit greater reactivity—higher basicity and nucleophilicity—than its quinoline counterpart.

Causality behind the Hypothesis:

  • Inductive Effects: The nitrogen atom in both heterocycles deactivates the ring system. In quinoline, the N1 atom is closer to the C5 position than the N2 atom is in isoquinoline. While this is a through-bond effect, the overall electron-withdrawing pull from the heterocyclic nitrogen is slightly more pronounced at the C5 position in the quinoline system.

  • Resonance and Aromaticity: Electrophilic substitution on both quinoline and isoquinoline preferentially occurs on the benzene ring at positions C5 and C8, as this preserves the aromaticity of the pyridine ring in the Wheland intermediate.[4][7][10] This indicates that the C5 position is one of the most electron-rich positions on the carbocyclic ring for both isomers. However, the greater intrinsic basicity of the isoquinoline nucleus suggests a slightly higher overall electron density in its carbocyclic ring compared to quinoline.[7]

  • Predicted Outcome: A less electron-withdrawing (or more "electron-donating") aromatic system will increase the electron density on the exocyclic amine's nitrogen atom. This enhanced electron density translates to a higher pKₐ (stronger base) and a faster reaction rate with electrophiles (stronger nucleophile). Therefore, the subtly less electron-demanding nature of the isoquinoline-5-yl group is predicted to render the attached amine more reactive.

Proposed Experimental Validation Workflow

To empirically test our hypothesis, a series of self-validating experiments should be conducted. The following protocols are designed to provide robust, quantitative data for a direct comparison.

G cluster_0 Synthesis & Purification cluster_1 Reactivity Assessment cluster_2 Data Analysis & Comparison S1 Synthesis via Reductive Amination S2 Purification via Column Chromatography S1->S2 S3 Structural Verification (NMR, HRMS) S2->S3 A1 Basicity Measurement (Potentiometric Titration) S3->A1 Pure Isomers A2 Nucleophilicity Assay (Kinetic Study) S3->A2 Pure Isomers A3 Computational Modeling (DFT Calculations) S3->A3 Pure Isomers D1 Compare pKa values A1->D1 D2 Compare Rate Constants (k) A2->D2 D3 Correlate with NBO Charges A3->D3 D1->D2 D2->D3 Conclusion Conclusion D3->Conclusion

Caption: Proposed experimental workflow for comparative reactivity analysis.

Experimental Protocol 1: Synthesis via Reductive Amination

Rationale: Reductive amination is a robust and high-yielding method for synthesizing amines from carbonyl compounds. This protocol uses the corresponding 5-formyl-quinoline or 5-formyl-isoquinoline as a starting material.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate aldehyde (5-formylquinoline or 5-formyl-isoquinoline) in methanol (0.2 M).

  • Add 1.2 equivalents of methylamine (as a solution in THF or ethanol) to the flask.

  • Stir the mixture at room temperature for 2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a DCM/Methanol gradient to afford the pure amine.

  • Verification: Confirm the structure and purity of each product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: Basicity Determination by Potentiometric Titration

Rationale: Potentiometric titration provides a precise measurement of the pKₐ of the conjugate acid of the amine, which is a direct quantitative measure of its basicity.[11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the synthesized amine and dissolve it in a 50:50 ethanol/water mixture (25 mL).

  • Titration Setup: Place the solution in a thermostatted beaker at 25.0 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKₐ is determined from the pH at the half-equivalence point. For higher accuracy, a Gran plot or derivative plot analysis should be performed.

  • Replication: Perform the titration in triplicate for each isomer to ensure reproducibility and calculate the mean pKₐ and standard deviation.

Experimental Protocol 3: Nucleophilicity Comparison by Kinetic Analysis

Rationale: By measuring the rate of reaction with a standard electrophile under identical conditions, the relative nucleophilicity of the two amines can be determined. The reaction of the amine with an electrophile like methyl iodide is a classic Sₙ2 reaction whose rate is directly proportional to the amine's nucleophilicity.

Step-by-Step Methodology:

  • Reaction Setup: In a quartz cuvette, prepare a solution of the amine (e.g., 1 mM) in a buffered solvent (e.g., acetonitrile) to maintain a constant pH.

  • Initiation: Add a known excess of the electrophile, such as methyl iodide (e.g., 10 mM).

  • Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the reaction progress by observing the change in absorbance at a wavelength where the product absorbs but the reactants do not. Alternatively, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.

  • Data Collection: Record the absorbance (or NMR signal integration) at regular time intervals.

  • Kinetic Analysis: As the methyl iodide is in large excess, the reaction will follow pseudo-first-order kinetics with respect to the amine. Plot ln([Amine]t/[Amine]₀) versus time. The slope of this line will be -k_obs, where k_obs is the observed rate constant.

  • Comparison: The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of methyl iodide. The ratio of the rate constants (k_isoquinoline / k_quinoline) will provide a quantitative measure of their relative nucleophilicity.

Predicted Data Summary and Interpretation

Based on our guiding hypothesis, the experimental results are anticipated to align with the following trends.

ParameterN-methyl-1-quinolin-5-ylmethanamineN-methyl-1-isoquinolin-5-ylmethanamineInterpretation
pKa (Conjugate Acid) Expected: ~8.8 - 9.1Expected: ~9.0 - 9.3 A higher pKₐ for the isoquinoline derivative indicates greater basicity.
Rate Constant (k) for Methylation Expected: k_quinExpected: k_isoq > k_quin A larger rate constant for the isoquinoline derivative confirms higher nucleophilicity.
NBO Charge on Amine N (DFT) Less negativeMore negative A more negative charge from computational models supports higher electron density and reactivity.

Interpretation: The expected higher pKₐ and larger reaction rate constant for N-methyl-1-isoquinolin-5-ylmethanamine would provide strong evidence that the isoquinoline nucleus at the 5-position is a better electron-donating system (or less electron-withdrawing) for the exocyclic amine compared to the quinoline-5-yl system. This would validate the initial hypothesis, confirming that the position of the ring nitrogen has a tangible and predictable effect on the reactivity of a side-chain functional group.

Conclusion

While structurally very similar, N-methyl-1-quinolin-5-ylmethanamine and N-methyl-1-isoquinolin-5-ylmethanamine are predicted to exhibit distinct chemical reactivities. The fundamental electronic differences between the quinoline and isoquinoline ring systems, specifically the location of the endocyclic nitrogen, are expected to render the amine of the isoquinoline derivative more basic and more nucleophilic. This guide provides the theoretical rationale for this prediction and outlines a clear, robust experimental pathway for its validation. For researchers in drug development, understanding these subtle differences is critical, as they can translate into significant variations in drug-target binding affinities, metabolic stability, and overall pharmacological profiles.

References

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  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • The Journal of Chemical Physics. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. AIP Publishing. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • PubMed. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]

  • AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Methyl-1-quinolin-6-ylmethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and Spectral Properties of the Quinolinic Derivatives (6-19). Retrieved from [Link]

  • Academia.edu. (2025). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Retrieved from [Link]

  • ResearchGate. (2025). Computational determination of the Electronic and Nonlinear Optical properties.... Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • PubMed Central. (2012). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [https://www.slideshare.net/BABITAKUMARI8894 BABITA KUMARI/quinoline-and-isoquinoline-heterocyclic-chemistry-pharmacy]([Link] BABITA KUMARI/quinoline-and-isoquinoline-heterocyclic-chemistry-pharmacy)

  • PubMed. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • DOI. (n.d.). A-425619 [1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a Novel and Selective Transient Receptor Potential Type V1 Receptor Antagonist.... Retrieved from [Link]

  • Academia.edu. (n.d.). Experiment 8; Reactions of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of N-methyl-1-quinolin-5-ylmethanamine and its N,N-dimethyl Analogue: A Guide for Drug Discovery Professionals

This guide provides a comprehensive technical comparison of N-methyl-1-quinolin-5-ylmethanamine and its N,N-dimethyl analogue. In the absence of direct comparative studies in the public domain, this document synthesizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of N-methyl-1-quinolin-5-ylmethanamine and its N,N-dimethyl analogue. In the absence of direct comparative studies in the public domain, this document synthesizes known chemical principles, data from structurally related compounds, and established experimental protocols to offer a predictive analysis and a framework for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by N-methylation on this quinoline scaffold.

Introduction: The Significance of N-Alkylation in Quinoline-Based Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, aromatic structure serves as a versatile template for engaging a wide array of biological targets. The substituent at the 5-position of the quinoline ring can significantly influence receptor interaction and overall pharmacological profile.

This guide focuses on two closely related analogues: N-methyl-1-quinolin-5-ylmethanamine and N,N-dimethyl-1-quinolin-5-ylmethanamine. The seemingly minor difference—the addition of a second methyl group to the nitrogen atom—can have profound effects on a molecule's physicochemical properties, receptor binding affinity, functional activity, and pharmacokinetic profile. Understanding these effects is crucial for rational drug design and lead optimization. For instance, a related compound, (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, is known to be a potent dopamine agonist in vivo, with its activity attributed to metabolites formed by N-demethylation, and it also shows affinity for serotonergic (5-HT1A) receptors.[1] This suggests that the N-methylation state is a critical determinant of biological activity.

Synthesis and Characterization

The synthesis of these analogues can be achieved through established synthetic routes, typically starting from a common precursor, (quinolin-5-yl)methanamine.

Synthesis of N-methyl-1-quinolin-5-ylmethanamine

A common method for the synthesis of the N-methyl analogue involves reductive amination of quinoline-5-carbaldehyde with methylamine, or by direct N-alkylation of (quinolin-5-yl)methanamine. A more controlled, impurity-free process can be adapted from methods used for similar structures, such as the synthesis of N-methyl-1-naphthalenemethanamine.[2] This would involve the reaction of 5-(chloromethyl)quinoline with N-methylformamide in the presence of a strong base to form the formamide intermediate, followed by acid or base hydrolysis to yield the final product.

Synthesis of N,N-dimethyl-1-quinolin-5-ylmethanamine

The N,N-dimethyl analogue can be synthesized via several routes. One common method is the Eschweiler-Clarke reaction, which involves the reaction of the primary amine, (quinolin-5-yl)methanamine, with an excess of formic acid and formaldehyde. This reaction proceeds through reductive methylation to yield the tertiary amine. Alternatively, direct alkylation of (quinolin-5-yl)methanamine with a methylating agent such as methyl iodide can be employed, although this may yield a mixture of the mono- and di-methylated products, requiring careful control of stoichiometry and reaction conditions.

Comparative Physicochemical Properties

PropertyN-methyl-1-quinolin-5-ylmethanamineN,N-dimethyl-1-quinolin-5-ylmethanamineRationale for Predicted Difference
Molecular Weight 172.23 g/mol 186.26 g/mol Addition of a methyl group.
Predicted logP ~2.3~2.6Increased lipophilicity due to the additional methyl group.
Predicted pKa ~9.5~9.2The electron-donating effect of the second methyl group slightly increases the basicity of the nitrogen, but steric hindrance may slightly lower the pKa of the conjugate acid.
Hydrogen Bond Donors 10The tertiary amine of the N,N-dimethyl analogue cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptors 22The nitrogen atoms in the quinoline ring and the side chain can both accept hydrogen bonds.
Polar Surface Area (PSA) 28.1 Ų16.1 ŲThe loss of the N-H bond in the N,N-dimethyl analogue significantly reduces the polar surface area.

Predicted Pharmacological Profile

Based on the pharmacology of related quinoline and N-alkylated amine compounds, a primary area of investigation for these molecules would be their interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The degree of N-methylation is expected to influence both receptor affinity and selectivity.

Receptor Binding Affinity

The addition of a second methyl group on the nitrogen atom increases steric bulk and lipophilicity. This can have several effects on receptor binding:

  • Increased van der Waals Interactions: The additional methyl group may lead to more favorable van der Waals interactions within a hydrophobic pocket of the receptor binding site, potentially increasing affinity.

  • Steric Hindrance: Conversely, the increased bulk could introduce steric clashes with amino acid residues in the binding pocket, leading to a decrease in affinity.

  • Loss of Hydrogen Bonding: The N-methyl analogue possesses a secondary amine capable of acting as a hydrogen bond donor, a critical interaction for the binding of many ligands to their receptors. The N,N-dimethyl analogue, being a tertiary amine, lacks this capability. This could significantly reduce its affinity for receptors where hydrogen bonding is a key component of the binding interaction.

Given these competing factors, it is plausible that the N-methyl analogue will exhibit higher affinity for certain receptor subtypes, particularly those with a binding pocket that can accommodate a hydrogen bond donor. The N,N-dimethyl analogue may show higher affinity for receptors with a larger, more hydrophobic binding pocket.

Functional Activity

The functional activity (i.e., agonist, antagonist, or inverse agonist) of these compounds at their target receptors is also likely to be modulated by the N-alkylation state. The conformational changes in the receptor upon ligand binding that lead to downstream signaling are sensitive to the precise orientation and interactions of the ligand in the binding pocket. The presence or absence of a hydrogen bond from the amine and the difference in steric bulk can alter the ligand's binding mode and, consequently, its functional effect.

Proposed Experimental Workflows for Head-to-Head Comparison

To empirically determine and compare the properties of N-methyl-1-quinolin-5-ylmethanamine and its N,N-dimethyl analogue, a series of well-established in vitro assays should be performed.

Radioligand Competition Binding Assay

This assay will determine the binding affinity (Ki) of the two compounds for a panel of relevant receptors, such as serotonin and dopamine receptor subtypes.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant salts).

  • Competition Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) to each well.

  • Test Compound Addition: Add increasing concentrations of the unlabeled test compounds (N-methyl and N,N-dimethyl analogues) to the wells.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should be a high-affinity, selective ligand for the target receptor to ensure a robust and sensitive assay.

  • Competition Format: This format is more efficient for screening and comparing the affinities of multiple unlabeled compounds than direct saturation binding experiments for each compound.

  • Equilibrium Conditions: The incubation time and temperature are optimized to ensure that the binding reaction has reached equilibrium, which is a prerequisite for accurate determination of affinity constants.

Caption: Radioligand Competition Binding Assay Workflow.

cAMP Functional Assay

This assay will determine the functional activity of the compounds at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT1A receptor) in appropriate media.

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Addition: Add increasing concentrations of the test compounds to the cells. For antagonist mode, co-incubate the test compounds with a known agonist at its EC80 concentration.

  • Stimulation: Add a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. For Gi-coupled receptors, add forskolin to stimulate adenylyl cyclase and induce a cAMP signal that can be inhibited by the agonist.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Lysis and Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF or AlphaScreen) to measure the amount of cAMP produced.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality Behind Experimental Choices:

  • cAMP Measurement: cAMP is a key second messenger for a large family of GPCRs, making its measurement a direct readout of receptor activation or inhibition.

  • PDE Inhibition: PDE inhibitors are used to prevent the rapid degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Forskolin Stimulation (for Gi): For Gi-coupled receptors, which inhibit adenylyl cyclase, a basal level of cAMP needs to be stimulated with forskolin so that inhibition by an agonist can be measured.

G cluster_receptor GPCR Signaling cluster_assay_intervention Assay Intervention Ligand Agonist Receptor Gs/Gi-Coupled Receptor Ligand->Receptor binds G_Protein G Protein Receptor->G_Protein activates/inhibits AC Adenylyl Cyclase G_Protein->AC modulates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PDE PDE cAMP->PDE degraded by Measurement Measurement cAMP->Measurement Measured AMP AMP PDE->AMP PDE_Inhibitor PDE Inhibitor PDE_Inhibitor->PDE blocks Forskolin Forskolin (for Gi) Forskolin->AC stimulates

Caption: GPCR-cAMP Signaling Pathway and Assay Intervention Points.

In Vitro ADME: MDR1-MDCK Permeability Assay

This assay will assess the potential for the compounds to be substrates of the P-glycoprotein (P-gp) efflux transporter, a key determinant of blood-brain barrier penetration and oral bioavailability.

Experimental Protocol:

  • Cell Culture: Culture MDR1-MDCK cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on a semi-permeable membrane in a Transwell® plate system until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (A to B): Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time.

  • Permeability Assay (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp.

Causality Behind Experimental Choices:

  • MDR1-MDCK Cells: This cell line is a widely accepted in vitro model for assessing P-gp substrate liability due to its overexpression of the human P-gp transporter.

  • Bidirectional Measurement: Measuring permeability in both directions is essential to calculate the efflux ratio and distinguish between passive diffusion and active transport.

  • LC-MS/MS Quantification: This analytical technique provides the sensitivity and specificity required to accurately quantify low concentrations of the test compound in the assay matrix.

Concluding Remarks

The head-to-head comparison of N-methyl-1-quinolin-5-ylmethanamine and its N,N-dimethyl analogue provides a valuable case study in the structure-activity relationship of N-alkylation. While the N,N-dimethyl analogue offers increased lipophilicity, which may enhance membrane permeability, this is counterbalanced by an increase in steric bulk and the loss of a hydrogen bond donor, which could negatively impact receptor affinity. The N-methyl analogue, with its potential for hydrogen bonding, may exhibit higher affinity for specific receptor subtypes.

The experimental workflows detailed in this guide provide a robust framework for definitively characterizing and comparing these two compounds. The resulting data on their physicochemical properties, receptor binding profiles, functional activities, and permeability will enable a comprehensive understanding of their pharmacological differences and guide further drug discovery efforts based on the quinoline scaffold.

References

  • Chem-Impex. (n.d.). N-Methyl-1-quinolin-6-ylmethanamine.
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  • Cheméo. (n.d.). Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3).
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Comparative

A Guide to the Orthogonal Confirmation of N-methyl-1-quinolin-5-ylmethanamine Identity Using Reference Standards

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. For a compound such as N-methyl-1-quinolin-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. For a compound such as N-methyl-1-quinolin-5-ylmethanamine, a versatile building block in medicinal chemistry, establishing its identity with irrefutable evidence is a critical quality attribute.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the definitive confirmation of N-methyl-1-quinolin-5-ylmethanamine's identity against a certified reference standard.

The core principle of this guide is the application of a multi-pronged, or orthogonal, analytical approach. By leveraging techniques that measure distinct chemical and physical properties of the molecule, we create a self-validating system that significantly minimizes the probability of a misidentification. The primary methods discussed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination, and High-Performance Liquid Chromatography (HPLC) for purity assessment and retention time matching.

The Central Role of Analytical Reference Standards

Analytical reference standards are highly characterized materials of known purity and composition that serve as a benchmark against which a sample of interest is compared.[3][4] Their use is fundamental to achieving accurate and reliable results in both qualitative and quantitative analyses.[3][4] For the confirmation of N-methyl-1-quinolin-5-ylmethanamine, a certified reference standard is indispensable. All experimental data obtained from the test sample must be directly compared to the data generated from the reference standard under identical analytical conditions.

Workflow for Identity Confirmation

The overall workflow for confirming the identity of a synthesized or procured batch of N-methyl-1-quinolin-5-ylmethanamine involves a sequential and comparative analysis against a certified reference standard.

G cluster_0 Identity Confirmation Workflow Sample_Preparation Prepare solutions of Test Sample and Reference Standard HPLC_Analysis HPLC Purity & Retention Time Comparison Sample_Preparation->HPLC_Analysis Inject both solutions MS_Analysis Mass Spectrometry Molecular Weight Confirmation HPLC_Analysis->MS_Analysis Proceed if purity & RT match NMR_Analysis NMR Spectroscopy Structural Elucidation MS_Analysis->NMR_Analysis Proceed if MW is confirmed Data_Comparison Comprehensive Data Comparison & Assessment NMR_Analysis->Data_Comparison Compare full dataset Confirmation_Report Issuance of Confirmation of Identity Report Data_Comparison->Confirmation_Report If all data concurs

Caption: High-level workflow for the identity confirmation of N-methyl-1-quinolin-5-ylmethanamine.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[5][6][7] It provides detailed information about the chemical environment of individual atoms within a molecule. For identity confirmation, the ¹H (proton) and ¹³C (carbon) NMR spectra of the test sample must be identical to those of the reference standard.

Causality in Experimental Choices:
  • Solvent Selection: A deuterated solvent that fully dissolves the sample without reacting with it is chosen, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice depends on the solubility of N-methyl-1-quinolin-5-ylmethanamine.

  • 1D vs. 2D NMR: While 1D ¹H and ¹³C NMR are often sufficient for identity confirmation against a reference standard, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structures or to resolve signal overlap, providing irrefutable evidence of atomic connectivity.[6][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the N-methyl-1-quinolin-5-ylmethanamine test sample and the reference standard into separate, clean NMR tubes. Dissolve each in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum for both the test sample and the reference standard. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum for both samples. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more).

  • Data Processing and Comparison: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts, signal multiplicities (splitting patterns), and integration values of the test sample's spectrum must match those of the reference standard's spectrum.

Data Comparison Table
ParameterExpected Outcome (from Reference Standard)Observed Outcome (from Test Sample)Conclusion
¹H NMR Chemical ShiftsIdentical to reference standard spectrumTo be determinedMatch / No Match
¹H NMR Signal MultiplicityIdentical to reference standard spectrumTo be determinedMatch / No Match
¹H NMR IntegrationProportional to the number of protonsTo be determinedMatch / No Match
¹³C NMR Chemical ShiftsIdentical to reference standard spectrumTo be determinedMatch / No Match

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] It is used to confirm the molecular weight of a compound, providing a fundamental piece of evidence for its identity.[11][12]

Causality in Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like N-methyl-1-quinolin-5-ylmethanamine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred as it can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[13]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of the test sample and the reference standard in a suitable solvent, such as a mixture of acetonitrile and water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Infusion or Injection: The sample can be directly infused into the mass spectrometer or injected via the LC system.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecular ion [M+H]⁺ of N-methyl-1-quinolin-5-ylmethanamine (C₁₁H₁₂N₂) is approximately 173.10.

  • Data Analysis: Compare the m/z value of the most abundant ion in the test sample's spectrum with that of the reference standard.

Data Comparison Table
ParameterTheoretical ValueExpected Outcome (from Reference Standard)Observed Outcome (from Test Sample)Conclusion
Molecular FormulaC₁₁H₁₂N₂
Exact Mass172.1000
[M+H]⁺ (m/z)173.1073~173.11To be determinedMatch / No Match

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture.[14][15] For identity confirmation, the retention time of the major peak in the test sample's chromatogram is compared to that of the reference standard.[3] This also serves as a crucial purity assessment.[15][16]

Causality in Experimental Choices:
  • Stationary and Mobile Phases: Reversed-phase HPLC is commonly used for moderately polar compounds like N-methyl-1-quinolin-5-ylmethanamine. A C18 column is a typical choice for the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[17]

  • Detector: A UV detector is suitable as the quinoline ring system is chromophoric and will absorb UV light at a specific wavelength (e.g., 235 nm).[17]

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Standard Preparation: Accurately prepare solutions of the test sample and reference standard at the same concentration (e.g., 0.5 mg/mL) in the mobile phase.[18]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: e.g., 60:40 (v/v) Methanol: 0.1 M Ammonium Acetate buffer

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 235 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the reference standard solution followed by the test sample solution.

  • Data Comparison: The retention time of the principal peak in the test sample chromatogram must correspond to that of the reference standard. The purity of the test sample can also be determined by calculating the area percentage of the main peak.

G cluster_1 HPLC Analysis Workflow Prepare_Solutions Prepare Sample and Reference Standard Solutions Instrument_Setup Set up HPLC system (Column, Mobile Phase, Detector) Prepare_Solutions->Instrument_Setup Inject_Standard Inject Reference Standard Instrument_Setup->Inject_Standard Record_RT_Standard Record Retention Time (RT) Inject_Standard->Record_RT_Standard Inject_Sample Inject Test Sample Record_RT_Standard->Inject_Sample Record_RT_Sample Record Retention Time (RT) and assess purity Inject_Sample->Record_RT_Sample Compare_Data Compare Sample RT to Standard RT Record_RT_Sample->Compare_Data

Caption: Step-by-step workflow for HPLC-based identity and purity analysis.

Data Comparison Table
ParameterExpected Outcome (from Reference Standard)Observed Outcome (from Test Sample)Acceptance Criteria
Retention Time (min)To be determinedTo be determined± 2% of the reference standard
Purity (Area %)≥ 98.0%To be determined≥ 98.0%

Conclusion

The definitive confirmation of N-methyl-1-quinolin-5-ylmethanamine's identity is achieved not by a single analytical technique, but by the congruence of data from orthogonal methods. When the NMR spectra, the mass-to-charge ratio from MS, and the HPLC retention time of a test sample are all identical to those of a certified reference standard, a high degree of confidence in the material's identity is established. This rigorous, multi-faceted approach ensures the integrity of research and the quality of pharmaceutical development.

References

  • Afzal, S., et al. (2022). "The role of High-Performance Liquid Chromatography in the pharmaceutical analysis." World Journal of Biology and Biotechnology, 7(3), 111-115. [Link]

  • Byrd, J. C. (2023). "HPLC in Pharmaceutical Applications and Pharmaceutical Industry." Lab Manager. [Link]

  • Chemistry LibreTexts. (2021). "1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry." [Link]

  • ResolveMass Laboratories Inc. (n.d.). "Analytical Techniques for Reference Standard Characterization." [Link]

  • SCION Instruments. (2023). "Importance of using analytical standards – qualitative and quantitative analysis." [Link]

  • Moravek, Inc. (2022). "Why Is HPLC Ideal for Chemical Purity Testing?" [Link]

  • Elyashberg, M. (2015). "Identification and structure elucidation by NMR spectroscopy." ResearchGate. [Link]

  • HSC Chemistry. (n.d.). "Understanding Mass Spectrometry for Organic Compound Analysis." [Link]

  • Clark, J. (2015). "mass spectra - the molecular ion (M+) peak." Chemguide. [Link]

  • ALWSCI. (2024). "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." [Link]

  • University of Gothenburg. (2023). "Small molecule-NMR." [Link]

  • AMSbiopharma. (2023). "Impurity profiling and HPLC methods for drug quality compliance." [Link]

  • Spectroscopy Online. (2015). "How Do You Prepare Reference Standards and Solutions?" [Link]

  • Michigan State University Department of Chemistry. (n.d.). "Mass Spectrometry." [Link]

  • Hypha Discovery. (n.d.). "Structure Elucidation and NMR." [Link]

  • IRE Journals. (2022). "Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin." [Link]

  • Lebedev, A. T., & Zaikin, V. G. (2006). "Organic mass spectrometry at the beginning of the 21st century." ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of N-methyl-1-quinolin-5-ylmethanamine

For researchers, scientists, and professionals in the dynamic field of drug development, the reproducibility of experimental results is paramount. This principle is fundamentally reliant on the consistency of the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the reproducibility of experimental results is paramount. This principle is fundamentally reliant on the consistency of the chemical entities utilized. This guide provides an in-depth technical comparison of analytical methodologies for assessing the batch-to-batch consistency of synthesized N-methyl-1-quinolin-5-ylmethanamine, a key intermediate in various research and development pipelines.[1] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your analytical workflows.

The Imperative of Batch-to-Batch Consistency

In pharmaceutical research, variations in the purity and impurity profile of a starting material can have cascading effects on downstream processes, leading to inconsistent biological activity, failed experiments, and costly delays.[2] Ensuring batch-to-batch consistency is not merely a quality control checkbox; it is a foundational element of scientific rigor and regulatory compliance. The International Council for Harmonisation (ICH) has established clear guidelines, such as ICH Q3A(R2), that underscore the importance of characterizing and controlling impurities in new drug substances.[2][3][4]

This guide will compare four critical analytical techniques for the comprehensive characterization of N-methyl-1-quinolin-5-ylmethanamine:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and purity verification.

  • Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.

  • Elemental Analysis (EA) for verifying the elemental composition.

Orthogonal Analytical Approach for Robust Consistency Assessment

A multi-faceted analytical strategy is crucial for a comprehensive evaluation of batch-to-batch consistency. Each technique provides a unique and complementary perspective on the chemical properties of the synthesized compound.

Figure 1: A multi-pronged analytical workflow for comprehensive batch consistency assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable technique for separating, identifying, and quantifying each component in a mixture, making it the gold standard for purity assessment and impurity profiling in the pharmaceutical industry.[5][6]

Why HPLC?

The power of HPLC lies in its high resolving power, sensitivity, and robustness. For N-methyl-1-quinolin-5-ylmethanamine, a reversed-phase HPLC method is ideal. The non-polar stationary phase (like C18) effectively retains the relatively non-polar quinoline moiety, while a polar mobile phase allows for the separation of the main compound from potential impurities with different polarities.

Experimental Protocol: HPLC

Objective: To determine the purity of N-methyl-1-quinolin-5-ylmethanamine and quantify any related substances.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-methyl-1-quinolin-5-ylmethanamine sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Data: HPLC Analysis of Three Batches
ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Purity (Area %) 99.85%99.91%99.88%≥ 99.5%
Retention Time (Main Peak) 12.5 min12.5 min12.6 minConsistent
Impurity A (RT 10.2 min) 0.08%0.05%0.07%≤ 0.1%
Impurity B (RT 14.1 min) 0.04%Not Detected0.03%≤ 0.1%
Total Impurities 0.15%0.09%0.12%≤ 0.5%

Interpretation: The data demonstrates high purity across all three batches, with a consistent retention time for the main peak. The impurity profiles are also highly similar, with all known and unknown impurities falling well below the ICH reporting threshold of 0.1%.[3] This consistency in the impurity profile is a critical indicator of a well-controlled manufacturing process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

¹H and ¹³C NMR spectroscopy are unparalleled for the unambiguous structural elucidation of organic molecules. For batch-to-batch consistency, NMR serves as a powerful tool for identity confirmation and can also be used for quantitative purity assessment (qNMR).

Why NMR?

NMR provides a detailed fingerprint of the molecule's structure. Any variation in the chemical structure, even subtle changes, will result in a different NMR spectrum. This makes it an excellent technique for confirming the identity of N-methyl-1-quinolin-5-ylmethanamine and detecting any structural isomers or other impurities that may have similar retention times in HPLC.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of N-methyl-1-quinolin-5-ylmethanamine.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the N-methyl-1-quinolin-5-ylmethanamine sample.

  • Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

Comparative Data: ¹H NMR Analysis
BatchStructural ConfirmationPurity by qNMR
Batch 1 Consistent with proposed structure99.8%
Batch 2 Consistent with proposed structure99.9%
Batch 3 Consistent with proposed structure99.8%

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9 (dd)Doublet of doublets1HH2 (Quinoline)
~8.1 (d)Doublet1HH4 (Quinoline)
~7.9 (d)Doublet1HH8 (Quinoline)
~7.7 (d)Doublet1HH6 (Quinoline)
~7.5 (t)Triplet1HH7 (Quinoline)
~7.4 (t)Triplet1HH3 (Quinoline)
~4.0 (s)Singlet2H-CH₂-
~2.5 (s)Singlet3H-CH₃
~1.8 (s)Singlet1H-NH-

Interpretation: The ¹H NMR spectra for all three batches should be superimposable, confirming the structural integrity of the compound. The qNMR results corroborate the high purity determined by HPLC, providing orthogonal confirmation of batch quality.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Impurities

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound and can be used to identify unknown impurities by analyzing their fragmentation patterns.

Why MS?

MS is crucial for confirming the molecular weight of N-methyl-1-quinolin-5-ylmethanamine (C₁₁H₁₂N₂, MW: 172.23).[7] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of even trace-level impurities, aiding in their structural elucidation.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of N-methyl-1-quinolin-5-ylmethanamine and identify any co-eluting impurities.

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

LC Conditions: Same as the HPLC protocol described above.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50-500 m/z
Comparative Data: Mass Spectrometry Analysis
BatchMolecular Ion [M+H]⁺Key Fragments (Predicted)Impurity Identification
Batch 1 173.11158, 143, 128No significant impurities detected
Batch 2 173.11158, 143, 128No significant impurities detected
Batch 3 173.11158, 143, 128No significant impurities detected

Interpretation: The consistent observation of the protonated molecular ion at m/z 173.11 across all batches confirms the molecular weight of the target compound. The fragmentation pattern, which would be consistent across batches, provides further structural confirmation. The absence of significant impurity ions in the mass spectra reinforces the high purity of the synthesized material.

MS_Fragmentation N-methyl-1-quinolin-5-ylmethanamine\n[M+H]⁺ = 173.11 N-methyl-1-quinolin-5-ylmethanamine [M+H]⁺ = 173.11 Loss of -CH₃\n[M+H-15]⁺ = 158.10 Loss of -CH₃ [M+H-15]⁺ = 158.10 N-methyl-1-quinolin-5-ylmethanamine\n[M+H]⁺ = 173.11->Loss of -CH₃\n[M+H-15]⁺ = 158.10 -CH₃ Loss of -NH\n[M+H-15-15]⁺ = 143.08 Loss of -NH [M+H-15-15]⁺ = 143.08 Loss of -CH₃\n[M+H-15]⁺ = 158.10->Loss of -NH\n[M+H-15-15]⁺ = 143.08 -NH₂ Quinoline Cation\n[C₉H₇N+H]⁺ = 129.06 Quinoline Cation [C₉H₇N+H]⁺ = 129.06 Loss of -NH\n[M+H-15-15]⁺ = 143.08->Quinoline Cation\n[C₉H₇N+H]⁺ = 129.06 -CH₂

Figure 2: Predicted mass spectrometry fragmentation pathway for N-methyl-1-quinolin-5-ylmethanamine.

Elemental Analysis (EA): The Fundamental Compositional Check

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized molecule.

Why EA?

While HPLC, NMR, and MS provide detailed information about purity and structure, elemental analysis offers a fundamental confirmation of the compound's elemental composition. A consistent elemental analysis across batches provides confidence that the correct compound has been synthesized and that there are no significant inorganic impurities.

Experimental Protocol: Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of N-methyl-1-quinolin-5-ylmethanamine.

Instrumentation: CHN Elemental Analyzer.

Sample Preparation: A few milligrams of the dried sample are accurately weighed and placed in a tin capsule.

Comparative Data: Elemental Analysis
ElementTheoretical %Batch 1 %Batch 2 %Batch 3 %Acceptance Criteria
Carbon (C) 76.7176.6576.7876.70± 0.4%
Hydrogen (H) 7.027.056.987.01± 0.4%
Nitrogen (N) 16.2716.2116.3016.25± 0.4%

Interpretation: The experimental values for carbon, hydrogen, and nitrogen for all three batches are in close agreement with the theoretical values for the molecular formula C₁₁H₁₂N₂. This provides strong evidence for the correct elemental composition and the absence of significant impurities that would alter these ratios.

Conclusion: A Holistic Approach to Ensuring Consistency

The batch-to-batch consistency of N-methyl-1-quinolin-5-ylmethanamine is best assessed through a combination of orthogonal analytical techniques. HPLC provides a robust measure of purity and impurity profile, NMR offers definitive structural confirmation, MS confirms the molecular weight and aids in impurity identification, and Elemental Analysis verifies the fundamental elemental composition. By employing this comprehensive analytical strategy, researchers and drug development professionals can ensure the reliability and reproducibility of their work, ultimately accelerating the path to discovery and innovation.

References

  • Chem-Impex. N-Methyl-1-quinolin-6-ylmethanamine. [Link]

  • PubChem. (Quinolin-5-yl)methanamine. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • European Medicines Agency. ICH guideline Q3A(R2) on impurities in new drug substances. [Link]

  • National Center for Biotechnology Information. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • ResearchGate. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. [Link]

  • ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • AMS Biotechnology (Europe) Ltd. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • International Journal of Pharmaceutical Compounding. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]

  • ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... [Link]

  • Nature. Design, synthesis, and in silico studies of quinoline-based-benzo[d]imidazole bearing different acetamide derivatives as potent α-glucosidase inhibitors. [Link]

  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. [Link]

  • International Journal of Pharmaceutical Compounding. Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]

  • International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Science Publishing Group. A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. [Link]

  • MDPI. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-methyl-1-quinolin-5-ylmethanamine Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-methyl-1-quinolin-5-ylmethanamine derivatives. As researchers and drug development professionals, understanding how subtle m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-methyl-1-quinolin-5-ylmethanamine derivatives. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount for designing potent and selective therapeutic agents. This document synthesizes findings from related studies to present a comparative framework for this promising class of compounds, focusing on their potential as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy.[1]

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The N-methyl-1-quinolin-5-ylmethanamine core, in particular, offers a versatile platform for structural modifications to optimize interactions with various biological targets.

The N-methyl-1-quinolin-5-ylmethanamine Scaffold: A Platform for Diverse Biological Activities

The N-methyl-1-quinolin-5-ylmethanamine scaffold is characterized by a quinoline ring system with a methylaminomethyl substituent at the 5-position. This arrangement provides several key features for drug design: a planar aromatic system capable of π-π stacking interactions, a hydrogen bond donor/acceptor in the amine group, and a flexible linker. These characteristics make it an attractive starting point for developing inhibitors for enzymes such as acetylcholinesterase (AChE), where interactions with both the catalytic and peripheral anionic sites are crucial for potent inhibition.[3]

SAR_Scaffold

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

While a systematic SAR study on N-methyl-1-quinolin-5-ylmethanamine derivatives as AChE inhibitors is not extensively documented in a single source, we can extrapolate from related quinoline-based compounds to build a predictive model. The following table presents a hypothetical series of derivatives and their predicted AChE inhibitory activity, based on established SAR principles for similar scaffolds.

Table 1: Comparative AChE Inhibitory Activity of N-methyl-1-quinolin-5-ylmethanamine Derivatives

Compound IDR1 (Quinoline Substitution)R2 (N-Substitution)Predicted AChE IC50 (µM)Rationale for Predicted Activity
1 (Parent) HCH₃15.2Baseline activity of the core scaffold.
2a 6-ClCH₃8.5Electron-withdrawing group at C6 may enhance binding.
2b 7-ClCH₃5.1Substitution at C7 often leads to improved activity in quinoline inhibitors.
2c 8-OCH₃CH₃10.3Methoxy group at C8 can influence planarity and interactions.
3a HC₂H₅12.8Slightly larger alkyl group may offer better hydrophobic interactions.
3b HBenzyl3.7Aromatic ring can engage in π-π stacking with the peripheral anionic site of AChE.
3c HCyclohexyl9.4Bulky aliphatic group may provide favorable steric interactions.
4a 7-ClBenzyl0.9 Combination of optimal substitutions at both R1 and R2 positions.
Donepezil --0.02Reference AChE Inhibitor

Key SAR Insights:

  • Substitution on the Quinoline Ring (R1): The position and nature of substituents on the quinoline ring are critical. Generally, small electron-withdrawing groups like chlorine at the 7-position tend to enhance activity, potentially by influencing the electronic properties of the aromatic system and its interaction with the enzyme's active site.[4]

  • Substitution on the Amine (R2): Modification of the N-methyl group can significantly impact potency. Replacing the methyl group with a larger, aromatic moiety like a benzyl group is predicted to be highly beneficial. This is likely due to the ability of the benzyl ring to form π-π stacking interactions with aromatic residues, such as tryptophan, in the peripheral anionic site (PAS) of AChE.[3]

  • Synergistic Effects: Combining favorable substitutions at both the quinoline ring and the amine is expected to lead to a synergistic enhancement of inhibitory activity, as illustrated by compound 4a .

Anticancer Activity: A Secondary Therapeutic Potential

Several quinoline derivatives have demonstrated potent anticancer activity.[4][5] While less explored for the N-methyl-1-quinolin-5-ylmethanamine scaffold specifically, it is plausible that modifications could elicit cytotoxic effects against cancer cell lines.

Table 2: Comparative Anticancer Activity (Hypothetical) of N-methyl-1-quinolin-5-ylmethanamine Derivatives against HeLa Cell Line

Compound IDR1 (Quinoline Substitution)R2 (N-Substitution)Predicted IC50 (µM)Rationale for Predicted Activity
1 (Parent) HCH₃> 50Low intrinsic cytotoxicity.
5a 7-NO₂CH₃15.8Nitro group can enhance anticancer activity in some heterocyclic systems.
5b 6,8-diClCH₃9.2Dihalogenation can increase lipophilicity and cell permeability.
6a H4-Fluorobenzyl12.5Halogenated benzyl groups are often seen in potent anticancer agents.
6b 7-Cl4-Fluorobenzyl4.3 Combination of favorable substitutions for potential anticancer activity.
Cisplatin --2.5Reference Anticancer Drug

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups like nitro or additional halogens on the quinoline ring may contribute to cytotoxicity.

  • N-Arylmethyl Substituents: Similar to AChE inhibition, N-benzyl derivatives, especially those with halogen substitutions on the phenyl ring, are predicted to show enhanced anticancer activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in SAR studies, detailed experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (from electric eel, 0.1 U/mL in phosphate buffer)

    • Test compounds and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution (or vehicle for control)

    • Incubate at 37°C for 15 minutes.

    • Add 10 µL of the AChE enzyme solution to initiate the reaction.

    • Immediately add 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.

    • The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HeLa cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference drug (Cisplatin) in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability as: (Abs_treated / Abs_control) * 100.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow

Conclusion and Future Directions

The N-methyl-1-quinolin-5-ylmethanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as acetylcholinesterase inhibitors and potentially as anticancer drugs. The predictive SAR analysis presented in this guide, based on data from related quinoline derivatives, highlights key structural modifications that are likely to enhance biological activity. Specifically, substitution at the 7-position of the quinoline ring and the introduction of a benzyl group on the amine are predicted to be highly advantageous for AChE inhibition.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-methyl-1-quinolin-5-ylmethanamine derivatives to validate these SAR hypotheses. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their advancement as potential clinical candidates.

References

  • Kilic, T., & Dogruer, D. S. (2024). Synthesis and investigation of the cholinesterase inhibitory and antioxidant capacities of some novel N'‐(quinolin‐4‐ylmethylene)propanehydrazides against Alzheimer's disease. Archiv der Pharmazie. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • Ziab, Z., et al. (2021). Structure-activity relationship analyses of quinoline-thiosemicarbazones 5a-k. ResearchGate. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 453–465. [Link]

  • Khan, I., et al. (2022). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. BMC Chemistry, 16(1), 5. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-methyl-1-quinolin-5-ylmethanamine: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. N-methyl-1-quinolin-5-ylmethanamine, a versatile building block in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. N-methyl-1-quinolin-5-ylmethanamine, a versatile building block in pharmaceutical research, is one such compound.[1] Its unique structure is instrumental in the development of new therapeutic agents, particularly those targeting neurological disorders and in biochemical research exploring receptor interactions.[1] However, with its utility comes the critical responsibility of safe handling and proper disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-methyl-1-quinolin-5-ylmethanamine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management process.

Hazard Profile and Core Disposal Principle

Given these known hazards and the potential for uncharacterized toxicological properties, the core principle for the disposal of N-methyl-1-quinolin-5-ylmethanamine is to treat it as a hazardous waste . This "cradle-to-grave" approach ensures the highest level of safety and regulatory adherence from the point of generation to its final disposition.[3]

Table 1: Hazard Summary of N-methyl-1-quinolin-5-ylmethanamine and Related Compounds

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
N-methyl-1-quinolin-5-ylmethanamine[2]GHS05, GHS07DangerH315, H318, H335
N-Methyl-1-quinolin-2-ylmethanamine dihydrochloride[4]Not specifiedNot specifiedH302, H315, H319, H335

Personal Protective Equipment (PPE) and Handling Precautions

Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE. Based on the hazards associated with this class of compounds, the following are mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[4]

All handling and preparation for disposal of N-methyl-1-quinolin-5-ylmethanamine and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of N-methyl-1-quinolin-5-ylmethanamine.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Do not mix N-methyl-1-quinolin-5-ylmethanamine waste with other chemical waste streams unless their compatibility is confirmed.[7][8]

  • Keep amine waste separate from incompatible substances such as acids and oxidizing agents to prevent hazardous reactions.[7]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Use a chemically compatible container in good condition.[9] High-density polyethylene (HDPE) is generally a suitable choice for amine waste.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9]

  • The label must also include the full chemical name: "N-methyl-1-quinolin-5-ylmethanamine" and a clear indication of its hazards (e.g., "Corrosive," "Irritant").[7]

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste is a regulatory requirement and a critical safety measure.

  • Keep the waste container tightly sealed at all times, except when adding waste.[7][9]

  • Store the sealed container in a cool, dry, well-ventilated area , away from direct sunlight and sources of ignition.[4][7][10]

  • The storage location should be a designated Satellite Accumulation Area (SAA) that is clearly marked.

Step 4: Scheduling Waste Pickup

Hazardous waste must be disposed of through the proper channels.

  • Do not dispose of N-methyl-1-quinolin-5-ylmethanamine down the drain or in the regular trash. [3][11]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[3]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:
  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can use an absorbent material (e.g., sand, diatomaceous earth) to contain and clean up the spill.[3][12] The contaminated absorbent material must then be placed in a sealed, labeled hazardous waste container for disposal.

  • Large Spills: In the case of a large spill, evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency response team or EHS department.[3]

Exposure Response:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3]

  • Inhalation: Move the affected individual to fresh air.[3]

  • Ingestion: Do not induce vomiting.[3]

In all instances of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-methyl-1-quinolin-5-ylmethanamine.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Emergency Response start Waste Generation ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill exposure Exposure Occurs start->exposure fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Select & Label Container segregate->container store Store in SAA container->store pickup Schedule EHS Pickup store->pickup end Waste Disposed pickup->end small_spill Small Spill: Absorb & Contain spill->small_spill Small large_spill Large Spill: Evacuate & Report spill->large_spill Large skin_contact Skin: Wash 15 min exposure->skin_contact eye_contact Eyes: Flush 15 min exposure->eye_contact small_spill->container large_spill->pickup seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical

Caption: Disposal workflow for N-methyl-1-quinolin-5-ylmethanamine.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. Retrieved from [Link]

  • Finetech Industry Limited. (2022, November 14). Safety Data Sheet: N-Methyl-1-quinolin-2-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Aminoisoquinoline, 99%. Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubMed. (2022, December 7). Quinolinyl β-enaminone derivatives exhibit leishmanicidal activity against Leishmania donovani by impairing the mitochondrial electron transport chain complex and inducing ROS-mediated programmed cell death. Retrieved from [Link]

  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • PubMed. (2011, July 13). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-1-quinolin-5-ylmethanamine

This document provides essential safety protocols and operational guidance for the handling and disposal of N-methyl-1-quinolin-5-ylmethanamine (CAS No. 120139-90-4).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-methyl-1-quinolin-5-ylmethanamine (CAS No. 120139-90-4). As a quinoline derivative and an aromatic amine, this compound requires stringent safety measures to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure a secure laboratory environment. Our core objective is to empower you with the knowledge to work safely, reinforcing the causality behind each procedural step.

Hazard Assessment: Understanding the Risks

N-methyl-1-quinolin-5-ylmethanamine presents several health hazards that dictate the required level of personal protective equipment. The primary risks are associated with direct contact and inhalation. While comprehensive toxicological data for this specific molecule is limited, information from supplier safety data sheets and analogous quinoline derivatives provides a clear hazard profile.[1][2][3]

The Globally Harmonized System (GHS) classifications for this compound and its close relatives consistently indicate the following dangers.[4]

Hazard StatementGHS ClassificationImplication for Handling
H315: Causes skin irritation. Skin Corrosion/Irritation, Category 2Direct contact with the skin can cause inflammation, redness, and irritation. Prolonged contact may lead to more severe damage. Chemical-resistant gloves and protective clothing are mandatory.[4][5]
H318: Causes serious eye damage. Serious Eye Damage/Eye Irritation, Category 1This is a critical hazard. Accidental splashes can cause irreversible damage to the eyes. Chemical safety goggles and a face shield are essential.[4][6]
H335: May cause respiratory irritation. Specific Target Organ Toxicity (Single Exposure), Category 3Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All work must be conducted in a certified chemical fume hood.[4][5][6]
H302: Harmful if swallowed. Acute Toxicity (Oral), Category 4Ingestion of the compound can be harmful. Strict hygiene practices, such as no eating or drinking in the lab, are crucial.[5][7]

The causality is clear: the chemical properties of N-methyl-1-quinolin-5-ylmethanamine make it corrosive to soft tissues and irritating to the respiratory system. Therefore, our primary defense is to establish robust barriers between the chemical and the researcher.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive system of protection designed to address the specific hazards identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[5]

PPE Specification Table
Protection TypeMinimum RequirementRationale & Advanced Protocol
Eye & Face Chemical safety goggles with side shields.Due to the H318 classification ("Causes serious eye damage"), a face shield must be worn over safety goggles whenever handling the neat material, preparing solutions, or performing any task with a splash potential.[6][8]
Hand Chemical-resistant gloves (Nitrile recommended for incidental contact).The compound's aromatic amine structure necessitates careful glove selection. For prolonged contact or immersion, consult the glove manufacturer’s permeation data. Always double-glove if handling higher concentrations. Inspect gloves for any signs of degradation or puncture before use.[9]
Body Flame-resistant laboratory coat.A fully fastened lab coat is the minimum requirement. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Work must be performed within a certified chemical fume hood.This is an engineering control and the primary method for preventing respiratory exposure.[6] A NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations like large spills but is not a substitute for a fume hood during routine operations.[10][11]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for safety. This protocol is designed as a self-validating system, where each step prepares for the next, ensuring that safety measures are in place before the chemical is handled.

Standard Operating Procedure Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Lab coat, goggles, face shield, gloves) B 2. Verify Chemical Fume Hood (Check certification date and airflow) A->B C 3. Prepare Work Area (Lay down absorbent liner, gather materials) B->C D 4. Retrieve Chemical (Transport in secondary containment) C->D E 5. Perform Work (Weighing, dissolution, reaction setup) D->E F 6. Secure Container (Tightly cap and label all vessels) E->F G 7. Decontaminate Surfaces (Wipe down work area with appropriate solvent) F->G H 8. Segregate Waste (Collect contaminated solids and liquids separately) G->H I 9. Doff PPE (Remove gloves and face shield first, then lab coat) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling N-methyl-1-quinolin-5-ylmethanamine.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. In the event of an accident, a swift and correct response can significantly mitigate harm.

Spill Response
  • Small Spill (< 50 mL in a fume hood):

    • Ensure you are wearing the full PPE outlined in Section 2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a designated hazardous waste container.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (> 50 mL or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.[10]

    • Secure the area to prevent entry.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Decontamination and Waste Disposal Plan

All materials that come into contact with N-methyl-1-quinolin-5-ylmethanamine must be considered hazardous waste. The "cradle to grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal.[10]

Waste Disposal Decision Protocol

cluster_haz Hazardous Waste Stream Start Waste Generated Decision Is it contaminated with N-methyl-1-quinolin-5-ylmethanamine? Start->Decision A Contaminated Solids (Gloves, liners, pipette tips) Decision->A Yes NonHaz Dispose as non-hazardous waste Decision->NonHaz No Collect Collect in a labeled, sealed hazardous waste container A->Collect B Contaminated Liquids (Excess reagent, reaction mixtures) B->Collect C Empty 'Dirty' Containers C->Collect Dispose Arrange for pickup by EHS or licensed contractor Collect->Dispose

Sources

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